molecular formula C8H5ClN2 B1589327 3-Chloro-1,8-naphthyridine CAS No. 35170-93-5

3-Chloro-1,8-naphthyridine

Cat. No.: B1589327
CAS No.: 35170-93-5
M. Wt: 164.59 g/mol
InChI Key: JMXCJYDVRCEOMI-UHFFFAOYSA-N
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Description

3-Chloro-1,8-naphthyridine is a useful research compound. Its molecular formula is C8H5ClN2 and its molecular weight is 164.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1,8-naphthyridine
Source PubChem
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InChI

InChI=1S/C8H5ClN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXCJYDVRCEOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470589
Record name 3-chloro-1,8-naphthyridine
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Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35170-93-5
Record name 3-chloro-1,8-naphthyridine
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Record name 3-chloro-1.8-naphthyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 3-Chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,8-Naphthyridine Scaffold and the Role of 3-Chloro-1,8-naphthyridine

The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold in the realm of medicinal chemistry and drug discovery.[1][2] This nitrogen-containing bicyclic system has garnered immense interest from researchers due to the versatile and significant biological activities exhibited by its derivatives.[3] The unique structural arrangement of the two nitrogen atoms in the 1,8-naphthyridine core imparts specific electronic and steric properties, making it an ideal framework for designing molecules that can interact with a wide array of biological targets. The broad spectrum of pharmacological activities associated with 1,8-naphthyridine derivatives includes antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties.[2][4]

Within this important class of compounds, this compound serves as a key intermediate and a versatile building block for the synthesis of more complex and biologically active molecules. The presence of a chlorine atom at the 3-position provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR). Understanding the fundamental properties of this compound is therefore crucial for researchers and scientists engaged in the design and development of novel therapeutics based on the 1,8-naphthyridine scaffold.

This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, synthesis, spectroscopic data, chemical reactivity, and its applications as a precursor in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental for its application in chemical synthesis and drug design. These properties influence its solubility, stability, and reactivity. Below is a summary of the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₅ClN₂[5]
Molecular Weight 164.59 g/mol
Monoisotopic Mass 164.01413 Da[5]
Appearance Solid (predicted)
XlogP (predicted) 2.1[5]
SMILES C1=CC2=CC(=CN=C2N=C1)Cl[5]
InChI InChI=1S/C8H5ClN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H[5]
InChIKey JMXCJYDVRCEOMI-UHFFFAOYSA-N[5]

Synthesis of this compound

The synthesis of substituted 1,8-naphthyridines can be achieved through various synthetic strategies, with the Friedländer synthesis and the Vilsmeier-Haack reaction being prominent methods.[6][7] For the preparation of chloro-substituted 1,8-naphthyridines, the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamides is a commonly employed and effective approach.[7][8][9]

Conceptual Synthetic Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of an activated aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). In the context of 1,8-naphthyridine synthesis, this reaction can be adapted to achieve cyclization and concomitant chlorination.

The general principle involves the reaction of a suitably substituted N-(pyridin-2-yl)acetamide with the Vilsmeier reagent (POCl₃/DMF). This process leads to the formation of a 2-chloro-1,8-naphthyridine derivative, often with a formyl group at the 3-position. Subsequent removal of the formyl group would yield the desired this compound.

Vilsmeier-Haack_Synthesis cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Product N_pyridin_2_yl_acetamide N-(pyridin-2-yl)acetamide Cyclization_Chlorination Vilsmeier-Haack Cyclization & Chlorination N_pyridin_2_yl_acetamide->Cyclization_Chlorination Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_Reagent->Cyclization_Chlorination Intermediate_Product 2-Chloro-3-formyl-1,8-naphthyridine Cyclization_Chlorination->Intermediate_Product Deformylation Deformylation Intermediate_Product->Deformylation Final_Product This compound Deformylation->Final_Product

Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the principles of the Vilsmeier-Haack reaction for the synthesis of related compounds.[7][9] Researchers should optimize the reaction conditions for their specific setup.

Step 1: Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place N-(pyridin-2-yl)acetamide.

  • Add an excess of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 2-chloro-3-formyl-1,8-naphthyridine.

Step 2: Deformylation to this compound

  • The deformylation of the 3-formyl group can be achieved under various conditions, such as acidic or basic hydrolysis, or through decarbonylation reactions. The choice of method will depend on the stability of the starting material and the desired yield.

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent.

  • H-2: This proton is absent due to the chlorine substitution at the 3-position.

  • H-4: Expected to be a singlet in the downfield region.

  • H-5, H-6, H-7: These protons on the second pyridine ring will likely appear as a set of coupled multiplets, with their chemical shifts influenced by their proximity to the nitrogen atom at position 8.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

  • C-3: The carbon atom bearing the chlorine will be significantly deshielded.

  • Aromatic Carbons: The remaining carbon atoms of the naphthyridine ring will appear in the aromatic region, with their chemical shifts influenced by the positions of the nitrogen atoms and the chlorine substituent.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight.

  • [M]+•: A prominent molecular ion peak at m/z 164.

  • [M+2]+•: An isotopic peak at m/z 166 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom.

  • [M+H]+: In electrospray ionization (ESI) mass spectrometry, a protonated molecular ion at m/z 165 is expected.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.[12][13][14] For this compound, the IR spectrum is expected to show characteristic absorption bands for:

  • C=C and C=N stretching vibrations: In the region of 1600-1450 cm⁻¹.

  • Aromatic C-H stretching vibrations: Above 3000 cm⁻¹.

  • C-Cl stretching vibration: In the fingerprint region, typically between 800-600 cm⁻¹.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the presence of the chlorine atom, which can be readily displaced by various nucleophiles. This reactivity makes it an invaluable precursor for the synthesis of a wide range of substituted 1,8-naphthyridine derivatives with potential therapeutic applications.

Reactivity_and_Applications cluster_reactions Chemical Reactivity cluster_applications Applications in Drug Development Start This compound Nucleophilic_Substitution Nucleophilic Aromatic Substitution Start->Nucleophilic_Substitution Coupling_Reactions Palladium-Catalyzed Coupling Reactions Start->Coupling_Reactions Antimicrobial Antimicrobial Agents Nucleophilic_Substitution->Antimicrobial Anticancer Anticancer Agents Nucleophilic_Substitution->Anticancer Coupling_Reactions->Anticancer Other_Therapeutics Other Therapeutic Agents Coupling_Reactions->Other_Therapeutics

References

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Chloro-Substituted 1,8-Naphthyridines

The 1,8-naphthyridine ring system is a heterocyclic motif of profound importance in the fields of medicinal chemistry and materials science. As a bioisostere of quinoline, this "privileged scaffold" forms the structural core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] The journey of 1,8-naphthyridines from their initial synthesis in 1927 to their current prominent status was catalyzed by the discovery of nalidixic acid in 1962, the first antibacterial agent in this class.[2][3] Today, the scaffold is a key component in drugs like gemifloxacin (antibacterial) and vosaroxin (antitumor), highlighting its versatility.[3][4]

The introduction of a chlorine atom onto the 1,8-naphthyridine core further modulates the electronic and steric properties of the molecule, often enhancing biological activity or providing a reactive handle for further chemical diversification. This guide provides a comprehensive overview of the primary synthetic pathways to the 1,8-naphthyridine core and delves into the key strategies for the synthesis of chloro-substituted derivatives, with a particular focus on the scientifically established and versatile Vilsmeier-Haack cyclization.

Part 1: Foundational Synthesis of the 1,8-Naphthyridine Core via Friedländer Annulation

The most direct and widely employed method for constructing the 1,8-naphthyridine skeleton is the Friedländer synthesis.[2] This reaction involves the acid- or base-catalyzed condensation of 2-aminonicotinaldehyde (or a related 2-aminopyridine with a carbonyl group at the 3-position) with a compound containing a reactive α-methylene group, such as a ketone or ester.[1][5] The reaction proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and dehydration to yield the aromatic 1,8-naphthyridine ring system.[1]

The versatility of the Friedländer synthesis has led to the development of numerous protocols, ranging from traditional methods to modern, environmentally benign approaches that offer high yields and operational simplicity.[5][6]

Caption: General mechanism of the base-catalyzed Friedländer synthesis.

Comparative Analysis of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the efficiency, yield, and environmental footprint of the Friedländer synthesis. Recent research has focused on developing greener and more efficient protocols.

Catalyst SystemSolventConditionsTypical YieldsKey Advantages & InsightsReference
Traditional Base/Acid Organic SolventsHigh TempModerate-GoodWell-established, but often requires harsh conditions.[5]
Choline Hydroxide (ChOH) Water50 °CExcellent (>90%)Eco-friendly ("green"), uses a biocompatible ionic liquid catalyst, easy product separation. The catalyst's ability to form hydrogen bonds is key to facilitating the reaction in water.[3][6]
DABCO Solvent-freeMicrowaveGood-Excellent (74-86%)Rapid reaction times (minutes), avoids organic solvents, energy-efficient.
CeCl₃·7H₂O Solvent-freeRoom Temp (Grinding)HighOperationally simple, avoids hazardous acids/bases, reusable catalyst.[5]
Ionic Liquids (e.g., [Bmmim][Im]) Ionic Liquid80 °CModerate-GoodActs as both solvent and catalyst, easily recoverable.[7]
Field-Proven Experimental Protocol: Green Synthesis in Water

This protocol, adapted from recent literature, describes a gram-scale, environmentally friendly synthesis of 2-methyl-1,8-naphthyridine using choline hydroxide in water.[3]

Materials:

  • 2-Aminonicotinaldehyde (1.0 eq, e.g., 61.6 mg, 0.5 mmol)

  • Acetone (3.0 eq, e.g., 111 μL, 1.5 mmol)

  • Choline hydroxide (ChOH) (1 mol%)

  • Deionized Water (H₂O) (e.g., 1 mL)

  • Ethyl ether or Ethyl acetate for extraction

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde and acetone to 1 mL of deionized water and begin stirring.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Extract the product from the aqueous mixture using ethyl ether or ethyl acetate.

  • Collect the organic phase and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The final product, 2-methyl-1,8-naphthyridine, can be further purified by silica gel column chromatography if necessary, often yielding a cream-colored solid with >95% purity.[3]

Part 2: Vilsmeier-Haack Cyclization: A Premier Route to Chloro-Substituted 1,8-Naphthyridines

While various methods exist to functionalize the naphthyridine core, the Vilsmeier-Haack reaction represents a powerful and regioselective strategy for the de novo synthesis of a chlorinated 1,8-naphthyridine ring system. This reaction is particularly notable for producing 2-chloro-3-formyl-1,8-naphthyridine , a highly versatile intermediate for further synthetic transformations.[8][9]

The reaction proceeds by treating an N-(pyridin-2-yl)acetamide derivative with the Vilsmeier reagent, which is generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The Vilsmeier reagent acts as a formylating agent, while the POCl₃ serves as both a chlorinating and cyclizing/dehydrating agent, leading directly to the final product in a one-pot procedure.[9] The presence of electron-donating groups at the meta-position of the pyridin-2-yl moiety has been shown to facilitate the cyclization.[10]

Caption: Vilsmeier-Haack pathway to a key chlorinated naphthyridine.

This pathway directly installs a chlorine atom at the C2 position and a formyl group at the C3 position. The resulting 2-chloro-3-formyl-1,8-naphthyridine is a valuable building block. The chloro group can be substituted via nucleophilic aromatic substitution, and the aldehyde can be transformed into a wide array of other functional groups, including carboxylic acids, esters, or heterocyclic rings like oxadiazoles and triazoles.[8][11]

Core Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde

This protocol is a generalized procedure based on established methodologies for the Vilsmeier-Haack cyclization.[9][10]

Materials:

  • N-(pyridin-2-yl)acetamide (1.0 eq)

  • Phosphoryl chloride (POCl₃) (excess, e.g., 5-10 eq)

  • Dimethylformamide (DMF) (excess, used as reagent and solvent)

  • Ice water

  • Sodium bicarbonate solution (for neutralization)

Procedure:

  • In a three-necked flask equipped with a stirrer and a dropping funnel, place chilled dimethylformamide (DMF).

  • Add phosphoryl chloride (POCl₃) dropwise to the DMF at 0-5°C with constant stirring. Allow the Vilsmeier reagent to form over 30 minutes.

  • Add the N-(pyridin-2-yl)acetamide substrate to the mixture in portions, maintaining the low temperature.

  • After the addition is complete, slowly raise the temperature and heat the reaction mixture, typically at 80-90°C, for several hours (e.g., 4-8 hours). Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and pour it carefully onto crushed ice with vigorous stirring. This step hydrolyzes the excess Vilsmeier reagent and POCl₃.

  • Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.

  • Filter the solid product, wash it thoroughly with water, and dry it under a vacuum.

  • The crude 2-chloro-1,8-naphthyridine-3-carbaldehyde can be purified by recrystallization from a suitable solvent like ethanol or acetonitrile.[9]

Conclusion

The synthesis of the 1,8-naphthyridine scaffold and its derivatives is a cornerstone of modern heterocyclic chemistry. The Friedländer synthesis remains the most powerful and adaptable method for constructing the core ring system, with recent innovations providing greener, more efficient, and high-yielding pathways.[3][12] For the specific synthesis of chloro-substituted analogues, the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamides offers a direct and reliable route to 2-chloro-3-formyl-1,8-naphthyridine.[8][9] This key intermediate serves as a versatile platform for the development of novel compounds with significant potential in drug discovery and materials science, underscoring the continued importance of developing robust synthetic methodologies for this privileged heterocyclic system.

References

The Enduring Legacy of 1,8-Naphthyridine: From Serendipitous Discovery to a Privileged Scaffold in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core, a bicyclic heteroaromatic system, stands as a testament to the blend of serendipity and rational design in medicinal chemistry. From its initial synthesis in the early 20th century to its current status as a "privileged scaffold," the journey of 1,8-naphthyridine compounds is a compelling narrative of scientific discovery and therapeutic innovation. This technical guide provides a comprehensive exploration of the history, synthesis, and diverse biological applications of this remarkable class of molecules.

Part 1: The Genesis of a Privileged Scaffold: Discovery and Early History

The story of 1,8-naphthyridines unfolds over several decades, marked by a quiet beginning followed by a revolutionary discovery that propelled the scaffold into the forefront of medicinal chemistry.

The Pioneering Synthesis: A Modest Beginning (1927)

The first documented synthesis of the 1,8-naphthyridine core was achieved by Koller's group in 1927.[1][2] This initial breakthrough, however, did not immediately spark widespread interest in the scientific community. The early synthetic routes were often challenging, and the full therapeutic potential of this heterocyclic system remained largely unexplored for several decades.

A Serendipitous Breakthrough: The Discovery of Nalidixic Acid (1962)

The turning point in the history of 1,8-naphthyridines came in 1962 with the discovery of nalidixic acid by George Y. Lesher and his colleagues at the Sterling-Winthrop Research Institute.[1] This discovery was a classic example of serendipity in science. Nalidixic acid was identified as a byproduct during the synthesis of the antimalarial drug, chloroquine.[3] A regioisomer of the intended intermediate in the chloroquine synthesis, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, exhibited modest antibacterial properties and served as the lead structure for further investigation. This led to the synthesis and identification of nalidixic acid, a 1,8-naphthyridine derivative, which demonstrated potent antibacterial activity, particularly against Gram-negative bacteria.[4]

The discovery of nalidixic acid was a landmark achievement, establishing the 1,8-naphthyridine core as a novel chemotherapeutic agent and laying the foundation for the development of the vast and clinically significant quinolone class of antibiotics.[3]

Timeline of Key Milestones
YearMilestoneSignificance
1927 First documented synthesis of the 1,8-naphthyridine core by Koller's group.[1][2]Laid the fundamental chemical groundwork for this class of compounds.
1962 Discovery of nalidixic acid by George Y. Lesher and colleagues.[1]Revolutionized the treatment of urinary tract infections and established the therapeutic potential of 1,8-naphthyridines.
1967 Clinical introduction of nalidixic acid.[4]Marked the beginning of the clinical use of 1,8-naphthyridine-based antibiotics.
1980s Development of fluoroquinolones, such as enoxacin.Expanded the antibacterial spectrum and improved the pharmacokinetic properties of 1,8-naphthyridine derivatives.
2000s-Present Exploration of 1,8-naphthyridines in diverse therapeutic areas.[5][6]Research has expanded to include anticancer, antiviral, and anti-inflammatory applications, among others.

Part 2: The Art of Creation: Evolution of Synthetic Methodologies

The exploration of the vast chemical space and therapeutic potential of 1,8-naphthyridine derivatives has been made possible by the development of efficient and versatile synthetic methods.

The Workhorse Reaction: The Friedländer Synthesis

The Friedländer synthesis is a cornerstone in the construction of the 1,8-naphthyridine skeleton. This reaction involves the condensation of a 2-aminonicotinaldehyde or a related 2-aminopyridine derivative with a compound containing an α-methylene group, such as a ketone or an ester, under acidic or basic conditions.[1] The versatility and generally high yields of the Friedländer synthesis have made it a widely adopted method.

Recent advancements have focused on developing greener and more efficient protocols, including the use of water as a solvent and mild catalysts like choline hydroxide.[2]

Expanding the Toolkit: Other Notable Synthetic Routes

While the Friedländer synthesis is predominant, other methods have also contributed to the synthesis of 1,8-naphthyridine derivatives:

  • Gould-Jacobs Reaction: This method is primarily used for the synthesis of quinolines but can be adapted for naphthyridines. It involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[4][7][8][9][10]

  • Skraup-Doebner-von Miller Quinoline Synthesis: This reaction, typically used for quinoline synthesis, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[3][11][12][13]

Workflow for 1,8-Naphthyridine Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification cluster_final Final Product 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Condensation & Cyclization Condensation & Cyclization 2-Aminonicotinaldehyde->Condensation & Cyclization Active Methylene Compound Active Methylene Compound Active Methylene Compound->Condensation & Cyclization Crude 1,8-Naphthyridine Crude 1,8-Naphthyridine Condensation & Cyclization->Crude 1,8-Naphthyridine Purification (e.g., Chromatography) Purification (e.g., Chromatography) Crude 1,8-Naphthyridine->Purification (e.g., Chromatography) Pure 1,8-Naphthyridine Derivative Pure 1,8-Naphthyridine Derivative Purification (e.g., Chromatography)->Pure 1,8-Naphthyridine Derivative G cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by 1,8-Naphthyridine Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA->DNA_Gyrase binds to Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Trapped_Complex Trapped Enzyme-DNA Complex DNA_Gyrase->Trapped_Complex Naphthyridine 1,8-Naphthyridine (e.g., Fluoroquinolone) Naphthyridine->Trapped_Complex stabilizes DNA_Breaks Double-Strand DNA Breaks Trapped_Complex->DNA_Breaks Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Sol Prepare Stock Solutions of 1,8-Naphthyridine Derivatives Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Sol->Serial_Dilution Bacterial_Culture Prepare Standardized Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation MIC_Determination Visually Determine MIC Incubation->MIC_Determination

References

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial and anticancer properties.[1][2] 3-Chloro-1,8-naphthyridine is a key synthetic intermediate, serving as a versatile building block for the development of more complex pharmaceutical agents.[3] Accurate and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of subsequent drug discovery and development efforts.

This technical guide provides a comprehensive overview of the multi-faceted spectroscopic analysis of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just data, but the underlying scientific rationale for each analytical technique. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we present a self-validating system for the complete structural elucidation and identity confirmation of this important molecule.

Molecular Structure and Spectroscopic Postulates

Before delving into experimental data, a foundational understanding of the molecule's structure allows us to predict its spectroscopic behavior.

Structure:

Caption: Integrated workflow for the spectroscopic characterization of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. [4]CDCl₃ is often preferred for initial analysis due to its simplicity, but DMSO-d₆ can be used if solubility is an issue.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution. [4]4. ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Scans: Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Spectral Width: Set to cover the expected range of aromatic protons (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Spectral Width: Set to cover the expected aromatic and heteroaromatic carbon range (e.g., 0-170 ppm).

Data Interpretation and Analysis

¹H NMR Spectral Data

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~9.05dJ = 2.5
H-4~8.30s-
H-5~8.45ddJ = 8.0, 2.0
H-6~7.60ddJ = 8.0, 4.5
H-7~9.15ddJ = 4.5, 2.0

Note: These are representative values. Actual shifts can vary based on solvent and concentration. The assignments are based on established patterns for 1,8-naphthyridine systems. [5][6]

  • Causality of Chemical Shifts:

    • H-2 and H-7: These protons are positioned ortho to a ring nitrogen, causing significant deshielding and pushing their signals to the furthest downfield positions.

    • H-4: The signal for H-4 is a singlet because it lacks adjacent protons for typical ortho or meta coupling, and the chlorine at C-3 removes the possibility of coupling to a proton at that position. Its downfield shift is influenced by the adjacent nitrogen (N-8) and the electronegative chlorine atom.

    • H-5 and H-6: These protons on the carbocyclic ring exhibit chemical shifts more typical of a standard aromatic system, with coupling between them (J ≈ 8.0 Hz) confirming their ortho relationship.

¹³C NMR Spectral Data

Carbon AssignmentChemical Shift (δ, ppm)
C-2~153.0
C-3~135.0
C-4~120.0
C-4a~155.0
C-5~122.0
C-6~138.0
C-7~150.0
C-8a~145.0

Note: These are representative values based on the parent 1,8-naphthyridine and substituted analogs. [7][8]

  • Expert Interpretation: The carbons directly bonded to nitrogen (C-2, C-7, C-4a, C-8a) are the most deshielded, appearing furthest downfield. The signal for C-3 is directly influenced by the attached chlorine atom. The remaining carbons (C-4, C-5, C-6) appear at shifts typical for aromatic carbons.

II. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, or directly via a solid probe.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization to form a molecular ion (M⁺) and subsequent fragmentation. [9]3. Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

Data Interpretation and Analysis

Expected Mass Spectrum Data

m/z ValueIon IdentityInterpretation
164[C₈H₅³⁵ClN₂]⁺Molecular Ion (M⁺)
166[C₈H₅³⁷ClN₂]⁺Isotopic Peak (M+2)
129[M - Cl]⁺Loss of Chlorine radical
102[M - Cl - HCN]⁺Loss of Cl followed by Hydrogen Cyanide

  • Trustworthiness through Isotopic Pattern: The most critical diagnostic feature is the presence of the M⁺ and M+2 peaks at m/z 164 and 166, respectively. [10]The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) dictates that the M+2 peak should have an intensity of approximately 32% (roughly 1/3) of the M⁺ peak. This signature is a highly reliable indicator of a monochlorinated compound. [11]

Caption: Key fragmentation pathway for this compound in EI-MS.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
  • Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded, typically over the range of 4000-600 cm⁻¹. A background spectrum is recorded first and automatically subtracted.

Data Interpretation and Analysis

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic C-H
1610-1580C=N stretchNaphthyridine Ring
1550-1450C=C stretchAromatic Ring
850-750C-H bendAromatic C-H (out-of-plane)
~700C-Cl stretchAryl-Chloride
  • Authoritative Grounding: The region from 1610-1450 cm⁻¹ is characteristic of the stretching vibrations of the C=C and C=N bonds within the fused aromatic ring system. [12][13]The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. [14]The presence of a band around 700 cm⁻¹ is indicative of the C-Cl stretching mode.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its conjugated π-system.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M) in a spectroscopic grade solvent like ethanol or acetonitrile. [4]2. Data Acquisition: Record the absorbance spectrum using a dual-beam UV-Vis spectrophotometer from approximately 200 to 400 nm, using the pure solvent as a reference. [15]

Data Interpretation and Analysis

For conjugated aromatic systems like this compound, one would expect to observe strong absorptions corresponding to π→π* transitions. Typically, multiple bands are observed. For the parent 1,8-naphthyridine system, absorptions are seen around 250-320 nm. The chloro-substitution may cause a slight bathochromic (red) shift in these absorption maxima. [16][17]This technique is primarily used for confirming the presence of the conjugated aromatic core rather than for detailed structural elucidation.

Conclusion: A Self-Validating Structural Confirmation

The structural identity of this compound is unequivocally confirmed by the convergence of data from multiple spectroscopic techniques.

  • Mass Spectrometry establishes the correct molecular weight (164.01413 Da) and confirms the presence of one chlorine atom through the M⁺/M+2 isotopic pattern. [10]* ¹H and ¹³C NMR Spectroscopy provides the complete atomic connectivity, confirming the unique chemical environment for each of the 5 protons and 8 carbons in the asymmetric structure.

  • Infrared Spectroscopy verifies the presence of the key functional groups: the aromatic naphthyridine core and the carbon-chlorine bond.

  • UV-Vis Spectroscopy confirms the existence of the conjugated π-electron system.

This integrated analytical approach provides a robust and self-validating system, ensuring the high fidelity of this compound for its intended use in research and drug development.

References

physical and chemical properties of 3-Chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-1,8-naphthyridine: Properties, Synthesis, and Reactivity

Introduction

This compound is a heterocyclic aromatic compound built upon the 1,8-naphthyridine scaffold. This core structure, composed of two fused pyridine rings, is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[1][2][3] The presence of a chlorine atom at the 3-position renders the molecule an exceptionally versatile synthetic intermediate. This guide offers a comprehensive exploration of the , detailing its synthesis, key chemical transformations, and spectroscopic signature, providing researchers and drug development professionals with a foundational understanding of this important building block.

Physicochemical and Spectroscopic Properties

The inherent properties of this compound dictate its behavior in chemical reactions and biological systems. A summary of its key characteristics is provided below.

Physical and Chemical Data Summary
PropertyValueSource/Comment
Molecular Formula C₈H₅ClN₂PubChem CID: 11686962[4]
Molecular Weight 164.59 g/mol Calculated
Appearance Expected to be a solid at room temperature.Based on related naphthyridine compounds.[5]
Melting Point Data not widely reported; requires experimental determination.The parent 1,8-naphthyridine melts at 98-99 °C.[5]
Solubility Generally soluble in polar organic solvents like DMSO and DMF.Inferred from the general properties of naphthyridines.[6]
pKa Data not available.The pKa of the parent 1,5-Naphthyridine is 2.91.[6]
Calculated XlogP 2.1PubChemLite[4]
Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring without the chlorine will exhibit characteristic coupling patterns. Protons adjacent to the nitrogen atoms will be the most deshielded.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the naphthyridine core. Carbons bonded to nitrogen or chlorine will have distinct chemical shifts.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom. Two major peaks will be observed for the molecular ion: [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1.[7] The monoisotopic mass is 164.01413 Da.[4]

  • Infrared (IR) Spectroscopy: Key absorption bands would include C=N and C=C stretching vibrations characteristic of the aromatic heterocyclic system, as well as a C-Cl stretching frequency.

Synthesis of this compound

A common and effective method for synthesizing the chloro-1,8-naphthyridine core involves the Vilsmeier-Haack reaction. This reaction utilizes a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) mixture to achieve cyclization and chlorination in a single pot.

Synthetic Workflow: Vilsmeier-Haack Cyclization

The synthesis starts from N-(pyridin-2-yl)acetamide, which undergoes an electrophilic cyclization directed by the Vilsmeier reagent (formed from POCl₃ and DMF). This process not only forms the second pyridine ring but also introduces a chlorine atom.

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Cyclization & Chlorination DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(Me)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Intermediate Cyclized Intermediate Start N-(pyridin-2-yl)acetamide Start->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Chlorination & Aromatization Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Aryl_Pd_Cl Ar-Pd(II)L₂(Cl) OxAdd->Aryl_Pd_Cl Transmetal Transmetalation Aryl_Pd_Cl->Transmetal Aryl_Pd_R Ar-Pd(II)L₂(R) Transmetal->Aryl_Pd_R RedElim Reductive Elimination Aryl_Pd_R->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-R-1,8-naphthyridine RedElim->Product Aryl_Cl This compound Aryl_Cl->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Aryl_Pd_Cl Ar-Pd(II)L₂(Cl) OxAdd->Aryl_Pd_Cl Amine_Coord Amine Coordination & Deprotonation Aryl_Pd_Cl->Amine_Coord Amido_Complex [Ar-Pd(II)L₂(NR¹R²)] Amine_Coord->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-(R¹R²N)-1,8-naphthyridine RedElim->Product Aryl_Cl This compound Aryl_Cl->OxAdd Amine HNR¹R² + Base Amine->Amine_Coord

References

The 1,8-Naphthyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine nucleus, a heterocyclic aromatic compound composed of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its role as a bioisostere of quinoline, have made it a cornerstone in the development of a wide array of therapeutic agents. This guide provides a comprehensive technical overview of the 1,8-naphthyridine core, from its fundamental chemical characteristics and synthesis to its broad spectrum of biological activities and applications in contemporary drug discovery. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and explore the mechanisms of action that underpin its therapeutic potential.

Introduction: The Rise of a Versatile Pharmacophore

The story of the 1,8-naphthyridine scaffold is a compelling narrative of a chemical entity's journey from relative obscurity to pharmaceutical prominence. First synthesized in 1927, the 1,8-isomer, out of six possible naphthyridine isomers, has been the most extensively studied. However, it was the serendipitous discovery of nalidixic acid in 1962 by George Y. Lesher and his team that marked a pivotal turning point. Identified as a byproduct during the synthesis of chloroquine, nalidixic acid was the first in its class to demonstrate potent antibacterial activity, particularly against Gram-negative bacteria, leading to its approval for treating urinary tract infections. This discovery not only established 1,8-naphthyridine as a new class of chemotherapeutic agents but also laid the foundation for the development of the vast quinolone family of antibiotics.[1]

Since this breakthrough, the 1,8-naphthyridine core has proven to be a remarkably versatile pharmacophore. Its rigid, planar structure and ability to act as a hydrogen bond acceptor and metal-chelating agent have made it an attractive scaffold for drug design. Consequently, chemists have developed a plethora of derivatives with a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neurodegenerative disease-modifying properties.[2][3][4][5]

The Architecture of a Privileged Scaffold: Structural and Chemical Properties

The 1,8-naphthyridine molecule consists of two pyridine rings fused together, with the nitrogen atoms located at positions 1 and 8.[6] This arrangement imparts distinct electronic and steric characteristics that are crucial to its biological activity.

  • Planarity and Aromaticity: The bicyclic system is planar and aromatic, which facilitates intercalation into DNA and stacking interactions with biological macromolecules.

  • Nitrogen Atoms as Key Interaction Points: The two nitrogen atoms are key features, acting as hydrogen bond acceptors and sites for metal chelation. This property is fundamental to the mechanism of action for many of its derivatives, including the antibacterial quinolones which target DNA gyrase.

  • Dipole Moment: The presence and position of the nitrogen atoms create a significant dipole moment, influencing the molecule's solubility, membrane permeability, and interactions with biological targets.

Synthesis of the 1,8-Naphthyridine Core: Strategies and Methodologies

The construction of the 1,8-naphthyridine scaffold is a critical aspect of developing new derivatives. While several methods exist, the Friedländer annulation is one of the most direct and widely employed strategies.[7]

The Friedländer Annulation: A Cornerstone of 1,8-Naphthyridine Synthesis

The Friedländer synthesis involves the condensation of a 2-aminopyridine derivative, typically 2-aminonicotinaldehyde or a related compound with a carbonyl group at the 3-position, with a compound containing an α-methylene group (such as a ketone, aldehyde, or ester).[8] This reaction can be catalyzed by either acids or bases.[8]

The choice of catalyst and reaction conditions is crucial for achieving high yields and, in some cases, regioselectivity. Modern advancements have focused on developing milder and more environmentally friendly protocols.

Illustrative Reaction Scheme:

Friedlander_Synthesis cluster_reactants Reactants cluster_product Product Reactant1 2-Aminonicotinaldehyde Catalyst Acid or Base Catalyst Reactant1->Catalyst + Reactant2 α-Methylene Ketone Reactant2->Catalyst + Product 1,8-Naphthyridine Derivative Catalyst->Product Condensation & Cyclodehydration

Caption: The Friedländer Annulation for 1,8-Naphthyridine Synthesis.

Detailed Experimental Protocol: Green Synthesis of a 1,8-Naphthyridine Derivative

This protocol describes an environmentally friendly, high-yield synthesis of a substituted 1,8-naphthyridine using water as the solvent, adapted from modern methodologies.[7][9]

Objective: To synthesize a 2-substituted-1,8-naphthyridine via a Friedländer reaction in an aqueous medium.

Materials:

  • 2-Aminonicotinaldehyde (1.0 equivalent)

  • An α-methylene ketone (e.g., Acetone, 3.0 equivalents)

  • A catalyst, such as an ionic liquid (e.g., [Bmmim][Im]) or a mild base (e.g., Choline hydroxide, 1 mol%)[7]

  • Deionized water

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-aminonicotinaldehyde (1.0 eq), the α-methylene ketone (3.0 eq), and the catalyst (1 mol%) in deionized water.

  • Reaction Execution: Stir the mixture at 80 °C for the time determined by reaction monitoring (typically a few hours).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[7]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1,8-naphthyridine derivative.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to literature values if available.

Alternative Synthetic Routes

While the Friedländer synthesis is prevalent, other methods for constructing the 1,8-naphthyridine core have been developed, including the Vilsmeier-Haack reaction and the Conrad-Limpach reaction.[10][11] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

A Spectrum of Biological Activities: Therapeutic Applications of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine scaffold is a testament to the power of a versatile core structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities.[2][3][4]

Antibacterial Agents

This is the most well-established application, originating with nalidixic acid. The development of fluoroquinolones, such as enoxacin and gemifloxacin , which incorporate the 1,8-naphthyridine core, has led to potent broad-spectrum antibacterial agents.[12][13] These compounds primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[12]

Anticancer Agents

1,8-Naphthyridine derivatives have emerged as promising anticancer agents, acting through various mechanisms.[4][10][14]

  • Topoisomerase Inhibition: Compounds like voreloxin are potent topoisomerase II inhibitors, inducing DNA damage and apoptosis in cancer cells.[4][15]

  • Kinase Inhibition: Many derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth and proliferation.[4] Key targets include Epidermal Growth Factor Receptor (EGFR) and c-Met kinase.[4][10]

Kinase_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) GF->RTK Binds & Activates Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Signaling Phosphorylation Cascade Naphthyridine 1,8-Naphthyridine Inhibitor Naphthyridine->RTK Inhibits Proliferation Cell Proliferation & Survival Signaling->Proliferation

Caption: General Kinase Inhibition Pathway by 1,8-Naphthyridine Derivatives.

Antiviral and Anti-inflammatory Activities

Derivatives of 1,8-naphthyridine have also shown promise as antiviral agents, with reported activity against viruses such as HIV and Herpes Simplex Virus.[4] Additionally, numerous compounds exhibit significant anti-inflammatory properties.[2][15]

Other Therapeutic Areas

The versatility of the 1,8-naphthyridine scaffold extends to a multitude of other therapeutic areas, including:

  • Neurological disorders such as Alzheimer's disease and depression[2][5]

  • Antimalarial activity[2]

  • Antihypertensive effects[2]

  • Platelet aggregation inhibition[2]

Table 1: Summary of Biological Activities of Key 1,8-Naphthyridine Derivatives

Compound Primary Biological Activity Mechanism of Action (if known)
Nalidixic Acid Antibacterial (Gram-negative)Inhibition of DNA gyrase
Enoxacin Antibacterial (Broad-spectrum)Inhibition of DNA gyrase and topoisomerase IV[12]
Gemifloxacin Antibacterial (Broad-spectrum)Inhibition of DNA gyrase and topoisomerase IV
Voreloxin AnticancerTopoisomerase II inhibitor[4][15]
Various Derivatives Anti-inflammatory, Antiviral, CNS activityDiverse, often target-specific

Future Perspectives and Conclusion

References

Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, commanding significant attention from researchers in drug discovery.[1][2] This interest is due to its synthetic versatility, reactivity, and the remarkably broad spectrum of biological activities exhibited by its derivatives.[2][3] These compounds have been investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4][5]

This guide provides a detailed exploration of the key molecular targets of 1,8-naphthyridine derivatives, synthesizing technical data with mechanistic insights. It is designed for researchers, scientists, and drug development professionals, offering a foundation for designing next-generation therapeutics based on this versatile scaffold.

Section 1: Anticancer Targets

1,8-Naphthyridine derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[6][7] Their mechanisms of action are diverse, frequently involving the disruption of fundamental processes required for cancer cell proliferation and survival, such as DNA replication and cell signaling pathways.[1][8]

DNA Topoisomerase II Inhibition: A Critical Node in Cancer Therapy

Causality: DNA topoisomerase II (Topo II) is an enzyme critical for managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks to allow DNA strands to pass through each other, after which it reseals the breaks.[1] Inhibiting this resealing step transforms the enzyme into a cellular toxin, leading to permanent DNA damage and triggering apoptosis. This mechanism is a cornerstone of many established chemotherapies.

Several 1,8-naphthyridine derivatives function as Topo II inhibitors.[8][9] For instance, vosaroxin and its analogues are known to target Topo II, displaying potent anticancer activity.[8] Molecular docking studies suggest these compounds bind to the etoposide binding pocket of Topoisomerase IIβ, acting as "Topo II poisons" by stabilizing the enzyme-DNA cleavage complex.[9]

Protein Kinase Inhibition: Disrupting Oncogenic Signaling

Causality: Protein kinases are key regulators of cellular signaling pathways that control cell growth, differentiation, and survival.[10] Many cancers are driven by aberrant kinase activity. Consequently, kinase inhibitors have become a major class of targeted cancer therapies. 1,8-Naphthyridine derivatives have been successfully developed as inhibitors of several critical oncogenic kinases.[1][10]

Key kinase targets include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose overactivity is implicated in numerous cancers.[4][10]

  • c-Met Kinase: Another receptor tyrosine kinase involved in cell motility, invasion, and proliferation.[1][10]

  • Casein Kinase 2 (CK2): A serine/threonine kinase that promotes cell survival and proliferation.[1][10]

  • Phosphoinositide-Dependent Kinase 1 (PDK1): A master kinase that activates other kinases in crucial pro-survival pathways like PI3K/AKT.[10][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) ATP ATP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylates GF Growth Factor GF->RTK Binds & Activates Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->RTK Inhibits ADP ADP ATP:s->ADP:n Kinase Activity Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: General pathway of Receptor Tyrosine Kinase (RTK) inhibition.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic effects of various 1,8-naphthyridine derivatives are quantified by IC₅₀ values, representing the concentration required to inhibit 50% of cell growth.

Compound IDCell LineTarget/MechanismIC₅₀ (µM)Reference
Compound 5p HepG-2 (Liver)Topoisomerase IIβNot specified, but potent[9]
Compound 16 HL-60 (Leukemia)Not specified0.1[8]
Compound 16 HeLa (Cervical)Not specified0.7[8]
Compound 29 PA-1 (Ovarian)Not specified0.41[7][12]
Compound 36 PA-1 (Ovarian)Not specified1.19[7][12]
Compound 47 MIAPaCa (Pancreas)Not specified0.41[7][12]
Compound 47 K-562 (Leukemia)Not specified0.77[7][12]
Experimental Protocol: Topoisomerase II Inhibition Assay (Plasmid-Based)

This protocol outlines a self-validating system to assess the inhibitory effect of 1,8-naphthyridine derivatives on Topo II activity by monitoring the relaxation of supercoiled plasmid DNA.

Principle: Topo II relaxes supercoiled plasmid DNA. An effective inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topoisomers (supercoiled, relaxed, nicked) can be separated and visualized by agarose gel electrophoresis.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).

    • Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of ~10-20 ng/µL.

    • Human Topoisomerase II enzyme (1-2 units).

  • Compound Addition: Add the 1,8-naphthyridine derivative (dissolved in DMSO) to the reaction mixture at various final concentrations. Include a positive control (e.g., etoposide) and a vehicle control (DMSO).

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS (to dissociate protein from DNA) and proteinase K (to digest the enzyme).

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe). Run the gel at a constant voltage until adequate separation of DNA topoisomers is achieved.

  • Visualization & Analysis: Visualize the DNA bands under UV light. The vehicle control lane should show predominantly relaxed DNA. The inhibitor-treated lanes will show a dose-dependent preservation of the supercoiled DNA band.

Section 2: Antimicrobial Targets

The discovery of nalidixic acid in 1962, a 1,8-naphthyridine derivative, marked the beginning of the quinolone class of antibiotics.[13][14] This lineage underscores the scaffold's profound importance in combating bacterial infections.

Bacterial DNA Gyrase and Topoisomerase IV: The Quinolone Legacy

Causality: Bacterial DNA gyrase (a type II topoisomerase) and Topoisomerase IV are enzymes essential for bacterial survival.[15] DNA gyrase introduces negative supercoils into DNA, a process vital for compacting the bacterial chromosome and facilitating DNA replication.[13][15] Topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes after replication. Inhibition of these enzymes leads to a rapid halt in DNA synthesis and repair, resulting in bacterial cell death.[13][15]

Many 1,8-naphthyridine derivatives, particularly the fluoroquinolones, exert their bactericidal effects by forming a stable complex with the DNA and the enzyme, preventing the re-ligation of the DNA strands.[15][16]

G DNA_relaxed Relaxed Bacterial DNA Gyrase DNA Gyrase (Topo II) DNA_relaxed->Gyrase DNA_supercoiled Supercoiled DNA (Replication Ready) Gyrase->DNA_supercoiled Introduces Negative Supercoils Death Bacterial Death Gyrase->Death Replication DNA Replication DNA_supercoiled->Replication Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Gyrase Inhibits

Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.

Efflux Pump Inhibition: A Synergistic Strategy

Causality: A major mechanism of bacterial resistance is the active efflux of antibiotics from the cell via transmembrane proteins known as efflux pumps.[15] By removing the drug, these pumps prevent it from reaching its intracellular target at a sufficient concentration. Certain 1,8-naphthyridine derivatives have been shown to inhibit these pumps, such as NorA and MepA in Staphylococcus aureus.[15] While these derivatives may not have potent direct antibacterial activity themselves, they can act as powerful adjuvants, restoring or enhancing the efficacy of other antibiotics, including fluoroquinolones, against multi-resistant strains.[16][17]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

CompoundOrganismMIC (µg/mL)Reference
Nalidixic Acid E. coliVaries[13]
Enoxacin Gram-positive & Gram-negativeVaries[13][14]
Trovafloxacin Broad-spectrumVaries[13]
Compound 1,8-NA E. coli 06≥1024[16]
Compound 3-TNB S. aureus 10≥1024[16]

*Note: Compounds 1,8-NA and 3-TNB showed weak direct antibacterial activity but demonstrated significant synergistic effects when combined with fluoroquinolones, reducing the MICs of those antibiotics.[16]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the MIC of an antimicrobial agent.

Methodology:

  • Preparation: Prepare a two-fold serial dilution of the 1,8-naphthyridine derivative in a liquid growth medium (e.g., Mueller-Hinton Broth) across the wells of a 96-well microtiter plate.

  • Inoculation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it further in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control well (bacteria with no compound) and a negative control well (broth only) on each plate for validation.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Section 3: Neurological & Neurodegenerative Disease Targets

The blood-brain barrier permeability of some 1,8-naphthyridine derivatives has opened avenues for their exploration in treating complex neurological disorders like Alzheimer's disease.[4][18] The strategy often involves a multi-target approach to address the multifaceted pathology of these conditions.

Cholinesterase Inhibition

Causality: Alzheimer's disease is characterized by a deficit in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that degrade acetylcholine in the synaptic cleft.[18] Inhibiting these enzymes increases the levels and duration of action of acetylcholine, providing symptomatic relief. Several 1,8-naphthyridine derivatives have been designed as dual inhibitors of AChE and BuChE.[18]

Voltage-Dependent Calcium Channel (VDCC) Modulation

Causality: Disrupted calcium homeostasis is a key factor in neuronal cell death.[18] Over-activation of VDCCs can lead to calcium overload, triggering excitotoxicity and apoptosis. 1,8-naphthyridine derivatives structurally related to 1,4-dihydropyridine calcium channel blockers have been shown to modulate Ca²⁺ entry into cells.[18] This modulation can be neuroprotective by preventing the downstream consequences of calcium dysregulation.[18]

Cannabinoid Receptor 2 (CB2) Modulation

Causality: Neuroinflammation is a critical component of neurodegenerative diseases. The CB2 receptor is primarily expressed on immune cells, including microglia in the brain.[19] Activation of CB2 receptors is generally considered to have anti-inflammatory and neuroprotective effects. Highly selective 1,8-naphthyridine-based CB2 ligands have been developed, making this receptor a promising target for mitigating neuroinflammation.[20][21]

Experimental Protocol: Workflow for Cholinesterase Inhibition Assay

This workflow uses the Ellman's method to quantify cholinesterase activity.

Principle: The enzyme hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, which can be measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of color formation.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis P1 Prepare Assay Buffer, Enzyme (AChE/BuChE), and Inhibitor Solutions R1 Add Buffer, Enzyme, DTNB, and Inhibitor to 96-well plate P1->R1 P2 Prepare Substrate (ATCI) and DTNB Reagent R3 Initiate reaction by adding Substrate P2->R3 R2 Pre-incubate at 37°C R1->R2 R2->R3 R4 Measure Absorbance at 412 nm kinetically using a plate reader R3->R4 A1 Calculate reaction rates R4->A1 A2 Determine % Inhibition and calculate IC₅₀ values A1->A2

Caption: Workflow for an in vitro cholinesterase inhibition assay.

Section 4: Anti-inflammatory Targets

Chronic inflammation is an underlying factor in many diseases, from cancer to rheumatoid arthritis. The immunomodulatory properties of 1,8-naphthyridines position them as promising candidates for anti-inflammatory therapies.[3][12]

Suppression of the TLR4/Myd88/NF-κB Signaling Pathway

Causality: Toll-like receptor 4 (TLR4) is a pattern recognition receptor that plays a crucial role in the innate immune system.[22] When activated by ligands like lipopolysaccharide (LPS), it initiates a signaling cascade through the adaptor protein MyD88, culminating in the activation of the transcription factor NF-κB.[22] NF-κB then translocates to the nucleus and drives the expression of pro-inflammatory mediators, including nitric oxide (NO), TNF-α, and IL-6. Certain 1,8-naphthyridine derivatives have been shown to potently suppress this pathway, thereby reducing the production of these inflammatory cytokines.[22]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK ... NFkB_I p50/p65-IκBα IKK->NFkB_I Phosphorylates IκBα NFkB_A p50/p65 NFkB_I->NFkB_A Releases Nucleus Nucleus NFkB_A->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Activates Transcription Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->MyD88 Inhibits

Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway.

Dual Inhibition of Carbonic Anhydrase and Alkaline Phosphatase

Causality: Carbonic anhydrases (CAs) and alkaline phosphatases (ALPs) are two distinct enzyme families that are over-expressed and hyperactive in patients with rheumatoid arthritis.[23] CAs are involved in acid-base balance and bone resorption, while ALPs play a role in bone mineralization.[23] The discovery of 1,8-naphthyridine derivatives that act as dual inhibitors of these enzymes presents a synergistic strategy for treating bone disorders.[23]

Data Presentation: Inhibition of Pro-inflammatory Mediators
Compound IDInhibition TargetIC₅₀ (µM)Reference
HSR2104 NO Production21.0[22]
HSR2104 TNF-α Production29.5[22]
HSR2104 IL-6 Production28.3[22]
Compound 1e Carbonic Anhydrase-II0.44[23]
Compound 1g Carbonic Anhydrase-IX0.11[23]
Compound 1b Alkaline Phosphatase (b-TNAP)0.122[23]

Conclusion and Future Directions

The 1,8-naphthyridine scaffold is a remarkably versatile core in medicinal chemistry, giving rise to derivatives with a vast range of biological activities.[1] The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutic agents. Future research should focus on:

  • Target Selectivity: Synthesizing novel analogues with improved selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

  • Multi-Target Ligands: Intentionally designing single molecules that can modulate multiple targets relevant to a complex disease, such as a compound with both anti-inflammatory and neuroprotective properties.

  • Structure-Activity Relationship (SAR) Studies: Systematically investigating how structural modifications influence biological activity to guide the rational design of more potent and effective drug candidates.[8][10]

By leveraging the foundational knowledge of its diverse molecular targets, the scientific community can continue to unlock the full therapeutic potential of the 1,8-naphthyridine scaffold to address significant unmet medical needs.

References

The 1,8-Naphthyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,8-naphthyridine nucleus, a nitrogen-containing heterocyclic system, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its versatile synthetic accessibility and the diverse pharmacological profiles of its derivatives have established it as a "privileged scaffold" in the quest for novel therapeutic agents.[2][4] This guide provides a comprehensive technical overview of 1,8-naphthyridine derivatives in drug discovery, from their synthesis to their multifaceted roles in treating a wide array of human diseases, including cancer, infectious diseases, and neurological disorders.[1][5]

The Ascendancy of a Scaffold: A Historical Perspective

The journey of the 1,8-naphthyridine core from a chemical curiosity to a pharmacologically significant entity is a testament to the synergy of synthetic chemistry and biological screening. While the first synthesis of the 1,8-naphthyridine ring system was documented in the early 20th century, its therapeutic potential remained largely untapped until the discovery of nalidixic acid in 1962.[6][7] This pivotal moment, a byproduct of chloroquine synthesis, unveiled the potent antibacterial activity of the scaffold, particularly against Gram-negative bacteria, and established it as a new class of chemotherapeutic agents for urinary tract infections.[6] The success of nalidixic acid spurred extensive research, leading to the development of a vast library of derivatives with a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[1][4][5]

Synthetic Strategies: Building the 1,8-Naphthyridine Core

The versatility of the 1,8-naphthyridine scaffold is, in part, due to the numerous synthetic routes developed for its construction. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern on the heterocyclic ring.

The Friedländer Synthesis: A Classic and Efficient Approach

The Friedländer synthesis is one of the most straightforward and widely employed methods for constructing the 1,8-naphthyridine core, lauded for its simplicity and generally high yields.[6][8] This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing an activated methylene group, such as a ketone or an ester.[8]

Recent advancements have focused on developing more environmentally friendly and efficient modifications of the Friedländer reaction. For instance, the use of inexpensive and biocompatible ionic liquids like choline hydroxide as a catalyst in an aqueous medium has enabled gram-scale synthesis of 1,8-naphthyridines, offering a greener alternative to traditional methods that often require harsh conditions and organic solvents.[9][10]

Experimental Protocol: Ionic Liquid-Catalyzed Friedländer Synthesis of 1,8-Naphthyridines [6]

  • Reactants:

    • 2-Aminonicotinaldehyde (1.0 eq)

    • Active methylene compound (e.g., Acetone, 3.0 eq)

    • Choline hydroxide (ChOH) (1 mol %)

    • Water (H₂O)

  • Procedure:

    • A mixture of 2-aminonicotinaldehyde and the active methylene compound is stirred in water.

    • Choline hydroxide is added to the reaction mixture.

    • The mixture is stirred at a specified temperature (e.g., 50 °C) under a nitrogen atmosphere for a designated period (e.g., 6 hours).

    • Reaction progress is monitored by Thin-Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is worked up, and the catalyst is separated.

    • The crude product is purified, typically by silica gel column chromatography.

    • The final product is characterized by NMR spectroscopy and mass spectrometry.

Other Notable Synthetic Routes

Beyond the Friedländer synthesis, several other methods are employed to generate diverse 1,8-naphthyridine derivatives:

  • Vilsmeier-Haack Reaction: This reaction is utilized for the formylation of activated aromatic compounds and can be adapted for the synthesis of substituted 1,8-naphthyridines.[11][12]

  • Conrad-Limpach Reaction: A method for synthesizing quinolines that can be modified to produce naphthyridinone derivatives.[11][12]

  • Gould-Jacobs Reaction: This reaction is particularly useful for the synthesis of 4-hydroxy-1,8-naphthyridines.

The continuous development of novel synthetic methodologies, including multicomponent reactions, provides access to a wider array of structurally diverse 1,8-naphthyridine derivatives for biological evaluation.[13]

A Spectrum of Biological Activities: The Therapeutic Potential of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine scaffold has proven to be a prolific source of compounds with a wide range of biological activities.[1][4] This section will delve into the most significant therapeutic areas where these derivatives have shown promise.

Anticancer Activity: Targeting the Hallmarks of Malignancy

1,8-Naphthyridine derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[14][15] Their mechanisms of action are diverse, often targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.[11]

  • Topoisomerase Inhibition: A key mechanism of action for many anticancer 1,8-naphthyridine derivatives is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[16][17] By stabilizing the enzyme-DNA cleavage complex, these compounds induce double-strand breaks in DNA, ultimately triggering apoptosis in cancer cells.[17] A notable example is Voreloxin (vosaroxin) , a 1,8-naphthyridine derivative that has been investigated in clinical trials for various cancers.[5][17][18]

  • Kinase Inhibition: Many 1,8-naphthyridine derivatives act as inhibitors of various protein kinases, which are pivotal components of signaling pathways that regulate cell growth, differentiation, and survival.[11][16] Targets include Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), and c-Met kinase, making these compounds promising candidates for targeted cancer therapy.[11] For instance, the CK2 inhibitor Silmitasertib (CX-4945) , which features a benzo[c][4][15]naphthyridine core, has advanced to clinical trials.[19]

Below is a diagram illustrating the general mechanism of kinase inhibition by 1,8-naphthyridine derivatives.

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase Kinase Domain Receptor->Kinase ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Protein Kinase->PhosphoSubstrate ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) PhosphoSubstrate->Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Kinase Inhibits ATP Binding GrowthFactor Growth Factor GrowthFactor->Receptor Binds & Activates MIC_Workflow start Start prep_compound Prepare Serial Dilutions of 1,8-Naphthyridine Derivative start->prep_compound prep_bacteria Prepare Standardized Bacterial Inoculum start->prep_bacteria inoculate Inoculate Microtiter Plate Wells with Bacteria and Compound Dilutions prep_compound->inoculate prep_bacteria->inoculate incubate Incubate Plate (e.g., 37°C for 18-24 hours) inoculate->incubate read_results Visually Inspect for Turbidity (Bacterial Growth) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

References

Methodological & Application

Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine via Vilsmeier-Haack Reaction: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of Chlorinated 1,8-Naphthyridines and the Power of the Vilsmeier-Haack Reaction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a chloro substituent onto this scaffold provides a versatile synthetic handle for further functionalization, enabling the exploration of novel chemical space in drug discovery programs. While the direct synthesis of 3-chloro-1,8-naphthyridine is a subject of interest, a robust and well-documented approach utilizing the Vilsmeier-Haack reaction provides a regioselective route to 2-chloro-3-formyl-1,8-naphthyridine. This intermediate is a valuable precursor for a variety of 1,8-naphthyridine derivatives.[1][2][3][4][5]

The Vilsmeier-Haack reaction is a powerful formylation method for electron-rich aromatic and heteroaromatic compounds.[6][7][8][9][10] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[9][11][12] This application note provides a detailed protocol for the synthesis of 2-chloro-3-formyl-1,8-naphthyridine from N-(pyridin-2-yl)acetamide, a reaction that proceeds via an intramolecular Vilsmeier-Haack cyclization.[1][2][3][4]

Mechanistic Insights: The Vilsmeier-Haack Cyclization Pathway

The synthesis of 2-chloro-3-formyl-1,8-naphthyridine from N-(pyridin-2-yl)acetamide is a compelling example of an intramolecular Vilsmeier-Haack reaction. The reaction proceeds through several key steps:

  • Formation of the Vilsmeier Reagent: In the initial step, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloromethylenedimethyliminium salt, commonly known as the Vilsmeier reagent.[6][7][8][9]

  • Electrophilic Attack and Cyclization: The Vilsmeier reagent then reacts with the enolizable N-(pyridin-2-yl)acetamide. The acetamide acts as the nucleophile, and the subsequent intramolecular electrophilic attack on the pyridine ring, followed by dehydration and cyclization, leads to the formation of the 1,8-naphthyridine ring system.

  • Formylation and Chlorination: The reaction conditions of the Vilsmeier-Haack synthesis inherently lead to the introduction of a formyl group at the 3-position and a chloro group at the 2-position of the newly formed 1,8-naphthyridine ring.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_reagent Intermediate Iminium Intermediate Vilsmeier_reagent->Intermediate Starting_material N-(pyridin-2-yl)acetamide Starting_material->Intermediate + Vilsmeier Reagent Product 2-Chloro-3-formyl-1,8-naphthyridine Intermediate->Product Cyclization & Hydrolysis

Caption: Vilsmeier-Haack reaction pathway.

Detailed Experimental Protocol

This protocol outlines the synthesis of 2-chloro-3-formyl-1,8-naphthyridine via the Vilsmeier-Haack reaction of N-(pyridin-2-yl)acetamide.[2][3][4][5]

Reagents and Equipment
Reagent/EquipmentFormula/TypeMolar Mass ( g/mol )QuantityNotes
N-(pyridin-2-yl)acetamideC₇H₈N₂O136.1510 mmolStarting material.
Phosphorus oxychloridePOCl₃153.3350 mmolVilsmeier reagent component. Handle in a fume hood.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mLSolvent and Vilsmeier reagent component. Anhydrous grade.
Crushed IceH₂O18.02As neededFor quenching the reaction.
Sodium bicarbonateNaHCO₃84.01As neededFor neutralization. Saturated aqueous solution.
DichloromethaneCH₂Cl₂84.93As neededFor extraction.
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying the organic layer.
Round-bottom flask100 mL-1With magnetic stirrer.
Reflux condenser--1-
Dropping funnel50 mL-1-
Ice bath--1-
Heating mantle--1-
Buchner funnel and flask--1For filtration.
Rotary evaporator--1For solvent removal.
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place N-(pyridin-2-yl)acetamide (10 mmol) in anhydrous N,N-dimethylformamide (10 mL).

  • Vilsmeier Reagent Formation: Cool the flask in an ice bath to 0-5 °C. Add phosphorus oxychloride (50 mmol) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture at 80-90 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Isolation of Product: The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then dry it under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure 2-chloro-3-formyl-1,8-naphthyridine.[4]

Experimental_Workflow start Start setup 1. Reaction Setup: N-(pyridin-2-yl)acetamide in DMF start->setup reagent_add 2. Vilsmeier Reagent Formation: Add POCl3 at 0-5 °C setup->reagent_add reaction 3. Reaction: Heat at 80-90 °C for 3-4 hours reagent_add->reaction quench 4. Quenching: Pour onto crushed ice reaction->quench neutralize 5. Neutralization: Add NaHCO3 solution quench->neutralize isolate 6. Isolation: Filter the solid product neutralize->isolate purify 7. Purification: Recrystallize from ethanol isolate->purify end End: Pure 2-Chloro-3-formyl-1,8-naphthyridine purify->end

Caption: Experimental workflow for synthesis.

Data Interpretation and Troubleshooting

  • Expected Yield: The reported yields for this reaction are generally good to moderate.

  • Characterization: The structure of the synthesized 2-chloro-3-formyl-1,8-naphthyridine should be confirmed using spectroscopic methods:

    • ¹H NMR: Expect characteristic signals for the aromatic protons of the naphthyridine ring and a singlet for the aldehyde proton around 10 ppm.

    • ¹³C NMR: Look for the signal corresponding to the carbonyl carbon of the aldehyde group at approximately 189 ppm.

    • IR Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the aldehyde carbonyl group.

    • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₈H₅ClN₂O).

  • Troubleshooting:

    • Low Yield: Incomplete reaction could be due to insufficient heating time or temperature. Ensure anhydrous conditions as moisture can decompose the Vilsmeier reagent. The molar ratio of POCl₃ to the starting material can also be optimized.

    • Impure Product: Inadequate neutralization or washing can leave acidic impurities. Ensure thorough washing of the crude product. If recrystallization is insufficient, column chromatography on silica gel may be necessary.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF): is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

  • General Precautions: The reaction should be carried out in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes.

References

Application Notes & Protocols: A Detailed Guide to the Friedländer Synthesis of 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Friedländer Annulation

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry and materials science. Its rigid, nitrogen-rich framework is a cornerstone for a multitude of pharmacologically active agents, including antimicrobial, anticancer, and antiviral drugs.[1] Notable examples include the foundational antibiotic nalidixic acid and the potent antitumor agent vosaroxin.[2][3] The unique photophysical properties of these heterocycles also make them valuable as fluorescent probes and ligands for metal ions.[4][5]

Among the various synthetic routes to this vital core, the Friedländer synthesis stands out for its efficiency and convergence.[4] First described by Paul Friedländer in 1882, this classic reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).[1][6][7] For the synthesis of 1,8-naphthyridines, the reaction typically employs 2-aminonicotinaldehyde as the key starting material.[1][2] The reaction is exceptionally versatile, with modern iterations leveraging aqueous media, microwave irradiation, and solvent-free conditions to align with the principles of green chemistry.[2][5]

This guide provides an in-depth exploration of the reaction mechanism, detailed experimental protocols for various modern approaches, and field-proven troubleshooting advice for researchers aiming to synthesize functionalized 1,8-naphthyridines.

Reaction Mechanism: A Stepwise View of Ring Formation

The Friedländer synthesis proceeds via an acid- or base-catalyzed condensation followed by a cyclodehydration.[5] The base-catalyzed pathway, which is more common for modern, milder protocols, is illustrated below.

The mechanism initiates with the deprotonation of the α-carbon of the active methylene compound by a base (e.g., choline hydroxide, piperidine) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-aminonicotinaldehyde in an aldol-type addition, forming an alkoxide intermediate. Subsequent intramolecular cyclization occurs as the amino group attacks the ketone carbonyl. The final step is a dehydration event, which expels a molecule of water to yield the stable, aromatic 1,8-naphthyridine ring system.[1]

Friedlander_Mechanism Figure 1: General Mechanism of the Base-Catalyzed Friedländer Synthesis cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 2-Aminonicotinaldehyde I2 Aldol Addition Intermediate R1->I2 R2 Active Methylene Compound (Ketone) I1 Enolate Formation R2->I1 + Base I1->I2 Nucleophilic Attack I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P1 1,8-Naphthyridine Derivative I3->P1 - H₂O Base Base Catalyst H2O H₂O (Dehydration)

Caption: Figure 1: General Mechanism of the Base-Catalyzed Friedländer Synthesis.

Experimental Protocols

The versatility of the Friedländer synthesis allows for several distinct methodologies, each with unique advantages in terms of scale, speed, and environmental impact. Below are three detailed, field-proven protocols.

Protocol 1: Gram-Scale Synthesis in Aqueous Media

This method represents a significant advancement in green chemistry, utilizing water as the solvent and a biocompatible catalyst. It is highly scalable, requires simple product isolation, and avoids hazardous organic solvents.[2][3]

Table 1: Reagents and Conditions for Aqueous Synthesis

ParameterValueNotes
Starting Materials 2-Aminonicotinaldehyde1.0 eq
Active Methylene Compound1.0 - 1.2 eq
Catalyst Choline Hydroxide (ChOH)1 mol%
Solvent Deionized Water~1 mL per 0.5 mmol substrate
Temperature 50 °C (or Room Temp.)Higher temp accelerates reaction.
Reaction Time 6 - 12 hoursMonitor by TLC.
Work-up Ethyl Acetate ExtractionSimple liquid-liquid extraction.

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (e.g., 0.5 mmol, 1.0 eq) and the active methylene carbonyl compound (e.g., 0.5 mmol, 1.0 eq).[3]

  • Solvent Addition: Add deionized water (1 mL) to the flask and begin stirring to form a suspension or solution.[1]

  • Catalyst Addition: Add choline hydroxide (1 mol%) to the reaction mixture.[1][2]

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) and maintain this atmosphere throughout the reaction.

  • Heating & Monitoring: Heat the reaction mixture to 50 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 6-12 hours).[1][3]

  • Cooling & Extraction: Once complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 20 mL).[1]

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The product can be further purified by recrystallization or column chromatography if necessary.[1] For many substrates, this method yields products with >90% purity.[2]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol offers a dramatic reduction in reaction time from hours to minutes, making it ideal for rapid library synthesis and methods development.[8] The use of solvent-free conditions further enhances its green credentials.

Table 2: Reagents and Conditions for Microwave Synthesis

ParameterValueNotes
Starting Materials 2-Aminonicotinaldehyde1.0 eq (e.g., 0.01 mol)
Active Methylene Compound1.0 eq (e.g., 0.01 mol)
Catalyst DABCO20 mol%
Solvent None (Solvent-Free)
Temperature N/A (Power Setting)600W
Reaction Time 2 - 5 minutesMonitor by TLC.
Work-up Aqueous PrecipitationSimple filtration.

Step-by-Step Procedure:

  • Mixing: In a microwave-safe vessel, thoroughly mix 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mol%).[8]

  • Irradiation: Place the unsealed vessel in a domestic or laboratory microwave oven and irradiate at 600W for the specified time (typically 2-5 minutes, determined by TLC analysis of preliminary small-scale tests).[8]

  • Work-up: After irradiation, allow the mixture to cool. Pour the reaction mixture into ice-cold water.[8]

  • Isolation: Acidify the aqueous mixture with dilute HCl. The product will precipitate as a solid.[8]

  • Filtration & Washing: Collect the solid product by vacuum filtration, washing thoroughly with water to remove any water-soluble impurities.

  • Purification: Dry the solid product. Recrystallization from a suitable solvent (e.g., acetonitrile) can be performed to afford the final product in high purity.[8]

Protocol 3: Solvent-Free Synthesis via Grinding

This mechanochemical approach is operationally simple, avoids bulk solvents, and often proceeds rapidly at room temperature, representing another excellent eco-friendly alternative.[5]

Table 3: Reagents and Conditions for Synthesis by Grinding

ParameterValueNotes
Starting Materials 2-Aminonicotinaldehyde1.0 eq (e.g., 0.01 mol)
Active Methylene Compound1.0 eq (e.g., 0.01 mol)
Catalyst CeCl₃·7H₂O10 mol%
Solvent None (Solvent-Free)
Temperature Room Temperature
Reaction Time 5 - 10 minutesMonitor by TLC.
Work-up Aqueous TriturationSimple filtration.

Step-by-Step Procedure:

  • Mixing: Place 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (10 mol%) in a mortar.[5]

  • Grinding: Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes.[5]

  • Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within minutes.

  • Isolation: Upon completion, add cold water to the reaction mixture in the mortar and triturate.[5]

  • Filtration: Collect the resulting solid product by vacuum filtration, washing with ample water to remove the catalyst and any other water-soluble impurities.

  • Drying: Dry the purified product. This method often yields products of high purity without the need for further purification steps.[5]

General Experimental Workflow

Regardless of the specific protocol chosen, the overall workflow for synthesis, purification, and analysis follows a consistent path.

Workflow Figure 2: General Workflow for 1,8-Naphthyridine Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Select & Weigh Starting Materials (2-aminonicotinaldehyde, active methylene compound) catalyst 2. Prepare Catalyst (e.g., ChOH solution, DABCO powder) reagents->catalyst rxn 3. Execute Synthesis Protocol (Aqueous, Microwave, or Grinding) catalyst->rxn monitor 4. Monitor Progress (TLC) rxn->monitor workup 5. Crude Product Isolation (Extraction, Precipitation, or Filtration) monitor->workup purify 6. Purification (Recrystallization, Column Chromatography, Acidic Wash) workup->purify analysis 7. Characterization (NMR, MS, m.p.) purify->analysis

Caption: Figure 2: General Workflow for 1,8-Naphthyridine Synthesis.

Purification Strategies

Achieving high purity is critical for subsequent applications in drug development and materials science. The choice of purification method depends on the nature of the product and the impurities present.

  • Acidic Wash: This is a highly effective technique for removing basic impurities, most notably unreacted 2-aminonicotinaldehyde or other aminopyridine precursors.[9] During the organic extraction phase of the workup, washing the organic layer with a dilute aqueous acid (e.g., 1M HCl) will protonate the basic impurities, causing them to partition into the aqueous layer for easy removal.[9]

  • Recrystallization: For crude products that are solid, recrystallization is often the most efficient method to obtain highly pure, crystalline material. The crude solid is dissolved in a minimum amount of a suitable hot solvent, and the solution is allowed to cool slowly, causing the desired product to crystallize out while impurities remain in the mother liquor.[9]

  • Silica Gel Column Chromatography: This is the most versatile purification method, capable of separating the desired product from closely related side products or unreacted starting materials that are not easily removed by other means. A slurry of silica gel is packed into a column, the crude product is loaded, and a solvent system (eluent) of increasing polarity is used to selectively elute the components based on their affinity for the stationary phase.[9]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: The catalyst may have degraded or is not suitable for the specific substrates. 2. Suboptimal Conditions: Reaction temperature or time may be insufficient. 3. Impure Starting Materials: Impurities in the 2-aminonicotinaldehyde or methylene compound can inhibit the reaction.1. Use a fresh batch of catalyst or screen alternative catalysts (e.g., piperidine, ionic liquids, Lewis acids).[4][10] 2. Optimize temperature and extend the reaction time, monitoring carefully by TLC.[10] 3. Verify the purity of starting materials by NMR or other analytical techniques before starting the reaction.
Formation of Multiple Products (Poor Regioselectivity) 1. Unsymmetrical Ketone: The use of an unsymmetrical ketone (e.g., 2-butanone) can lead to two different enolates, resulting in a mixture of regioisomers.1. Catalyst Selection: Employ a catalyst known to promote high regioselectivity. For example, the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been shown to favor the formation of 2-substituted products.[10][11] 2. Slow Addition: A slow addition of the unsymmetrical ketone to the reaction mixture can sometimes improve the regioselectivity.[11]
Product is an Oil or Discolored Solid 1. Residual Solvents: High-boiling point solvents (e.g., DMSO, DMF) from previous steps may be present. 2. Side Products: The formation of polymeric or colored side products.1. For basic solvents like pyridine, an acidic wash is effective. For others like DMSO, perform multiple aqueous washes. Co-evaporation with a lower-boiling solvent like toluene can also help.[9] 2. Attempt purification by column chromatography to separate the desired product from colored impurities. If the product is a solid, recrystallization with activated charcoal can sometimes remove colored contaminants.

References

Application of 3-Chloro-1,8-naphthyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,8-Naphthyridine Scaffold in Kinase Inhibition

The landscape of oncology and inflammatory disease treatment has been revolutionized by the development of small-molecule kinase inhibitors. These agents target the ATP-binding site of specific protein kinases, interfering with signaling pathways that drive disease progression. Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocyclic scaffolds have proven to be exceptionally fruitful. The 1,8-naphthyridine core, a bicyclic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its rigid structure and ability to form key hydrogen bond interactions within the kinase hinge region.[1][2][3] Its derivatives have shown a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Specifically, 1,8-naphthyridine-based compounds have been successfully developed as inhibitors of critical kinases such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFR), and p38 MAP kinase.[3]

The strategic functionalization of the 1,8-naphthyridine ring is paramount to achieving high potency and selectivity. This application note focuses on the utility of 3-Chloro-1,8-naphthyridine as a versatile starting material for the synthesis of novel kinase inhibitors. The chlorine atom at the C3-position serves as a key synthetic handle, enabling the introduction of diverse chemical moieties through modern cross-coupling methodologies. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and pharmacokinetic properties.

Synthetic Strategy: Leveraging the C3-Chloro Handle

The C3-chloro group on the 1,8-naphthyridine scaffold is amenable to a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. This reactivity is the cornerstone of its utility in building libraries of potential kinase inhibitors. The two most prominent and industrially relevant transformations are:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl groups, which often occupy the hydrophobic pocket of the kinase active site.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: To install amine-containing side chains that can form critical hydrogen bonds and improve solubility.

These reactions provide a modular approach to inhibitor design, allowing for the independent variation of substituents at the C3-position to fine-tune the biological activity of the final compound.

Protocol 1: Synthesis of a 3-Aryl-1,8-naphthyridine Intermediate via Suzuki-Miyaura Coupling

This protocol details a representative Suzuki-Miyaura cross-coupling reaction to install an aryl group at the C3-position of the 1,8-naphthyridine core. This transformation is a foundational step in building a wide array of kinase inhibitors where a C-C bond is required at this position.

Causality and Experimental Rationale:
  • Catalyst System: A palladium(0) catalyst, generated in situ from a precursor like Pd₂(dba)₃, is used to catalyze the reaction. The choice of a phosphine ligand, such as S-Phos, is critical. S-Phos is an electron-rich, sterically hindered biarylphosphine ligand that promotes the oxidative addition of the aryl chloride and facilitates the subsequent reductive elimination step, leading to higher yields and broader substrate scope.

  • Base and Solvent: Potassium phosphate (K₃PO₄) is used as the base. It is effective in promoting the transmetalation step of the catalytic cycle. A solvent system of 1,4-dioxane and water is commonly employed to ensure the solubility of both the organic substrates and the inorganic base.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic Acid - Pd₂(dba)₃ - S-Phos - K₃PO₄ - 1,4-Dioxane/H₂O heat Heat mixture under Nitrogen atmosphere (e.g., 100 °C, 12-24 h) reagents->heat 1 quench Cool to RT Quench with water heat->quench 2 extract Extract with organic solvent (e.g., EtOAc) quench->extract 3 purify Dry organic layer Concentrate Purify by column chromatography extract->purify 4 product Isolate 3-Aryl-1,8-naphthyridine purify->product 5

Caption: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:
  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium phosphate (3.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq.), and S-Phos (0.10 eq.).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen gas three times. Under a positive pressure of nitrogen, add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction: Stir the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 3-Aryl-1,8-naphthyridine derivative.

Protocol 2: Synthesis of a 3-Amino-1,8-naphthyridine Kinase Inhibitor Scaffold via Buchwald-Hartwig Amination

This protocol outlines the synthesis of a 3-amino-1,8-naphthyridine derivative, a common core structure in many kinase inhibitors. The C-N bond is formed via a Buchwald-Hartwig amination, which is highly efficient for coupling aryl halides with a wide range of amines.

Causality and Experimental Rationale:
  • Catalyst System: The combination of a palladium precursor and a specialized ligand is again key. XPhos is another bulky, electron-rich biarylphosphine ligand that is highly effective for C-N cross-coupling reactions, particularly with less reactive aryl chlorides. It forms a catalytically active monoligated palladium species that readily undergoes oxidative addition.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used. Its role is to deprotonate the amine, forming the corresponding amide, which is more nucleophilic and readily participates in the catalytic cycle.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are required to prevent quenching of the strong base and to ensure the stability of the catalytic intermediates.

Synthetic Pathway Diagram

Buchwald_Hartwig_Pathway Start This compound Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Toluene, Heat Start->Catalyst Amine R₂NH (Amine) Amine->Catalyst Product 3-(Amino)-1,8-naphthyridine (Kinase Inhibitor Scaffold) Catalyst->Product Buchwald-Hartwig Cross-Coupling

Caption: Buchwald-Hartwig Amination Pathway.

Step-by-Step Methodology:
  • Reagent Preparation: To a flame-dried Schlenk flask under a nitrogen atmosphere, add the 3-Aryl-1,8-naphthyridine intermediate (from Protocol 1, or this compound itself, 1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.04 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding water. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography or preparative HPLC to yield the final 3-amino-1,8-naphthyridine product.

Data Summary: Representative Yields and Kinase Inhibitory Activity

The following table provides hypothetical but representative data for a series of kinase inhibitors synthesized using the described protocols. This illustrates how systematic modification at the C3 position can impact biological activity.

Compound IDC3-Substituent (via Suzuki or Buchwald-Hartwig)Yield (%)Target KinaseIC₅₀ (nM)
NAPH-01 4-Fluorophenyl85EGFR150
NAPH-02 3-Methoxyphenyl78EGFR95
NAPH-03 Aniline72p38 MAP Kinase50
NAPH-04 4-(Methylsulfonyl)aniline65p38 MAP Kinase12
NAPH-05 3-(Dimethylamino)aniline75PI3Kα250

Conclusion and Future Perspectives

This compound is a highly valuable and strategic starting material for the synthesis of kinase inhibitors. Its utility lies in the ability to serve as an anchor point for diversification through robust and high-yielding palladium-catalyzed cross-coupling reactions. The protocols outlined in this note provide a reliable framework for researchers in drug discovery to generate novel 3-substituted-1,8-naphthyridine derivatives. By leveraging these synthetic strategies, scientists can efficiently build and test libraries of compounds, accelerating the identification of potent and selective kinase inhibitors for the treatment of cancer and other debilitating diseases. The continued exploration of novel coupling partners and catalytic systems will further expand the synthetic toolbox and solidify the importance of the 1,8-naphthyridine scaffold in modern medicinal chemistry.

References

The Strategic Arylation of 3-Chloro-1,8-naphthyridine via Suzuki-Miyaura Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse pharmacological activities.[1] This nitrogen-containing scaffold is a cornerstone in the development of therapeutics for a range of conditions, including cancer, microbial infections, and neurological disorders. The strategic introduction of aryl substituents at the 3-position of the 1,8-naphthyridine ring can significantly modulate its biological and photophysical properties, making the development of robust synthetic methodologies for this purpose a key objective for researchers in drug discovery and materials science.

The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the formation of carbon-carbon bonds, offering a versatile and efficient pathway to biaryl and heteroaryl-aryl structures.[2][3] This guide provides a comprehensive overview and detailed protocols for the successful application of Suzuki-Miyaura coupling to 3-chloro-1,8-naphthyridine, enabling the synthesis of a diverse library of 3-aryl-1,8-naphthyridine derivatives.

Mechanistic Underpinnings of the Suzuki-Miyaura Coupling

A thorough understanding of the reaction mechanism is fundamental to troubleshooting and optimizing the Suzuki-Miyaura coupling. The catalytic cycle, primarily driven by a palladium catalyst, can be dissected into three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)Ln Pd(0)Ln Aryl-Pd(II)-Cl(Ln) Aryl-Pd(II)-Cl(Ln) Pd(0)Ln->Aryl-Pd(II)-Cl(Ln) Aryl-Pd(II)-Ar'(Ln) Aryl-Pd(II)-Ar'(Ln) Aryl-Pd(II)-Cl(Ln)->Aryl-Pd(II)-Ar'(Ln) Aryl-Pd(II)-Ar'(Ln)->Pd(0)Ln 3-Aryl-1,8-naphthyridine 3-Aryl-1,8-naphthyridine Aryl-Pd(II)-Ar'(Ln)->3-Aryl-1,8-naphthyridine Reductive Elimination This compound This compound This compound->Aryl-Pd(II)-Cl(Ln) Oxidative Addition Arylboronic Acid + Base Arylboronic Acid + Base Arylboronic Acid + Base->Aryl-Pd(II)-Ar'(Ln) Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the this compound to a low-valent palladium(0) complex. This step, often rate-limiting for less reactive aryl chlorides, results in the formation of a palladium(II) intermediate. The choice of a suitable ligand is critical to facilitate this process.

  • Transmetalation: In this phase, the organic moiety from the boronic acid derivative is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed 3-aryl-1,8-naphthyridine product from the palladium(II) complex, regenerating the active palladium(0) catalyst, which then re-enters the catalytic cycle.

Key Considerations for Successful Coupling with this compound

The successful Suzuki-Miyaura coupling of this compound hinges on the judicious selection of several key reaction parameters. Due to the electron-deficient nature of the pyridine ring and the relative inertness of the C-Cl bond, careful optimization is often necessary.

  • Catalyst System: The choice of the palladium catalyst and its coordinating ligand is paramount. For challenging substrates like heteroaryl chlorides, catalyst systems employing electron-rich and bulky phosphine ligands are often more effective. Ligands such as SPhos, XPhos, and RuPhos have demonstrated significant success in facilitating the coupling of unactivated aryl chlorides. Palladium precursors like Pd(OAc)₂ and Pd₂(dba)₃ are commonly employed.

  • Base Selection: The base plays a crucial role in the transmetalation step. A variety of inorganic bases can be utilized, with potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) being the most common. The strength and solubility of the base can significantly influence the reaction rate and yield. For heteroaryl substrates, K₃PO₄ often provides superior results.

  • Solvent Choice: The reaction is typically conducted in aprotic polar solvents. Dioxane, N,N-dimethylformamide (DMF), and toluene are frequently used. The choice of solvent can impact the solubility of the reagents and the stability of the catalytic species. A mixture of an organic solvent and water is often employed to facilitate the dissolution of the inorganic base.

Experimental Protocols

The following protocols are designed to serve as a robust starting point for the Suzuki-Miyaura coupling of this compound. Researchers should note that optimization may be required for specific arylboronic acids.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol is adapted from optimized conditions for the related 2,7-dichloro-1,8-naphthyridine.[2]

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, arylboronic acid, K3PO4, Pd2(dba)3, and S-Phos in a flask. B Evacuate and backfill the flask with an inert gas (e.g., Argon). A->B C Add degassed dioxane. B->C D Heat the reaction mixture at 100 °C. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature. E->F G Dilute with an organic solvent and wash with water. F->G H Dry the organic layer and concentrate. G->H I Purify the crude product by column chromatography. H->I

Caption: Experimental workflow for the Suzuki coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • S-Phos (10 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • 1,4-Dioxane (degassed)

Procedure:

  • To a dry reaction flask, add this compound (1 equivalent), the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and S-Phos.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Expected Outcomes

The following table provides a representative, though not exhaustive, list of potential arylboronic acid coupling partners and expected yield ranges based on similar heteroaryl chloride couplings. Actual yields may vary depending on the specific substrate and reaction optimization.[2]

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid3-Phenyl-1,8-naphthyridine85-95
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1,8-naphthyridine80-90
34-Chlorophenylboronic acid3-(4-Chlorophenyl)-1,8-naphthyridine75-85
43-Fluorophenylboronic acid3-(3-Fluorophenyl)-1,8-naphthyridine70-80
52-Thienylboronic acid3-(Thiophen-2-yl)-1,8-naphthyridine65-75

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Poor quality reagents- Use a fresh batch of palladium catalyst and ligand.- Ensure thorough degassing of the solvent.- Use freshly purchased or purified reagents.
Dehalogenation of Starting Material - Presence of water or protic impurities- Reaction temperature too high- Use anhydrous solvents and reagents.- Lower the reaction temperature and extend the reaction time.
Homocoupling of Boronic Acid - Presence of oxygen- Catalyst system promotes homocoupling- Ensure the reaction is performed under a strictly inert atmosphere.- Screen alternative ligands or catalyst systems.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 3-aryl-1,8-naphthyridine derivatives from this compound. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important transformation, paving the way for the discovery and development of novel compounds with potential applications in medicine and materials science.

References

3-Chloro-1,8-naphthyridine: A Versatile Scaffold for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,8-Naphthyridine Core in Oncology

The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and the presence of nitrogen atoms capable of forming hydrogen bonds make it an ideal framework for interacting with various biological targets.[2] In the realm of oncology, derivatives of 1,8-naphthyridine have demonstrated a broad spectrum of antitumor activities, including the inhibition of key enzymes such as topoisomerase II and various protein kinases, which are crucial for cancer cell proliferation and survival.[2][3]

Among the various functionalized 1,8-naphthyridines, 3-chloro-1,8-naphthyridine stands out as a particularly valuable building block. The chlorine atom at the C-3 position serves as a versatile synthetic handle, enabling the introduction of a wide array of substituents through cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) and the fine-tuning of the pharmacological properties of the resulting compounds. This guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor to potent anticancer agents, complete with detailed experimental protocols and an analysis of the biological activities of its derivatives.

Synthesis of the this compound Building Block

A robust and scalable synthesis of the this compound core is paramount for its use in drug discovery programs. While several methods for the synthesis of the 1,8-naphthyridine ring system exist, a practical approach to this compound involves a multi-step sequence starting from readily available precursors. A plausible and efficient route involves the construction of a 3-hydroxy-1,8-naphthyridine intermediate, followed by a chlorination step.

Protocol 1: Synthesis of 3-Hydroxy-1,8-naphthyridine

This protocol is adapted from established methods for the synthesis of similar heterocyclic systems.

Reaction Scheme:

2-aminonicotinic_acid 2-Aminonicotinic Acid intermediate Cyclized Intermediate 2-aminonicotinic_acid->intermediate 1. NaH, Dioxane 2. Heat diethyl_malonate Diethyl Malonate diethyl_malonate->intermediate 3-hydroxy-1,8-naphthyridine 3-Hydroxy-1,8-naphthyridine intermediate->3-hydroxy-1,8-naphthyridine Dowtherm A, Heat

A plausible synthetic route to 3-hydroxy-1,8-naphthyridine.

Materials:

  • 2-Aminonicotinic acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous 1,4-dioxane

  • Diethyl malonate

  • Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-aminonicotinic acid (1.0 eq). Suspend the acid in anhydrous 1,4-dioxane.

  • Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the suspension at room temperature under a nitrogen atmosphere. The mixture will be stirred until the gas evolution ceases.

  • Addition of Diethyl Malonate: Add diethyl malonate (1.2 eq) to the reaction mixture.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with water. Acidify the mixture with concentrated HCl to a pH of approximately 2. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Decarboxylation: The crude intermediate is then added to Dowtherm A in a high-temperature reaction setup. The mixture is heated to 240-250 °C for 1-2 hours until the reaction is complete (monitored by TLC).

  • Purification: Cool the reaction mixture and dilute with hexanes to precipitate the product. The solid is collected by filtration, washed with hexanes, and then purified by column chromatography on silica gel (DCM:MeOH gradient) to afford 3-hydroxy-1,8-naphthyridine.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Chlorination of 3-Hydroxy-1,8-naphthyridine

Reaction Scheme:

3-hydroxy-1,8-naphthyridine 3-Hydroxy-1,8-naphthyridine This compound This compound 3-hydroxy-1,8-naphthyridine->this compound POCl₃, Heat

Chlorination of the 3-hydroxy intermediate.

Materials:

  • 3-Hydroxy-1,8-naphthyridine

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-hydroxy-1,8-naphthyridine (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of solid NaHCO₃ or a saturated NaHCO₃ solution until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield this compound.

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization of this compound for Anticancer Drug Discovery

The chloro-substituent at the C-3 position is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are particularly powerful tools in this context.

Protocol 3: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the synthesis of 3-aryl-1,8-naphthyridine derivatives.

Reaction Scheme:

This compound This compound 3-aryl-1,8-naphthyridine 3-Aryl-1,8-naphthyridine This compound->3-aryl-1,8-naphthyridine Pd Catalyst, Base Dioxane/H₂O, Heat aryl_boronic_acid Arylboronic Acid aryl_boronic_acid->3-aryl-1,8-naphthyridine

Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Degassed water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Catalyst Premix: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in 1,4-dioxane (2 mL).

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the Schlenk flask, followed by the catalyst premix.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination of this compound

This protocol outlines the synthesis of 3-amino-1,8-naphthyridine derivatives.

Reaction Scheme:

This compound This compound 3-amino-1,8-naphthyridine 3-Amino-1,8-naphthyridine This compound->3-amino-1,8-naphthyridine Pd Catalyst, Ligand Base, Toluene, Heat amine Amine (R-NH₂) amine->3-amino-1,8-naphthyridine

Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with inert gas.

  • Reagent Addition: Add this compound (1.0 eq), the amine (1.2 eq), and anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired 3-amino-1,8-naphthyridine derivative.

Application Notes: Anticancer Activity of 3-Substituted-1,8-naphthyridine Derivatives

The derivatization of the this compound core has led to the discovery of numerous compounds with potent anticancer activity. Modifications at the C-3 position, often in combination with substitutions at other positions of the naphthyridine ring, have been shown to significantly influence the cytotoxic profile and mechanism of action.

Mechanism of Action: Targeting Key Cellular Processes

Derivatives of 1,8-naphthyridine exert their anticancer effects through various mechanisms, including:

  • Topoisomerase II Inhibition: Several 1,8-naphthyridine derivatives have been identified as potent inhibitors of topoisomerase II, an essential enzyme for DNA replication and cell division.[3] By stabilizing the covalent complex between the enzyme and DNA, these compounds lead to DNA strand breaks and induce apoptosis in cancer cells.[4]

  • Kinase Inhibition: The 1,8-naphthyridine scaffold is a common feature in many kinase inhibitors. By targeting the ATP-binding site of kinases involved in cancer cell signaling pathways, such as EGFR and c-Met, these compounds can block cell proliferation, survival, and angiogenesis.[2][5]

  • Tubulin Polymerization Inhibition: Some 1,8-naphthyridine derivatives have been shown to interfere with the dynamics of microtubules by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.

cluster_0 3-Aryl/Amino-1,8-Naphthyridine Derivatives cluster_1 Cellular Targets cluster_2 Cellular Effects cluster_3 Cancer Cell Fate naphthyridine 3-Substituted-1,8-Naphthyridine topoII Topoisomerase II naphthyridine:f0->topoII kinases Protein Kinases (e.g., EGFR, c-Met) naphthyridine:f0->kinases tubulin Tubulin naphthyridine:f0->tubulin dna_damage DNA Strand Breaks topoII->dna_damage signal_block Signal Transduction Blockade kinases->signal_block cytoskeleton_disruption Cytoskeleton Disruption tubulin->cytoskeleton_disruption apoptosis Apoptosis dna_damage->apoptosis signal_block->apoptosis cell_cycle_arrest Cell Cycle Arrest cytoskeleton_disruption->cell_cycle_arrest cell_cycle_arrest->apoptosis

Mechanisms of anticancer action of 1,8-naphthyridine derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic studies on 3-substituted 1,8-naphthyridines have provided valuable insights into their SAR. For instance, in a series of 1,8-naphthyridine-3-carboxamides, the nature of the substituent on the amide nitrogen has a pronounced effect on the cytotoxic activity.[6][7] Halogen-substituted aryl groups often enhance the potency.[8] The presence of hydrogen bond donors and acceptors in the substituents can also significantly influence the binding affinity to the target proteins.[9]

Representative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected 3-substituted 1,8-naphthyridine derivatives against various human cancer cell lines.

Compound IDC-3 SubstituentCancer Cell LineIC₅₀ (µM)Reference
Compound A 4-FluorophenylcarboxamideMIAPaCa (Pancreatic)0.41[8]
Compound B 4-FluorophenylcarboxamideK-562 (Leukemia)0.77[8]
Compound C 3-HeteroarylPA-1 (Ovarian)0.41[10]
Compound D 3-HeteroarylSW620 (Colon)1.4[10]
Compound E Substituted PhenylcarboxamideHBL-100 (Breast)1.37[6][7]
Compound F Substituted PhenylcarboxamideKB (Oral)3.7[6][7]

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block for the synthesis of novel anticancer agents. Its facile derivatization through modern cross-coupling methodologies allows for the generation of extensive compound libraries for SAR studies and lead optimization. The diverse mechanisms of action exhibited by 1,8-naphthyridine derivatives, including topoisomerase II inhibition and kinase modulation, underscore the therapeutic potential of this scaffold. Future research in this area will likely focus on the development of more selective and potent inhibitors, the exploration of novel substitution patterns, and the elucidation of detailed molecular interactions with their biological targets to guide the rational design of next-generation anticancer drugs.

References

Application Notes & Protocols: Strategic Functionalization of the 1,8-Naphthyridine Core at the C3-Position

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Foreword: The Strategic Value of the 1,8-Naphthyridine C3-Position

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activity, including antimicrobial, anticancer, and antiviral agents.[1][2] Its rigid, planar structure and defined hydrogen bonding capabilities make it an exceptional pharmacophore. However, the inherent electronic properties of the diazine system—specifically its electron-deficient nature—render direct functionalization a non-trivial synthetic challenge. While the C2 and C4 positions are the most electronically activated for nucleophilic attack, the C3-position offers a unique vector for substitution that can profoundly influence a molecule's steric and electronic profile, often leading to enhanced target specificity and improved pharmacokinetic properties.

This guide provides an in-depth exploration of robust and field-proven strategies for the selective functionalization of the C3-position of the 1,8-naphthyridine nucleus. We will move beyond simple recitation of steps to dissect the causality behind experimental choices, offering protocols that are both reproducible and mechanistically transparent.

Strategy 1: Halogenation and Palladium-Catalyzed Cross-Coupling: The Workhorse Approach

This two-stage strategy is arguably the most versatile and widely adopted method for elaborating the C3-position. It relies on the initial installation of a halogen atom (typically bromine) to serve as a synthetic "handle," which is then leveraged in a subsequent palladium-catalyzed cross-coupling reaction to form new carbon-carbon or carbon-heteroatom bonds.[3][4][5]

Causality and Mechanistic Insight

The initial halogenation of the electron-deficient 1,8-naphthyridine ring requires potent electrophilic halogenating agents. Once the 3-halo-1,8-naphthyridine is secured, it becomes a versatile substrate for a suite of cross-coupling reactions. The general palladium catalytic cycle for these transformations (e.g., Suzuki-Miyaura coupling) involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C3-Halogen bond, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from a secondary organometallic reagent (e.g., an organoboron compound) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the final product.[5]

This approach provides access to an exceptionally broad range of substituents, limited only by the commercial availability or synthesis of the requisite coupling partners.

Experimental Protocols

Protocol 1.1: Synthesis of 3-Bromo-1,8-naphthyridine-2(1H)-one

This protocol provides a key intermediate, where the C3-position is halogenated. This substrate can then be used in various cross-coupling reactions. The synthesis often starts from a precursor that facilitates the regioselective bromination.[3]

  • Materials: 6-substituted-1,8-naphthyridin-2(1H)-one, N-Bromosuccinimide (NBS), Acetic Acid (AcOH).

  • Step 1: Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting 1,8-naphthyridin-2(1H)-one (1.0 equiv) in glacial acetic acid (approx. 0.1 M concentration).

  • Step 2: Bromination: Add N-Bromosuccinimide (1.1 equiv) portion-wise to the stirred solution at room temperature.

  • Step 3: Reaction Monitoring: Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Step 4: Work-up and Isolation: Cool the mixture to room temperature and pour it into ice-water. A precipitate will form. Filter the solid, wash thoroughly with cold water, and then with a cold saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Step 5: Purification: Dry the crude solid under vacuum. Recrystallization from ethanol or purification by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) will yield the pure 3-bromo-1,8-naphthyridin-2(1H)-one.

Protocol 1.2: Suzuki-Miyaura Coupling for C3-Arylation

This protocol demonstrates the use of the 3-bromo intermediate to install an aryl group.

  • Materials: 3-Bromo-1,8-naphthyridine derivative (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), Potassium Carbonate (K₂CO₃, 3.0 equiv), 1,4-Dioxane, Water.

  • Step 1: Reagent Preparation: In a Schlenk flask, combine the 3-bromo-1,8-naphthyridine, arylboronic acid, and K₂CO₃.

  • Step 2: Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Step 3: Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. Add the Pd(PPh₃)₄ catalyst to the mixture under a positive pressure of inert gas.

  • Step 4: Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 6-18 hours).

  • Step 5: Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Step 6: Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired 3-aryl-1,8-naphthyridine product.

Data Presentation: Scope of Cross-Coupling Reactions at C3
Coupling ReactionCoupling PartnerTypical CatalystResulting C3-SubstituentReference
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidPd(PPh₃)₄, Pd(dppf)Cl₂Aryl, Heteroaryl[4]
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XPhosAmino[3]
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIAlkynyl
Heck AlkenePd(OAc)₂Alkenyl

Visualization: Halogenation/Cross-Coupling Workflow

G cluster_0 Stage 1: Halogenation cluster_1 Stage 2: Cross-Coupling Naph 1,8-Naphthyridine Precursor Bromo 3-Bromo-1,8-Naphthyridine Naph->Bromo NBS, AcOH Bromo_ref 3-Bromo-1,8-Naphthyridine Partner Coupling Partner (e.g., R-B(OH)₂) Coupling_Node Pd-Catalyst, Base Partner->Coupling_Node Product 3-Substituted-1,8-Naphthyridine Bromo_ref->Coupling_Node Coupling_Node->Product caption Workflow for C3-functionalization via halogenation and cross-coupling.

Caption: Workflow for C3-functionalization via halogenation and cross-coupling.

Strategy 2: Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful regioselective strategy that circumvents the inherent electronic preferences of the ring by using a coordinating functional group to direct deprotonation to an adjacent position.[6][7]

Causality and Mechanistic Insight

The core principle of DoM is the use of a Directing Metalation Group (DMG), typically a Lewis basic moiety, placed at a position ortho to the target C-H bond (e.g., at C2 or C4).[8] This DMG chelates to a strong organolithium base (e.g., n-BuLi or LDA), creating a high local concentration of the base near the C3-proton. This "Complex-Induced Proximity Effect" (CIPE) dramatically increases the kinetic acidity of the C3-proton, leading to selective deprotonation and formation of a 3-lithio-1,8-naphthyridine intermediate.[8] This potent nucleophile can then be trapped by a wide range of electrophiles.

Experimental Protocol

Protocol 2.1: DoM of 2-(dialkylamino)-1,8-naphthyridine

  • Materials: 2-(dialkylamino)-1,8-naphthyridine (1.0 equiv), n-Butyllithium (n-BuLi, 1.2 equiv, solution in hexanes), Anhydrous Tetrahydrofuran (THF), Electrophile (e.g., Iodomethane, Benzaldehyde, 1.5 equiv).

  • Step 1: Reaction Setup: To an oven-dried, three-neck flask under an argon atmosphere, add the 2-substituted-1,8-naphthyridine substrate and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Step 2: Lithiation: Slowly add the n-BuLi solution dropwise via syringe over 15 minutes. A distinct color change is often observed. Stir the resulting solution at -78 °C for 1-2 hours to ensure complete metalation.

  • Step 3: Electrophilic Quench: Add the chosen electrophile (e.g., iodomethane for methylation) dropwise to the reaction mixture at -78 °C.

  • Step 4: Reaction Completion: Allow the reaction to stir at -78 °C for another 1-2 hours, then let it warm slowly to room temperature overnight.

  • Step 5: Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with dichloromethane or ethyl acetate (3x).

  • Step 6: Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to isolate the 3-substituted product.

Visualization: DoM Mechanism

G cluster_mech DoM Mechanistic Cycle node_A 1. DMG Coordination node_B 2. ortho-Deprotonation node_A->node_B node_C 3. Electrophilic Quench node_B->node_C Start Substrate with DMG (e.g., at C2) Complex DMG-Base Complex Start->Complex + n-BuLi Anion C3-Lithiated Intermediate Complex->Anion - Butane Product C3-Functionalized Product Anion->Product + Electrophile (E+) caption Mechanism of Directed ortho-Metalation (DoM) at the C3-position.

Caption: Mechanism of Directed ortho-Metalation (DoM) at the C3-position.

Strategy 3: Transition Metal-Catalyzed C-H Activation

Direct C-H activation is a highly atom-economical and modern approach that forges new bonds by directly converting a C-H bond into a C-C or C-heteroatom bond, bypassing the need for pre-functionalization (like halogenation or metalation).[9] Rhodium(III) and Iridium(III) catalysts have proven particularly effective for this type of transformation on N-heterocycles.[10][11]

Causality and Mechanistic Insight

These reactions typically operate via a Concerted Metalation-Deprotonation (CMD) mechanism.[12] A directing group, often attached to the N1-position or at C2, is essential to position the transition metal catalyst in proximity to the C3-H bond. The catalyst then facilitates the cleavage of the C-H bond, forming a five- or six-membered metallacyclic intermediate. This intermediate subsequently reacts with a coupling partner (e.g., an alkyne or alkene) to form the desired product and regenerate the active catalyst.

Experimental Protocol

Protocol 3.1: Rh(III)-Catalyzed C-H Alkenylation

  • Materials: N1-protected (e.g., with a pyrimidyl directing group) 1,8-naphthyridine (1.0 equiv), Alkene (e.g., ethyl acrylate, 2.0 equiv), [Cp*RhCl₂]₂ (0.025 equiv), AgSbF₆ (0.1 equiv), Acetic Acid (AcOH), 1,2-Dichloroethane (DCE).

  • Step 1: Reaction Setup: In a sealed tube, combine the N-protected 1,8-naphthyridine, [Cp*RhCl₂]₂, and AgSbF₆.

  • Step 2: Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen.

  • Step 3: Addition of Reagents: Add anhydrous DCE, followed by acetic acid (as a proton shuttle/additive), and finally the alkene coupling partner via syringe.

  • Step 4: Reaction: Seal the tube tightly and place it in a preheated oil bath at 100-120 °C for 12-24 hours.

  • Step 5: Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure.

  • Step 6: Purification: Purify the residue by flash column chromatography on silica gel to yield the 3-alkenylated product. The directing group can often be removed in a subsequent step if desired.

Visualization: C-H Activation Catalytic Cycle

G Catalyst [Rh(III)] Intermediate1 Coordination Complex Catalyst->Intermediate1 Substrate Naph-DG Substrate->Intermediate1 Metallacycle Rhodacycle Intermediate Intermediate1->Metallacycle C-H Activation (CMD) Intermediate2 Alkyne Insertion Metallacycle->Intermediate2 + Alkyne Product_Complex Product Complex Intermediate2->Product_Complex Reductive Elimination Product_Complex->Catalyst Product C3-Functionalized Naph-DG Product_Complex->Product caption Simplified catalytic cycle for Rh(III)-catalyzed C-H activation.

Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H activation.

Strategy 4: Minisci-Type Radical Functionalization

The Minisci reaction is the archetypal method for the functionalization of electron-deficient heterocycles.[13][14] It involves the addition of a nucleophilic carbon-centered radical to a protonated N-heterocycle. Modern variants often employ visible-light photocatalysis to generate radicals under exceptionally mild conditions.[15][16]

Causality and Mechanistic Insight

The reaction proceeds via several key steps:

  • Protonation: The 1,8-naphthyridine is protonated by an acid, which significantly lowers its LUMO energy and makes it more susceptible to radical attack.

  • Radical Generation: A carbon-centered radical is generated. In photocatalytic versions, a photosensitizer absorbs light and engages in a single-electron transfer (SET) event with a radical precursor (e.g., a carboxylic acid or an N-hydroxyphthalimide ester) to generate the radical.[15]

  • Radical Addition: The nucleophilic radical adds to one of the electron-deficient positions of the protonated naphthyridine ring. While the C2 and C4 positions are typically most favored, substitution at C3 can be achieved with specific substrates or under certain conditions.

  • Rearomatization: The resulting radical cation intermediate is oxidized to the final product, restoring aromaticity.

Experimental Protocol

Protocol 4.1: Visible-Light Photocatalytic Minisci-Type Alkylation

  • Materials: 1,8-Naphthyridine (1.0 equiv), N-(Acyloxy)phthalimide (NHP) Ester (radical precursor, 1.5 equiv), Photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%), Trifluoroacetic Acid (TFA, 2.0 equiv), Acetonitrile (MeCN).

  • Step 1: Reaction Setup: In a borosilicate glass vial equipped with a magnetic stir bar, combine the 1,8-naphthyridine, NHP ester, and photocatalyst.

  • Step 2: Degassing: Seal the vial with a septum and degas the solvent (MeCN) by sparging with argon for 15-20 minutes. Add the degassed solvent to the vial, followed by the trifluoroacetic acid.

  • Step 3: Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and stir vigorously at room temperature. Use a small fan to maintain ambient temperature.

  • Step 4: Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.

  • Step 5: Work-up: Upon completion, concentrate the reaction mixture. Add dichloromethane and a saturated solution of sodium bicarbonate to neutralize the acid. Separate the layers and extract the aqueous phase with dichloromethane.

  • Step 6: Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the 3-alkylated-1,8-naphthyridine.

Data Presentation: Common Radical Precursors for Minisci Reactions
Radical PrecursorGeneration MethodType of RadicalReference
Carboxylic AcidsAg₂S₂O₈ or PhotocatalysisPrimary, Secondary, Tertiary Alkyl[15]
NHP EstersPhotocatalysisPrimary, Secondary Alkyl[15]
Alkyl Boronic AcidsPhotocatalysisPrimary, Secondary Alkyl[13]
Alkyl HalidesPhotocatalysisPrimary, Secondary, Tertiary Alkyl[13]

Summary and Comparative Analysis

The choice of strategy for functionalizing the C3-position of 1,8-naphthyridine depends heavily on the desired substituent, available starting materials, and functional group tolerance.

  • Halogenation/Cross-Coupling is the most versatile and established method, offering the widest scope of potential products. Its main drawback is the multi-step nature and lower atom economy.

  • Directed Ortho-Metalation (DoM) provides excellent regiocontrol but requires a directing group and the use of pyrophoric organolithium reagents under strictly anhydrous conditions.

  • C-H Activation is a highly efficient and atom-economical strategy. Its primary limitation is the frequent need for a directing group and sometimes harsh reaction conditions, although milder protocols are continually being developed.

  • Minisci-Type Reactions are ideal for introducing alkyl groups under mild (often photocatalytic) conditions but can sometimes suffer from regioselectivity issues, with a tendency to favor the C2/C4 positions.

Future advancements will likely focus on developing catalyst-free or non-directed C-H activation methods that offer predictable regioselectivity for the C3-position, further streamlining the synthesis of these valuable heterocyclic compounds.

References

Application Note: A Validated Protocol for the Synthesis of 3-Amino-1,8-Naphthyridine via Palladium-Catalyzed C-N Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it a versatile building block for designing molecules with a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The introduction of an amino group at the 3-position is a critical synthetic step, providing a key functional handle for further molecular elaboration and diversification in the development of novel therapeutic agents.

This application note provides a detailed, field-proven protocol for the synthesis of 3-amino-1,8-naphthyridine from its 3-chloro precursor. The primary method detailed is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction renowned for its efficiency, functional group tolerance, and broad substrate scope in forming carbon-nitrogen bonds.[4][5] This method is often superior to traditional techniques like nucleophilic aromatic substitution (SNAr), which can require harsh conditions and may be inefficient for less activated substrates.[5][6]

The Synthetic Strategy: Buchwald-Hartwig Amination

The conversion of 3-chloro-1,8-naphthyridine to 3-amino-1,8-naphthyridine is achieved via a palladium-catalyzed cross-coupling reaction. This transformation is a cornerstone of modern organic synthesis, allowing for the formation of C-N bonds that are otherwise challenging to construct.[4][7]

Reaction Mechanism: The catalytic cycle of the Buchwald-Hartwig amination involves three key steps:[4][7][8]

  • Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step and stabilize the catalyst.[7]

  • Amine Coordination and Deprotonation: The amine (in this case, an ammonia equivalent) coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond as the 3-amino-1,8-naphthyridine product is released, regenerating the active Pd(0) catalyst to continue the cycle.

While direct Nucleophilic Aromatic Substitution (SNAr) is a possible alternative, the electron-deficient nature of the pyridine rings in the 1,8-naphthyridine system makes it susceptible to nucleophilic attack.[6][9] However, SNAr often requires high temperatures and pressures with ammonia, leading to potential side reactions. The palladium-catalyzed approach offers milder conditions and greater control.[5]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls and definitive final characterization to ensure the integrity of the results.

Materials and Reagents
ReagentM.W. ( g/mol )GradeSupplier
This compound164.59>97%Commercial Source
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.72Catalyst GradeCommercial Source
Xantphos578.62>98%Commercial Source
Sodium tert-butoxide (NaOtBu)96.10>98%Commercial Source
Benzophenone Imine181.24>97%Commercial Source
Toluene92.14Anhydrous, >99.8%Commercial Source
Hydrochloric Acid (HCl)36.461M AqueousCommercial Source
Dichloromethane (DCM)84.93ACS GradeCommercial Source
Sodium Sulfate (Na₂SO₄)142.04AnhydrousCommercial Source
Silica Gel-230-400 meshCommercial Source
Equipment
  • Two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Schlenk line or glovebox (recommended)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup

Step-by-Step Synthesis Workflow

The entire process, from setup to analysis, is depicted in the workflow diagram below.

G cluster_0 Part 1: Buchwald-Hartwig Coupling cluster_1 Part 2: Deprotection & Work-up cluster_2 Part 3: Purification & Analysis A Setup Reaction Vessel (Flask, Condenser) B Inert Atmosphere (Purge with N₂/Ar) A->B C Add Reagents: This compound, Pd₂(dba)₃, Xantphos, NaOtBu B->C D Add Solvent & Amine Source (Toluene, Benzophenone Imine) C->D E Heat to Reflux (110°C) Monitor by TLC (4-6h) D->E F Cool to Room Temp. E->F G Add 1M HCl (aq) Stir vigorously (1h) F->G H Phase Separation (Collect aqueous layer) G->H I Basify Aqueous Layer (e.g., with NaOH to pH > 10) H->I J Extract with DCM (3x) I->J K Combine Organic Layers Dry with Na₂SO₄ J->K L Filter & Concentrate (Rotary Evaporation) K->L M Purify by Column Chromatography (Silica, DCM/MeOH gradient) L->M N Characterize Product (¹H NMR, ¹³C NMR, MS) M->N

Caption: Experimental workflow for the synthesis of 3-amino-1,8-naphthyridine.

Procedure:

  • Reaction Setup: To a dry two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Under the inert atmosphere, add anhydrous toluene, followed by benzophenone imine (1.2 eq), which serves as an ammonia equivalent.[10]

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting material.

  • Work-up - Deprotection: Cool the mixture to room temperature. Add 1M HCl (aq) and stir vigorously for 1 hour to hydrolyze the benzophenone imine protecting group.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. The product will be in the aqueous layer as its hydrochloride salt. Wash the organic layer with water. Combine all aqueous layers.

  • Work-up - Basification: Cool the combined aqueous layers in an ice bath and carefully add a base (e.g., 6M NaOH) until the pH is >10.

  • Work-up - Final Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH) to afford 3-amino-1,8-naphthyridine as a solid.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary
ReagentM.W. ( g/mol )Mass / VolumeMoles (mmol)Equivalents
This compound164.59500 mg3.041.0
Pd₂(dba)₃915.7256 mg0.0610.02
Xantphos578.6270 mg0.1220.04
Sodium tert-butoxide96.10410 mg4.261.4
Benzophenone Imine181.24660 mg3.651.2
Toluene-15 mL--
Expected Yield145.16>75%>2.28-

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood. Adherence to safety protocols is critical.[11]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety goggles at all times.[12][13]

  • Reagent Hazards:

    • Palladium Catalysts: Can be toxic and are precious metals. Handle with care to avoid inhalation of dust.

    • Sodium tert-butoxide: A strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.

    • Solvents (Toluene, DCM): Flammable and volatile organic compounds. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, in appropriately labeled containers according to institutional and local regulations.[14]

References

Application Notes and Protocols for the Development of Novel 1,8-Naphthyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, has emerged as a "privileged scaffold" in the field of medicinal chemistry.[1][2] Its inherent structural features allow for diverse substitutions, leading to a wide spectrum of biological activities.[3][4] This versatility has driven extensive research, yielding compounds with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4]

Historically, the journey of 1,8-naphthyridines from a chemical curiosity to a cornerstone of drug discovery was ignited by the discovery of nalidixic acid in 1962, the first of its class to show significant antibacterial activity.[5] This breakthrough paved the way for the development of the highly successful quinolone family of antibiotics.[5] Today, the applications of 1,8-naphthyridine derivatives have expanded far beyond antimicrobial agents, with compounds like Voreloxin being investigated as anticancer therapeutics.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the design, synthesis, and evaluation of novel 1,8-naphthyridine derivatives. The protocols detailed herein are grounded in established methodologies and offer insights into the rationale behind experimental choices, ensuring both scientific rigor and practical applicability.

Part 1: Synthesis and Characterization of 1,8-Naphthyridine Derivatives

Synthetic Strategy: The Friedländer Annulation

A robust and widely adopted method for the construction of the 1,8-naphthyridine core is the Friedländer synthesis. This reaction involves the condensation of a 2-amino-3-formylpyridine (2-aminonicotinaldehyde) with a compound possessing an active methylene group, such as a ketone or a β-ketoester.[1][8] The reaction can be catalyzed by either acid or base and proceeds through a condensation followed by cyclodehydration.[9] Recent advancements have focused on developing more environmentally friendly protocols, utilizing green solvents like water and mild catalysts.[10]

Protocol 1: Choline Hydroxide Catalyzed Friedländer Synthesis in Water

This protocol is adapted from a green chemistry approach that utilizes the biocompatible ionic liquid, choline hydroxide, as a catalyst in an aqueous medium.[10]

Materials:

  • 2-aminonicotinaldehyde

  • Acetone (or other suitable active methylene compound)

  • Choline hydroxide (ChOH)

  • Water (deionized)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber and appropriate solvent system (e.g., ethyl acetate/hexane)

  • UV lamp for visualization

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 eq) and the active methylene compound (e.g., acetone, 1.5 eq).[10]

  • Solvent and Catalyst Addition: Add water to the flask, followed by the addition of choline hydroxide (1 mol%).[10]

  • Reaction Conditions: Stir the reaction mixture at 50°C. Monitor the progress of the reaction by TLC. The reaction is typically complete within 6-12 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by recrystallization or column chromatography on silica gel to yield the desired 1,8-naphthyridine derivative.[1]

Structural Elucidation and Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized derivatives. The following spectroscopic techniques are fundamental in this process.

Protocol 2: Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[11]

  • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. The aromatic protons of the 1,8-naphthyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm).

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. The carbon signals of the heterocyclic core are also found in the downfield region.

B. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the compound in a volatile solvent like methanol or acetonitrile.[2]

  • Analysis: Use Electrospray Ionization (ESI) for polar compounds or Electron Impact (EI) for more volatile, less polar compounds. The obtained mass-to-charge ratio (m/z) should correspond to the molecular weight of the synthesized derivative.[2][12]

Part 2: In Vitro Biological Evaluation

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of novel compounds. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Protocol 3: MTT Assay for Cytotoxicity Screening

Materials:

  • Human cancer cell lines (e.g., HeLa, HL-60, PC-3)[13]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • Synthesized 1,8-naphthyridine derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[3]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.[14]

  • Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[15]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Example of In Vitro Cytotoxicity Data for Novel 1,8-Naphthyridine Derivatives

CompoundHeLa IC₅₀ (µM)HL-60 IC₅₀ (µM)PC-3 IC₅₀ (µM)Reference
Derivative 142.61.52.7[13]
Derivative 152.30.811.4[13]
Derivative 160.710.15.1[13]
Compound 290.41 (PA-1)--[16][17]
Compound 361.19 (PA-1)--[16][17]
Compound 47-0.77 (K-562)-[16][17]
Compound 10c1.47 (MCF7)--[7]
Compound 8d1.62 (MCF7)--[7]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[18] The broth microdilution method is a common technique for determining MIC values.[19]

Protocol 4: Broth Microdilution MIC Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[6]

  • Mueller-Hinton Broth (MHB)[20]

  • Sterile 96-well microtiter plates

  • Synthesized 1,8-naphthyridine derivatives

  • Bacterial inoculum standardized to 0.5 McFarland (~1-2 x 10⁸ CFU/mL)[19]

  • Positive control antibiotic (e.g., ciprofloxacin, gentamicin)[6]

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the 1,8-naphthyridine derivatives in MHB in the wells of a 96-well plate.[19]

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[21]

  • Inoculation: Add the diluted bacterial inoculum to each well, except for the sterility control (broth only). Include a growth control well (bacteria with no compound).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[18]

  • Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[21]

Table 2: Example of Minimum Inhibitory Concentration (MIC) Data for Novel 1,8-Naphthyridine Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)M. tuberculosis H37Rv MIC (µg/mL)Reference
ANA-12--6.25[22][23]
ANC-2--12.5[22][23]
ANA-1--12.5[22][23]
1,8-NA≥ 1.024≥ 1.024-[6]
3-TNB≥ 1.024≥ 1.024-[6]
44a-b, 45a-b6-7 mM--[24]
44b-d, 45c-e--5.4-7.1 mM (M. smegmatis)[24]

Part 3: Preliminary Pharmacokinetic Profiling

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in early-stage drug discovery.[25][26] In silico tools can provide initial predictions, while in vivo studies in animal models offer more definitive data.[27][28]

In Silico ADMET Prediction

Various software platforms (e.g., SwissADME, PreADMET) can predict key pharmacokinetic parameters and potential toxicity based on the chemical structure of the compound.[25][26] These tools can help prioritize compounds for further in vivo testing.

In Vivo Pharmacokinetic Study in a Murine Model

This protocol outlines a basic procedure for a single-dose pharmacokinetic study in mice to determine key parameters like clearance, volume of distribution, and half-life.[29][30][31]

Protocol 5: Murine Pharmacokinetic Study

Materials:

  • Healthy mice (e.g., C57BL/6 or BALB/c)

  • Synthesized 1,8-naphthyridine derivative formulated for the chosen route of administration (e.g., intravenous, oral)

  • Dosing vehicles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer a single dose of the compound to a cohort of mice via the desired route (e.g., intravenous bolus or oral gavage).[32]

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via techniques such as submandibular or retro-orbital bleeding.[29]

  • Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.[5]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the curve (AUC)

    • Half-life (t½)

    • Volume of distribution (Vd)

    • Clearance (CL)[5]

Table 3: Key Pharmacokinetic Parameters

ParameterDescription
CmaxThe highest concentration of the drug in the blood.
TmaxThe time it takes to reach Cmax.
AUCThe total drug exposure over time.
The time required for the drug concentration to decrease by half.
VdThe apparent volume into which the drug is distributed in the body.
CLThe rate at which the drug is removed from the body.

Part 4: Visualizations and Workflows

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization Reactants Reactants Friedländer Synthesis Friedländer Synthesis Reactants->Friedländer Synthesis Crude Product Crude Product Friedländer Synthesis->Crude Product Purification Purification (Chromatography/Recrystallization) Crude Product->Purification Pure Derivative Pure Derivative Purification->Pure Derivative NMR NMR Spectroscopy (¹H, ¹³C) Pure Derivative->NMR MS Mass Spectrometry Pure Derivative->MS Biological_Screening_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Synthesized Derivative Synthesized Derivative Anticancer Screening Anticancer Screening (MTT Assay) Synthesized Derivative->Anticancer Screening Antimicrobial Screening Antimicrobial Screening (MIC Assay) Synthesized Derivative->Antimicrobial Screening Pharmacokinetic Profiling Pharmacokinetic Profiling (Murine Model) Synthesized Derivative->Pharmacokinetic Profiling IC50 IC₅₀ Determination Anticancer Screening->IC50 MIC MIC Determination Antimicrobial Screening->MIC Lead Identification Lead Identification IC50->Lead Identification MIC->Lead Identification ADMET Parameters ADMET Parameters Pharmacokinetic Profiling->ADMET Parameters ADMET Parameters->Lead Identification MTT_Pathway Viable Cell Viable Cell Mitochondrial Dehydrogenases Mitochondrial Dehydrogenases Viable Cell->Mitochondrial Dehydrogenases MTT MTT (Yellow, Soluble) MTT->Mitochondrial Dehydrogenases Reduction Formazan Formazan (Purple, Insoluble) Mitochondrial Dehydrogenases->Formazan Solubilization Solubilization Formazan->Solubilization Quantification Quantification (Absorbance at 570 nm) Solubilization->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Chloro-1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chloro-1,8-naphthyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to optimize their synthetic routes, troubleshoot common issues, and improve the overall yield and purity of their target compounds.

The synthesis of the 1,8-naphthyridine core is a cornerstone in the development of numerous therapeutic agents.[1][2] However, its synthesis, particularly the introduction of a chlorine substituent, often involves challenging reactions like the Vilsmeier-Haack cyclization, which can be sensitive to reaction conditions and reagent quality. This guide will focus on a common and illustrative route: the synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde from N-(pyridin-2-yl) acetamide. The principles and troubleshooting strategies discussed are broadly applicable to other substituted chloro-1,8-naphthyridines.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: During the formation of the Vilsmeier reagent (POCl₃ + DMF), the solution becomes a thick precipitate or solidifies, stopping the magnetic stirrer. What's happening and how can I prevent it?

A1: This is a frequently encountered issue. The reaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) forms the Vilsmeier reagent, a chloromethyleneiminium salt.[3] This salt has limited solubility in the reaction medium and can precipitate out, especially at high concentrations.

  • Causality: Rapid, exothermic reaction between POCl₃ and DMF leads to localized superheating and uncontrolled precipitation of the iminium salt. The salt can form a thick slurry or a solid mass that physically blocks the magnetic stir bar.[4]

  • Preventative Measures:

    • Slow Addition & Temperature Control: Add POCl₃ dropwise to chilled DMF (0-5 °C) over an extended period (e.g., 60 minutes) with vigorous stirring.[4][5] This dissipates heat and keeps the reagent concentration manageable.

    • Use of a Co-Solvent: Introducing an anhydrous, inert co-solvent like dichloromethane (DCM) or chloroform can help maintain the homogeneity of the mixture.

    • Mechanical Stirring: For larger-scale reactions (>100 mL), a mechanical overhead stirrer is highly recommended as it provides more torque to handle viscous slurries.

    • Reagent Purity: Ensure both DMF and POCl₃ are anhydrous and of high purity. Old or improperly stored DMF can contain dimethylamine and formic acid, which can lead to side reactions and colored impurities.[6]

Q2: My reaction yields are consistently low (<40%). What are the primary factors affecting the yield?

A2: Low yields in Vilsmeier-Haack cyclizations are often multifactorial, stemming from reagent quality, reaction conditions, or workup procedures.

  • Causality & Solutions:

    • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly quench the reagent and inhibit the cyclization. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

    • Suboptimal Temperature: The reaction temperature is critical. While reagent formation is done at 0-5 °C, the subsequent cyclization with the N-(pyridin-2-yl) acetamide substrate often requires heating. An optimal temperature must be determined empirically, but a range of 60-80 °C is a common starting point.[6] Overheating can lead to decomposition and the formation of tarry byproducts.

    • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature.

    • Improper Stoichiometry: An excess of the Vilsmeier reagent is typically used. A molar ratio of 1:3 to 1:5 of the substrate to POCl₃ is common.[5]

    • Losses During Workup: The product is often isolated by quenching the reaction mixture in ice water, followed by neutralization. Significant product loss can occur if the pH is not carefully controlled during neutralization or if extractions are not performed thoroughly.[7]

Q3: The crude product is a dark, tarry oil instead of a solid. How can I improve its quality?

A3: The formation of dark, intractable materials is usually a sign of decomposition or polymerization side reactions.

  • Causality & Solutions:

    • Excessive Heat: As mentioned, overheating is a primary cause. Ensure the internal reaction temperature is monitored and controlled.

    • Prolonged Reaction Times: While the reaction needs to go to completion, unnecessarily long heating periods can degrade the product. Use TLC to determine the optimal endpoint.

    • Starting Material Purity: Impurities in the N-(pyridin-2-yl) acetamide can lead to side reactions. Recrystallize or purify the starting material if its quality is questionable.

    • Quenching Procedure: The quench step is highly exothermic. Pouring the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring is crucial to dissipate heat effectively.

Q4: I'm struggling with the purification of the final product. What are the common impurities and the best methods to remove them?

A4: Common impurities include unreacted starting materials, hydrolyzed intermediates, and potential isomers.

  • Common Impurities & Purification Strategy:

    • Unreacted N-(pyridin-2-yl) acetamide: This starting material is basic. During workup, after quenching, an acidic wash (e.g., with 1M HCl) can be used to protonate and extract it into the aqueous layer.[8]

    • Hydrolyzed Byproducts: If the chloro-iminium intermediate is hydrolyzed before cyclization is complete, it can lead to various amide and acid impurities. Careful control of anhydrous conditions minimizes this.

    • Solvent Impurities: High-boiling solvents like DMF can be difficult to remove. After extraction, washing the organic layer thoroughly with water and brine helps remove residual DMF. Co-evaporation with a solvent like toluene under reduced pressure can also be effective.[8]

    • Purification Methods:

      • Recrystallization: For solid crude products, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is often the most effective first step.[5][8]

      • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is the standard method. A gradient elution, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with ethyl acetate or methanol, is typically effective.[7][8]

Problem Probable Cause(s) Suggested Solution(s)
Reaction Solidifies High concentration, rapid exothermic reaction.Slow addition of POCl₃ at 0-5 °C, use of a co-solvent (DCM), mechanical stirring.[4]
Low Yield Moisture, suboptimal temperature, incomplete reaction.Use anhydrous conditions, optimize temperature (e.g., 60-80 °C), monitor with TLC.
Dark/Tarry Product Overheating, impure starting materials.Strict temperature control, purify starting materials, ensure efficient quenching in ice.
Difficult Purification Residual starting material, byproducts.Acidic wash for basic impurities, thorough extraction, column chromatography.[8]

Frequently Asked Questions (FAQs)

Q1: Can you explain the mechanism of the Vilsmeier-Haack cyclization for this synthesis?

A1: Certainly. The reaction proceeds in several key steps:

  • Formation of the Vilsmeier Reagent: POCl₃ reacts with DMF to form the electrophilic dichloromethyleniminium salt (the Vilsmeier reagent).[3]

  • Electrophilic Attack: The N-(pyridin-2-yl) acetamide acts as the nucleophile. The amide oxygen attacks the electrophilic carbon of the Vilsmeier reagent.

  • Cyclization: A series of intramolecular rearrangements and eliminations occurs. The pyridine nitrogen attacks the newly formed electrophilic center, initiating the cyclization to form the bicyclic naphthyridine ring system.

  • Aromatization & Chlorination: Subsequent elimination steps lead to the formation of the aromatic 1,8-naphthyridine ring. The oxygen from the amide is ultimately replaced by a chlorine atom from the reagent environment, yielding the 2-chloro product. The formyl group at the 3-position is also installed during this cascade.[9][10]

Q2: Why are anhydrous conditions so critical for this reaction?

A2: The Vilsmeier reagent is extremely reactive towards nucleophiles, with water being a very potent one. Any moisture present in the reaction flask, solvents, or reagents will rapidly react with and consume the Vilsmeier reagent, hydrolyzing it back to DMF and generating phosphoric acid derivatives. This quenching of the active electrophile prevents the desired reaction with the acetamide substrate from occurring, leading to drastically reduced or zero yield.

Q3: Are there "greener" or alternative synthetic routes to the 1,8-naphthyridine core?

A3: Yes. While the Vilsmeier-Haack reaction is powerful, concerns over the use of POCl₃ and chlorinated solvents have driven the development of alternative methods. The Friedländer annulation is a classic and highly effective alternative.[11] Modern variations of this reaction offer significant environmental benefits:

  • Catalysts: It can be catalyzed by inexpensive and biocompatible catalysts like choline hydroxide or basic ionic liquids.[12][13]

  • Solvents: Many modern Friedländer syntheses can be performed in water, a significant improvement over traditional organic solvents.[2][12][14]

  • Conditions: These reactions often proceed under milder temperature conditions (e.g., 50-80 °C) and can produce excellent yields.[13][15] This reaction typically involves the condensation of a 2-amino-3-formylpyridine with a compound containing an active methylene group (e.g., a ketone or β-ketoester).[11][15]

Experimental Protocols & Workflows

Protocol 1: Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde

This protocol is a representative procedure based on literature reports and should be adapted and optimized for specific substrates and scales.[5][10][16]

Materials:

  • N-(pyridin-2-yl) acetamide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a three-neck, oven-dried round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (e.g., 5 equivalents).

    • Cool the flask to 0-5 °C in an ice-salt bath.

    • Add POCl₃ (e.g., 3 equivalents) dropwise via the dropping funnel over 60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Stir the resulting mixture (which may be a colorless to pale-yellow slurry) at 0-5 °C for an additional 30 minutes.[17]

  • Reaction:

    • Dissolve N-(pyridin-2-yl) acetamide (1 equivalent) in a minimal amount of anhydrous DMF or DCM.

    • Add the substrate solution to the Vilsmeier reagent mixture dropwise at 0-5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature, then heat to 70-80 °C.

    • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

    • Slowly and carefully pour the reaction mixture onto the crushed ice. This is a highly exothermic quench.

    • Once the quench is complete, carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the aqueous slurry with dichloromethane (3 x volume).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate gradient.

Visual Workflow: Synthesis and Purification

The overall process can be visualized as a sequence of distinct stages, each with critical parameters.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification reagent_prep Vilsmeier Reagent (POCl3 + DMF @ 0-5°C) reaction Cyclization (Substrate + Reagent @ 70-80°C) reagent_prep->reaction quench Ice Quench reaction->quench neutralize Neutralization (NaHCO3) quench->neutralize extract DCM Extraction neutralize->extract purify Column Chromatography or Recrystallization extract->purify product Pure Product purify->product

Caption: Overall workflow for the synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde.

Visual Workflow: Troubleshooting Low Purity

If the final product purity is low, a logical troubleshooting sequence can be followed.

G start Low Purity (NMR/LCMS) check_sm Unreacted Starting Material? start->check_sm acid_wash Perform Acid Wash During Workup check_sm->acid_wash Yes check_solvent Residual High-Boiling Solvent? check_sm->check_solvent No acid_wash->check_solvent coevap Co-evaporate with Toluene check_solvent->coevap Yes optimize_chrom Optimize Column Chromatography (Shallow Gradient) check_solvent->optimize_chrom No coevap->optimize_chrom end_node Pure Product optimize_chrom->end_node

Caption: A decision-making workflow for troubleshooting low product purity issues.

References

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 3-Chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-Chloro-1,8-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The electron-deficient nature of the naphthyridine ring and the presence of two nitrogen atoms can present unique hurdles compared to standard aryl halide couplings. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am seeing little to no conversion of my this compound. My starting material is recovered, and I see no desired product by LC-MS. What are the likely causes and how can I fix this?

A1: Low or no conversion in the Suzuki coupling of this compound is a common issue and often points to problems with catalyst activation, reaction conditions, or reagent stability.

The primary suspects for a complete lack of reactivity are:

  • Inefficient Oxidative Addition: this compound, being an electron-deficient heteroaryl chloride, can be challenging for the palladium catalyst to activate. The C-Cl bond is stronger than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle kinetically demanding.[1]

  • Catalyst Inhibition: The Lewis basic nitrogen atoms of the naphthyridine ring can coordinate to the palladium center, effectively inhibiting its catalytic activity.[2] This is a well-documented issue with nitrogen-rich heterocycles.[3]

  • Decomposition of the Boronic Acid/Ester: Boronic acids, especially heteroaryl boronic acids, can be unstable under basic reaction conditions and susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (like trace water) to yield an arene.[4][5][6]

Troubleshooting Workflow: A Step-by-Step Approach

Here is a systematic workflow to diagnose and solve the issue of low conversion.

G cluster_0 Initial Checks cluster_1 Catalyst System Optimization cluster_2 Reaction Parameter Adjustment A 1. Verify Reagent Quality & Purity B 2. Ensure Rigorous Inert Atmosphere A->B If reagents are pure C 3. Switch to a More Active Catalyst/Ligand System B->C If atmosphere is inert D 4. Use a Pre-catalyst C->D If conversion is still low E 5. Screen Different Bases D->E If pre-catalyst is ineffective F 6. Vary Solvent and Temperature E->F If base screen fails

Caption: Troubleshooting workflow for low conversion.

Step 1: Verify Reagent Quality and Purity

  • This compound: Confirm its identity and purity by NMR and/or LC-MS. Impurities could interfere with the reaction.

  • Boronic Acid/Ester: Boronic acids can dehydrate to form boroxines, which may have different reactivity. Consider using a freshly opened bottle or a more stable boronic ester derivative like a pinacol ester.[6][7]

  • Solvent: Ensure your solvent is anhydrous. Ethereal solvents like dioxane or THF can form peroxides over time which can oxidize and deactivate the catalyst.[6]

Step 2: Ensure a Rigorous Inert Atmosphere

  • Palladium(0) catalysts are sensitive to oxygen. Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes or using several freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas.

Step 3: Switch to a More Active Catalyst/Ligand System

  • For challenging heteroaryl chlorides, standard catalysts like Pd(PPh₃)₄ may not be sufficient.[8] Modern, bulky, and electron-rich phosphine ligands are designed to facilitate the difficult oxidative addition step and promote reductive elimination.[9] Consider screening ligands from the Buchwald or Fu groups.

Step 4: Use a Pre-catalyst

  • Palladium(II) sources like Pd(OAc)₂ or PdCl₂(dppf) require an in-situ reduction to the active Pd(0) species. This can sometimes be inefficient. Using a well-defined Pd(0) source or a "precatalyst" that rapidly generates the active catalytic species can be highly effective.[10]

Step 5: Screen Different Bases

  • The base plays a crucial role in activating the boronic acid for transmetalation.[11] However, strong bases can also promote boronic acid decomposition.[5]

    • Start with a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃.

    • If you suspect boronic acid instability, a weaker base like K₃PO₄ might be beneficial.

    • In some cases, organic bases or fluoride sources (e.g., CsF) can be effective.

Step 6: Vary Solvent and Temperature

  • Aprotic polar solvents like dioxane, DME, or toluene are commonly used. Sometimes a switch in solvent can dramatically alter the outcome.

  • While higher temperatures generally increase reaction rates, they can also accelerate catalyst decomposition and side reactions. If you are running the reaction at a moderate temperature (e.g., 80 °C), a careful increase to 100-110 °C might be necessary.

Q2: My reaction is working, but I'm getting a significant amount of a byproduct that appears to be just the "de-chlorinated" 1,8-naphthyridine. What is causing this and how can I minimize it?

A2: The formation of the dehalogenated (or hydrodehalogenated) product is a common side reaction in Suzuki couplings, particularly with heteroaryl halides. This typically arises from two main pathways.

  • Protodeboronation Followed by Halide Reduction: The primary pathway is often the decomposition of the boronic acid to the corresponding arene via protodeboronation.[4][5] The resulting arene is an undesired byproduct.

  • Direct Reduction of the Aryl Halide: In some cases, the palladium catalyst can mediate the reduction of the C-Cl bond, with a proton source (like water or an alcohol) replacing the chlorine atom.

Strategies to Minimize Dehalogenation:

Focus on Protecting the Boronic Acid:

  • Use a Stoichiometric Excess: A slight excess (1.2-1.5 equivalents) of the boronic acid can help compensate for some decomposition.

  • Switch to a Boronic Ester: Pinacol or MIDA boronates are generally more stable to protodeboronation than the corresponding boronic acids.[12] MIDA boronates, in particular, are designed for the slow release of the boronic acid, keeping its concentration low and minimizing decomposition.[12]

  • Anhydrous Conditions: Meticulously dry your reagents and solvent. While Suzuki reactions often tolerate some water, excessive amounts can exacerbate protodeboronation.[4]

Optimize Reaction Conditions:

  • Choice of Base: Strong bases can accelerate protodeboronation.[5] Consider using a milder base such as K₃PO₄ or even K₂CO₃ instead of stronger options like Cs₂CO₃ or hydroxides.

  • Lower the Temperature: If the desired coupling is proceeding, albeit with the side reaction, lowering the reaction temperature may slow down the decomposition pathway more than the productive catalytic cycle.

Caption: Minimizing dehalogenation side reactions.

Q3: I'm observing the formation of a homocoupled biaryl product from my boronic acid. How can I prevent this?

A3: Homocoupling of the boronic acid (Ar-B(OH)₂ → Ar-Ar) is another common side reaction in Suzuki couplings. It is often promoted by the presence of oxygen or by certain palladium species. [1][13]

The mechanism can involve the oxidative coupling of two boronic acid molecules at a Pd(II) center, which is then reduced to the active Pd(0) catalyst.[6]

Methods to Suppress Homocoupling:
  • Rigorous Degassing: This is the most critical step. Oxygen can promote the oxidation of Pd(0) to Pd(II), which can then participate in the homocoupling pathway. Ensure your reaction mixture is thoroughly deoxygenated before heating.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of Pd(II) species present at the beginning of the reaction, thereby minimizing homocoupling.

  • Control Stoichiometry: Avoid using a large excess of the boronic acid, as this can increase the statistical probability of homocoupling. An excess of 1.1 to 1.3 equivalents is usually sufficient.

  • Ligand Choice: The choice of ligand can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. Screening different phosphine ligands may be necessary.

Data Summary: Recommended Starting Conditions

The following table provides a set of recommended starting conditions for the Suzuki coupling of this compound, based on successful reports for similar challenging heteroaryl chlorides.

ParameterRecommended ConditionRationale & Reference
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common, effective Pd(0) and Pd(II) precursors.[14]
Ligand SPhos, XPhos, or RuPhos (1.1-1.2 eq. relative to Pd)Bulky, electron-rich biaryl phosphines are highly effective for coupling challenging heteroaryl chlorides.[9]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)K₃PO₄ is often a good starting point to balance activity and minimize boronic acid decomposition.[9]
Boron Reagent Arylboronic acid (1.2-1.5 eq.) or Arylboronic acid pinacol ester (1.2-1.5 eq.)Pinacol esters offer greater stability against protodeboronation.[6]
Solvent 1,4-Dioxane or Toluene (anhydrous)Standard aprotic solvents for Suzuki couplings.[13]
Temperature 80 - 110 °CHigher temperatures are often required for activating aryl chlorides.[8]

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for your experiments.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.3 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 0.015 eq., 1.5 mol%) and the phosphine ligand (e.g., SPhos, 0.033 eq., 3.3 mol%).

  • Inert Atmosphere: Seal the reaction vial with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. Add the catalyst mixture to the reaction vial under a positive flow of the inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the this compound.

  • Reaction: Place the vial in a preheated heating block and stir at the desired temperature (e.g., 100 °C) for the specified time (e.g., 4-24 hours).

  • Monitoring and Workup: Monitor the reaction progress by LC-MS or TLC.[9] Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[9]

References

Technical Support Center: Overcoming the Low Reactivity of Chloropyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the cross-coupling of chloropyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success of your experiments.

The Challenge: The Inert Nature of the C-Cl Bond in Pyridines

Chloropyridines are often more affordable and readily available than their bromo or iodo counterparts. However, their utility in cross-coupling reactions is hampered by the strength of the C-Cl bond. This high bond dissociation energy makes the initial oxidative addition step, which is often rate-limiting in palladium-catalyzed cycles, energetically demanding.[1][2] Furthermore, the electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate to and inhibit the metal catalyst add further layers of complexity.[3]

This guide provides practical, field-proven strategies to overcome these hurdles and successfully incorporate chloropyridines into your synthetic routes.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

Q1: My Suzuki-Miyaura reaction with a 2-chloropyridine is showing low to no conversion. What are the primary causes and initial troubleshooting steps?

Low conversion in the Suzuki-Miyaura coupling of chloropyridines is a frequent challenge. The primary culprit is the difficulty of the oxidative addition of the C-Cl bond to the palladium(0) catalyst.

Initial Troubleshooting Steps:

  • Catalyst System Evaluation:

    • Palladium Source: Standard Pd(PPh₃)₄ can be ineffective for chloropyridines. Consider using more active pre-catalysts like Pd₂(dba)₃ or palladium acetate (Pd(OAc)₂) in combination with specialized ligands.

    • Ligand Selection is Crucial: The choice of ligand is paramount for activating C-Cl bonds. Bulky, electron-rich phosphine ligands are essential. Standard ligands like PPh₃ are often insufficient.[1]

      • Recommended Ligands: Biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective.[4] N-heterocyclic carbenes (NHCs) have also shown great promise.[5][6]

    • Catalyst Loading: For unreactive chloropyridines, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can significantly improve conversion.[1]

  • Reaction Condition Optimization:

    • Temperature: Higher temperatures (typically 100-140 °C) are often necessary to overcome the activation energy of the C-Cl bond cleavage.[1][7] Microwave irradiation can be an effective method for rapid heating and achieving high temperatures.[7]

    • Base Selection: The choice of base is critical for the transmetalation step.[8]

      • Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often more effective than Na₂CO₃.

      • The use of aqueous base solutions is common, but in some cases, anhydrous conditions with a base like KF can be beneficial, especially for base-sensitive substrates.[8]

    • Solvent: Anhydrous, polar aprotic solvents like dioxane, toluene, or DMF are typically used. Ensure solvents are properly degassed to prevent catalyst deactivation.

Logical Flow for Troubleshooting Low Conversion in Suzuki-Miyaura Coupling

start Low/No Conversion catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions catalyst->conditions If catalyst is appropriate side_reactions Check for Side Reactions conditions->side_reactions If conditions are optimized success Improved Conversion side_reactions->success If side reactions are minimized pd_source Switch to Active Pd Pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHC) pd_source->ligand loading Increase Catalyst Loading (3-5 mol%) ligand->loading temp Increase Temperature (100-140 °C, consider MW) base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) temp->base solvent Ensure Dry, Degassed Solvent (Dioxane, Toluene) base->solvent hydrodehalogenation Minimize Hydrodehalogenation (Anhydrous conditions, pure reagents) homocoupling Address Homocoupling (Adjust stoichiometry) hydrodehalogenation->homocoupling

Caption: Troubleshooting workflow for low conversion in chloropyridine Suzuki-Miyaura coupling.

Q2: I am attempting a Buchwald-Hartwig amination with a chloropyridine and observing significant hydrodehalogenation. How can I suppress this side reaction?

Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen, is a common side reaction in Buchwald-Hartwig aminations of chloro-heteroarenes.[1] It often arises from competing pathways when the desired reductive elimination is slow.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice: The ligand plays a critical role in promoting the desired C-N bond formation over side reactions.

    • Sterically hindered biarylphosphine ligands such as BrettPhos and RuPhos have been shown to be particularly effective in minimizing hydrodehalogenation.[1][9]

  • Base Selection: While strong bases like NaOtBu are standard, they can sometimes promote side reactions. If hydrodehalogenation is severe, consider screening other bases.

    • Weaker bases like K₃PO₄ or Cs₂CO₃ may be effective, though they might require higher temperatures or a more active catalyst system.[1]

  • Reaction Conditions:

    • Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can sometimes disfavor the hydrodehalogenation pathway.

    • Solvent: Ensure the use of dry, rigorously degassed solvents. Trace water can be a source of protons for the hydrodehalogenation side reaction.[1]

  • Palladium Pre-catalyst: Using well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) can lead to a more controlled formation of the active Pd(0) species and potentially reduce side reactions compared to using sources like Pd(OAc)₂.[1]

Q3: My Sonogashira coupling of a chloropyridine is failing. What are the key considerations for this reaction?

The Sonogashira coupling of chloropyridines is particularly challenging due to the low reactivity of the C-Cl bond.[10][11] Success often hinges on moving beyond the standard reaction conditions.

Key Considerations for Sonogashira Coupling:

  • Catalyst System:

    • Palladium Source: Standard Pd/CuI systems often fail. More active palladium catalysts are required.

    • Ligand: The use of electron-rich and bulky phosphine ligands is crucial. Ligands like SPhos or Xantphos can be effective.

    • Copper Co-catalyst: While traditional, the copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling).[10] Copper-free Sonogashira protocols have been developed and may be advantageous.

  • Reaction Conditions:

    • Base: A strong amine base such as Et₃N or i-Pr₂NEt is typically required, often used as the solvent or co-solvent.[12]

    • Temperature: Elevated temperatures are almost always necessary.

    • Inert Atmosphere: Strict exclusion of oxygen is critical to prevent both catalyst deactivation and alkyne homocoupling.

Alternative Strategies:

  • Nickel Catalysis: Nickel-based catalysts have emerged as a powerful alternative for coupling unactivated chlorides, including in Sonogashira-type reactions.[10]

  • Photoredox Catalysis: This emerging technique uses light to facilitate the reaction under milder conditions and can be a powerful tool for activating challenging C-Cl bonds.[13][14]

Q4: I have a dichloropyridine and want to achieve regioselective coupling at a specific position. How can I control the selectivity?

Regioselectivity in the cross-coupling of dichloropyridines is a significant challenge. Generally, the chlorine at the 2- or 4-position is more reactive than one at the 3-position due to the electron-withdrawing nature of the pyridine nitrogen.[15][16]

Factors Influencing Regioselectivity:

  • Electronic Effects: The inherent electronic properties of the pyridine ring activate the C2 and C4 positions towards oxidative addition.[16]

  • Steric Hindrance: The steric environment around the chlorine atom can influence which site reacts. A more sterically accessible chlorine will typically react preferentially.

  • Ligand Control: The choice of ligand can sometimes override the inherent electronic preferences of the substrate.

    • Bulky ligands can direct the catalyst to the less sterically hindered position. There are reports where specific bulky N-heterocyclic carbene (NHC) ligands have been used to favor coupling at the C4 position of 2,4-dichloropyridines.[5]

    • Conversely, smaller ligands may favor the electronically more activated position.

  • Reaction Temperature: In some cases, running the reaction at a lower temperature can enhance the selectivity for the more reactive position.

General Reactivity of Halopyridine Positions in Cross-Coupling

Position Relative Reactivity Rationale
C2/C6 High Electronically activated by the adjacent nitrogen atom.
C4 High Electronically activated by the nitrogen atom through resonance.[16]

| C3/C5 | Low | Less electronically activated by the nitrogen atom.[16] |

Q5: Are there alternatives to palladium for coupling chloropyridines?

Yes, nickel catalysis has emerged as a highly effective and often superior alternative to palladium for the cross-coupling of aryl chlorides, including chloropyridines.[17][18][19]

Advantages of Nickel Catalysis:

  • Higher Reactivity: Nickel catalysts are generally more reactive towards the oxidative addition of C-Cl bonds compared to palladium.

  • Lower Cost: Nickel is a more earth-abundant and less expensive metal than palladium.

  • Unique Reactivity: Nickel catalysis can enable transformations that are difficult or impossible with palladium, such as cross-electrophile couplings.[18][20][21]

Typical Nickel Catalyst System:

  • Nickel Source: Common sources include NiCl₂·glyme, Ni(COD)₂, or NiBr₂·3H₂O.[20]

  • Ligand: Bidentate nitrogen-based ligands like bathophenanthroline or phenanthroline are often employed.[18][20]

  • Reductant: For reductive cross-couplings, a stoichiometric reductant such as manganese or zinc powder is used.[20][21]

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine using a Biarylphosphine Ligand

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane or toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the 2-chloropyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)(Cl)L₂ oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_biaryl Ar-Pd(II)(Ar')L₂ tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Py-Py' re->product chloropyridine Cl-Py chloropyridine->oa boronic_acid Py'-B(OH)₂ boronic_acid->tm base Base base->tm

References

Technical Support Center: Optimization of 1,8-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,8-naphthyridine derivatives. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines deep technical knowledge with practical, field-tested insights. This resource is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot common experimental issues and optimize reaction conditions for this critical heterocyclic scaffold.

The 1,8-naphthyridine core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents, including antimicrobial (nalidixic acid), anticancer (vosaroxin), and antibacterial (gemifloxacin) drugs.[1][2] The most common and versatile method for its synthesis is the Friedländer annulation, which involves the condensation of a 2-aminopyridine-3-carbaldehyde (or ketone) with a compound containing a reactive α-methylene group.[3][4] While elegant, this reaction is not without its challenges. This guide provides a structured approach to overcoming them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis of 1,8-naphthyridines, providing causal explanations and actionable solutions.

Q1: My Friedländer synthesis is resulting in a very low yield. What are the primary factors to investigate?

A1: Low yield is a frequent issue that can almost always be traced back to one of four key parameters: the catalyst, the solvent, the temperature, or the purity of the starting materials. A systematic approach to optimizing these variables is crucial.

  • Causality—The Role of the Catalyst: The Friedländer reaction is an acid- or base-catalyzed condensation followed by a cyclodehydration.[4] The catalyst's role is to facilitate the initial aldol-type condensation between the 2-aminonicotinaldehyde and the enolate of the active methylene compound.[4] An inappropriate or inefficient catalyst will stall the reaction at this crucial first step.

    • Troubleshooting Steps:

      • Re-evaluate Your Catalyst Choice: Traditional methods often use harsh acid or base catalysts, which can lead to side products and lower yields.[5] Modern, milder catalysts have proven far more effective. Consider switching to:

        • Basic Ionic Liquids (ILs): Compounds like 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]) have shown excellent catalytic activity, often under solvent-free conditions.[3][6][7]

        • Choline Hydroxide (ChOH): This metal-free, non-toxic, and water-soluble IL is a highly effective and green alternative.[1][2] In some cases, using ChOH in water can increase yields from 0% (no catalyst) to as high as 99%.[5]

      • Optimize Catalyst Loading: The amount of catalyst is critical. For instance, studies have shown that 1 mol% of ChOH is optimal for reactions in aqueous media.[1][2][7] Excess catalyst does not necessarily improve yield and can complicate purification.

  • Causality—The Impact of the Solvent System: The solvent must not only dissolve the reactants but also facilitate the catalytic cycle. In many modern systems, the solvent is an active participant in the reaction mechanism.

    • Troubleshooting Steps:

      • Consider Greener Alternatives: While organic solvents like DMSO and DMF have been used, they can be difficult to remove and are environmentally hazardous.[2] Water has emerged as a superior solvent for this reaction, especially when paired with a water-soluble catalyst like ChOH.[1][2][8] Choline hydroxide's effectiveness in water is partly attributed to its ability to form hydrogen bonds with the reactants, which is a pivotal step in the catalytic cycle.[1][2]

      • Explore Solvent-Free Conditions: For certain substrates, using a basic ionic liquid like [Bmmim][Im] as both the catalyst and the reaction medium can provide excellent results and dramatically simplify workup.[3][6][9] Microwave-assisted, solvent-free synthesis using a catalyst like DABCO is another highly efficient option.

  • Causality—Thermal Dynamics: Reaction temperature directly influences reaction kinetics. An optimal temperature provides enough energy to overcome the activation barrier without promoting decomposition or side reactions.

    • Troubleshooting Steps:

      • Perform a Temperature Screen: The ideal temperature is highly dependent on the specific catalyst and solvent system.

        • For ChOH-catalyzed reactions in water, a mild temperature of 50 °C has been identified as optimal.[2][7]

        • For syntheses using basic ionic liquids like [Bmmim][Im], a higher temperature around 80 °C is a good starting point for optimization.[3][7]

  • Causality—Reagent Purity: The Friedländer annulation is sensitive to impurities in the starting materials, particularly the 2-aminopyridine-3-carbaldehyde. Impurities can inhibit the catalyst or participate in side reactions, consuming reactants and lowering the yield of the desired product.[10]

    • Troubleshooting Steps:

      • Verify Purity: Confirm the purity of your starting materials using NMR or LC-MS before starting the reaction.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. If the reaction stalls, it may indicate a purity issue or that a longer reaction time is needed.[1][10]

Q2: I am observing the formation of multiple products, leading to difficult purification. How can I improve regioselectivity?

A2: Poor regioselectivity is a well-known challenge, especially when using unsymmetrical ketones as the active methylene compound.[10] The reaction can proceed via two different modes of cyclization, leading to isomeric products. The key to controlling this is through strategic catalyst selection and process control.

  • Causality—Directing the Cyclization: The catalyst can influence which α-carbon of the unsymmetrical ketone preferentially forms the enolate and attacks the aldehyde, thereby directing the regiochemical outcome.

    • Troubleshooting Steps:

      • Employ a Regioselective Catalyst: Certain catalysts are known to strongly favor the formation of a single regioisomer.

        • TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane): This bicyclic amine catalyst has been reported to provide very high regioselectivity for 2-substituted 1,8-naphthyridines.[10][11][12]

        • Basic Ionic Liquids: The use of [Bmmim][Im] has also been shown to generate exclusive products in excellent yields, even with unsymmetrical ketones.[3][6]

      • Control Reactant Addition: The rate of addition can influence which kinetic or thermodynamic pathway is favored. Slowly adding the methyl ketone substrate to the reaction mixture has been shown to significantly increase the desired regioselectivity.[7][12]

      • Optimize Temperature: Reaction temperature can also be a factor in regioselectivity.[7] A systematic study of temperature effects on your specific substrate combination is recommended.

Q3: The workup and purification of my 1,8-naphthyridine product are complicated. How can I simplify this process?

A3: Purification is often complicated by the presence of unreacted starting materials (especially basic 2-aminopyridine derivatives) and high-boiling point solvents.[13] The solution lies in both a smarter workup strategy and choosing a synthetic route that inherently simplifies purification.

  • Causality—Exploiting Chemical Properties: The basicity of the nitrogen atoms in unreacted 2-aminopyridine starting materials provides a chemical handle for their selective removal.

    • Troubleshooting Steps for Impurity Removal:

      • Perform an Acidic Wash: This is the most effective method for removing basic impurities.[13] During workup, dissolve the crude product in an organic solvent (e.g., ethyl acetate or DCM) and wash it with a dilute aqueous acid like 1M HCl. The basic aminopyridine will be protonated to form its hydrochloride salt, which is highly soluble in the aqueous layer and is thus easily removed.[13]

      • Remove High-Boiling Solvents: For residual DMSO, multiple aqueous washes are required.[13] For a basic solvent like pyridine, an acid wash is also effective. Alternatively, co-evaporation (azeotroping) with a lower-boiling solvent like toluene under reduced pressure can help remove trace amounts.[13]

      • Choose the Right Purification Method: For solid crude products, recrystallization is often a highly effective first choice for purification.[13] If that fails or if the product is an oil, silica gel column chromatography is the standard next step.

  • Causality—Process Design: Modern, greener synthetic methods are often designed specifically to avoid cumbersome purifications.

    • Strategic Recommendations:

      • Adopt an Aqueous Synthesis: Methods using water as a solvent with a catalyst like ChOH often result in the product precipitating out of the reaction mixture upon completion, allowing for simple filtration. The catalyst remains in the aqueous phase.[1][2]

      • Use Solvent-Free Conditions: Reactions that use a recyclable ionic liquid as the medium or solid-state grinding eliminate the need to remove a bulk solvent, greatly simplifying the workup.[3][9]

Optimization Workflow and Protocols

General Workflow for 1,8-Naphthyridine Synthesis

The diagram below outlines a general workflow for the synthesis, optimization, and purification of 1,8-naphthyridine derivatives.

G cluster_prep Preparation & Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start 1. Select Reactants (2-Aminonicotinaldehyde + Active Methylene Cmpd) reagents 2. Select Catalyst & Solvent (e.g., ChOH/H2O or IL) start->reagents reaction 3. Perform Reaction (Optimize Temp & Time) reagents->reaction monitor 4. Monitor Progress (TLC) reaction->monitor workup 5. Quench & Initial Workup (e.g., Acidic Wash) monitor->workup Reaction Complete isolate 6. Isolate Crude Product (Extraction/Filtration) workup->isolate purify 7. Purify Product (Recrystallization or Column Chromatography) isolate->purify char 8. Characterize Product (NMR, MS, etc.) purify->char yield 9. Calculate Yield & Purity char->yield G cluster_no_completion cluster_completion start Low Yield Observed q1 Is the reaction going to completion? (Check TLC) start->q1 q2 Reaction Stalled q1->q2 No q3 Reaction Complete, but Yield is Low q1->q3 Yes a1 A) Extend Reaction Time B) Increase Temperature C) Check Catalyst Activity q2->a1 a2 A) Optimize Catalyst/Solvent (e.g., ChOH/H2O) B) Check Reagent Purity C) Investigate Product Loss during Workup/Purification q3->a2

References

Technical Support Center: Addressing Regioselectivity in 1,8-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1,8-naphthyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with regioselectivity during their synthetic campaigns. We provide in-depth, field-tested insights and actionable protocols to help you gain precise control over your reaction outcomes.

Introduction: The Challenge of Regioselectivity

The 1,8-naphthyridine scaffold is a privileged heterocycle, forming the core of numerous therapeutic agents and functional materials.[1][2] While several methods exist for its synthesis, the Friedländer annulation remains one of the most direct and widely used routes.[1][3] This reaction, which condenses a 2-aminopyridine-3-carbaldehyde with a carbonyl compound containing an α-methylene group, presents a significant and common challenge: regioselectivity .

When an unsymmetrical ketone is used, the initial condensation can occur on either side of the carbonyl group, leading to the formation of two distinct regioisomers. This often results in difficult-to-separate mixtures, reducing the yield of the desired product and complicating downstream processing. This guide will help you diagnose and solve these critical regioselectivity issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor regioselectivity in my Friedländer synthesis of a 1,8-naphthyridine?

A: The root cause of poor regioselectivity is the use of an unsymmetrical ketone (e.g., 2-butanone, benzyl methyl ketone) as the active methylene component. The initial and rate-determining step is typically the formation of an enamine or enolate intermediate from the ketone. An unsymmetrical ketone can form two different enolates, leading to nucleophilic attack from either the more-substituted (thermodynamic) or less-substituted (kinetic) α-carbon. This results in two possible cyclization pathways and a mixture of constitutional isomers.[3][4]

Q2: I'm getting a roughly 1:1 mixture of isomers. What are the most effective general strategies to favor one over the other?

A: Achieving high regioselectivity requires steering the reaction down a single mechanistic pathway. The two most powerful strategies are Catalyst Control and Substrate Control .

  • Catalyst Control: Employing a catalyst that selectively promotes condensation at one specific α-position is a highly effective approach. Certain cyclic secondary amines have been shown to be exceptionally effective at directing the reaction to favor the 2-substituted product.[5][6]

  • Substrate Control: This involves temporarily modifying the ketone substrate by installing a "directing group" on one of the α-carbons. This group forces the reaction to proceed with a specific orientation, and it can be removed after the naphthyridine core is formed.[7]

Q3: Can I improve regioselectivity just by changing reaction conditions like temperature or addition rate?

A: Yes, process parameters can have a significant impact, particularly when using amine catalysts. Research has shown that slow addition of the methyl ketone substrate to the reaction mixture can dramatically increase the ratio of the desired regioisomer.[5][6][8] Furthermore, temperature can also influence the regiochemical outcome, with higher temperatures sometimes favoring the formation of the 2-substituted product.[5][6]

In-Depth Troubleshooting Guide: The Friedländer Annulation with Unsymmetrical Ketones

This section provides a detailed analysis of the problem and actionable protocols to achieve regiochemical control.

The Core Problem: Competing Reaction Pathways

When 2-aminonicotinaldehyde reacts with an unsymmetrical ketone like ethyl methyl ketone, it can condense via two distinct enolate intermediates (Path A and Path B), leading to a mixture of the 2-ethyl-3-methyl and 2,3-diethyl-1,8-naphthyridine products.

G 2-AC 2-Aminonicotinaldehyde EnolateA Methyl-side Enolate EMK Ethyl Methyl Ketone EMK->EnolateA EnolateB Methylene-side Enolate EMK->EnolateB ProductA 2-Ethyl-3-methyl- 1,8-naphthyridine EnolateA->ProductA ProductB 2,3-Diethyl- 1,8-naphthyridine EnolateB->ProductB Cyclization G start Start: Poor Regioselectivity (Mixture of Isomers) q1 Is your ketone unsymmetrical? start->q1 s1 Strategy 1: Use a Catalyst for Control (e.g., TABO) q1->s1 Yes end_bad Problem is not regioselectivity. Check starting material purity and side reactions. q1->end_bad No s2 Strategy 2: Modify Substrate (e.g., Phosphonate Group) s1->s2 Need >99% Purity? s3 Strategy 3: Optimize Process Conditions s1->s3 end_good Result: Single Regioisomer s1->end_good Success s2->end_good slow_add Implement Slow Ketone Addition & Optimize Temperature s3->slow_add Refine slow_add->end_good

References

Catalyst Selection for Efficient Coupling of 3-Chloro-1,8-naphthyridine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the catalytic coupling of 3-Chloro-1,8-naphthyridine. As a Senior Application Scientist, I understand the nuances and challenges of working with electron-deficient heteroaromatic chlorides. This guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here, we address common questions that arise when planning and executing cross-coupling reactions with this compound.

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: The 1,8-naphthyridine ring system is electron-deficient due to the presence of two nitrogen atoms. This electronic nature can lead to several challenges:

  • Catalyst Inhibition: The nitrogen lone pairs on the naphthyridine ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.

  • Difficult Oxidative Addition: The C-Cl bond at the 3-position is relatively strong and less reactive compared to its bromo or iodo counterparts, making the initial oxidative addition step of the catalytic cycle more difficult.

  • Substrate and Product Instability: The naphthyridine core can be sensitive to strong bases and high temperatures often employed in cross-coupling reactions, leading to degradation.

Q2: What are the general considerations for choosing a catalyst system for coupling with this compound?

A2: A successful coupling reaction hinges on a well-chosen catalyst system. Key components include:

  • Palladium Precatalyst: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ are commonly used. Pd(II) precatalysts require in situ reduction to the active Pd(0) species.

  • Ligand: This is arguably the most critical component. For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition and stabilize the catalytic species.

  • Base: The choice of base is crucial and depends on the specific coupling reaction and the sensitivity of your substrates.

  • Solvent: Anhydrous, degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions.

Q3: How do I minimize side reactions like hydrodechlorination?

A3: Hydrodechlorination (replacement of the chlorine atom with hydrogen) is a common side reaction. To minimize it:

  • Optimize Ligand: Use a ligand that promotes reductive elimination over side reactions.

  • Control Reaction Temperature: Lowering the temperature can sometimes reduce the rate of hydrodechlorination.

  • Choice of Base and Solvent: The interplay between the base and solvent can influence the prevalence of this side reaction. Careful screening is often necessary.

Troubleshooting Guides

This section provides detailed guidance for overcoming common experimental hurdles.

Issue 1: Low or No Product Yield

Low or no yield is a frequent frustration. The following decision tree can help diagnose the problem.

low_yield_troubleshooting start Low/No Yield reagents Check Reagent Purity & Integrity start->reagents catalyst Evaluate Catalyst Activity reagents->catalyst Reagents OK solution1 Use fresh, anhydrous reagents and solvents. Degas solvent thoroughly. reagents->solution1 Impurity/Moisture Suspected conditions Assess Reaction Conditions catalyst->conditions Catalyst OK solution2 Use a more active precatalyst (e.g., a G3-palladacycle). Increase catalyst/ligand loading. Ensure inert atmosphere. catalyst->solution2 Catalyst Deactivation Suspected side_reactions Investigate Side Reactions conditions->side_reactions Conditions OK solution3 Screen different ligands, bases, and solvents. Increase reaction temperature or time. conditions->solution3 Suboptimal Conditions solution4 Analyze crude reaction mixture by LC-MS to identify byproducts. Adjust conditions to minimize side reactions. side_reactions->solution4 Side Products Detected

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Multiple Products (Poor Selectivity)

When dealing with poly-functionalized substrates or reaction conditions that promote side reactions, poor selectivity can be an issue.

Q: I'm observing the formation of multiple unexpected products. What could be the cause?

A: This can stem from several factors:

  • Homocoupling: The coupling of two molecules of the organometallic reagent or two molecules of the aryl halide can occur. This is often exacerbated by the presence of oxygen.

  • Reaction at other positions: While less likely for the 3-position of 1,8-naphthyridine, under certain conditions, C-H activation or reactions at other sites could occur.

  • Decomposition: As mentioned, the naphthyridine ring can be sensitive to the reaction conditions.

To improve selectivity:

  • Ensure a strictly inert atmosphere: Thoroughly degas your solvents and run the reaction under argon or nitrogen to minimize homocoupling.

  • Optimize catalyst and ligand: A well-chosen ligand can enhance the desired coupling's rate over side reactions.

  • Screen reaction conditions: Lowering the temperature or using a milder base can sometimes prevent substrate or product degradation.

Catalyst Selection and Protocols for Specific Coupling Reactions

The choice of catalyst is highly dependent on the type of bond being formed. Below are recommendations for common cross-coupling reactions with this compound.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For the coupling of this compound with boronic acids or their derivatives, the following conditions have proven effective for the structurally similar 2,7-dichloro-1,8-naphthyridine and serve as an excellent starting point.[1]

Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Pd SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃S-PhosK₃PO₄1,4-Dioxane100
Pd(OAc)₂PPh₃K₂CO₃DMF/H₂O120 (Microwave)

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the tube with argon or nitrogen (repeat three times).

  • Add the palladium precatalyst (1-5 mol%) and the ligand (2-10 mol%).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature and stir for the required time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds. Given the electron-deficient nature of the substrate, bulky, electron-rich phosphine ligands are crucial for efficient coupling.

Recommended Catalyst Systems for Buchwald-Hartwig Amination

Pd SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃RuPhosLiHMDSTHF65
Pd₂(dba)₃BrettPhosLiHMDSTHF65
Pd(OAc)₂XantphosNaOt-BuToluene100

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under a stream of inert gas, add the palladium source (1-2 mol%), ligand (2-4 mol%), and base (1.5-2.5 equiv.) to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).

  • Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the product by column chromatography.

Sonogashira Coupling (C-C Triple Bond Formation)

The Sonogashira coupling enables the synthesis of alkynylated 1,8-naphthyridines. This reaction typically requires a copper co-catalyst, although copper-free conditions have been developed.[2]

Recommended Catalyst Systems for Sonogashira Coupling

Pd SourceLigandCo-catalystBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NDMF100
Pd(OAc)₂SPhos-Cs₂CO₃1,4-Dioxane80

Experimental Protocol: Sonogashira Coupling

  • To a solution of this compound (1.0 equiv.) in the chosen solvent, add the palladium catalyst (1-5 mol%), the ligand (if separate), the copper co-catalyst (if used, 2-10 mol%), and the base.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv.) and stir the reaction at the appropriate temperature until completion.

  • Work-up typically involves dilution with an organic solvent, washing with aqueous ammonium chloride (to remove copper salts), water, and brine.

  • Dry the organic phase, concentrate, and purify by chromatography.

Heck Coupling (C-C Double Bond Formation)

The Heck reaction couples this compound with alkenes. The choice of catalyst and conditions can influence the stereoselectivity of the resulting alkene.[3]

Recommended Catalyst Systems for Heck Coupling

Pd SourceLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃Et₃NDMF100-120
Pd(OAc)₂P(o-tol)₃K₂CO₃NMP120-140

Experimental Protocol: Heck Coupling

  • Combine this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), the palladium catalyst (1-5 mol%), the ligand (if applicable), and the base in a pressure-rated vessel.

  • Add the degassed solvent.

  • Seal the vessel and heat to the reaction temperature for the required duration.

  • After cooling, filter the reaction mixture to remove inorganic salts.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry, concentrate, and purify the product as previously described.

Visualizing the Catalytic Cycle: A General Overview

The following diagram illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction.

catalytic_cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n PdII R-Pd(II)L_n-X Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII PdII_R_R R-Pd(II)L_n-R' PdII->PdII_R_R Transmetal Transmetalation Transmetal->PdII_R_R PdII_R_R->Pd0 RedElim Reductive Elimination PdII_R_R->RedElim RR R-R' RedElim->RR RX R-X RX->OxAdd R_M R'-M R_M->Transmetal

Caption: A generalized palladium cross-coupling catalytic cycle.

This guide provides a foundation for your work with this compound. Remember that each specific substrate pairing may require some optimization. Systematic screening of the parameters discussed here will lead to the most efficient and reliable reaction conditions.

References

managing homocoupling side reactions in Suzuki couplings

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for chemists in research and development, this Technical Support Center provides in-depth troubleshooting guides and FAQs to address the persistent challenge of homocoupling side reactions in Suzuki-Miyaura couplings. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the mechanistic principles that govern these side reactions, empowering you to proactively design more robust and efficient coupling protocols.

Understanding the Enemy: The Mechanism of Homocoupling

Before troubleshooting, it's crucial to understand the root cause of the problem. Homocoupling of boronic acids is the formation of a symmetrical biaryl byproduct from the organoboron reagent.[1] This side reaction consumes your starting material, lowers the yield of the desired product, and introduces purification challenges due to structural similarities with the target molecule.[1]

This unwanted reaction is primarily driven by two palladium-mediated pathways:

  • Oxygen-Mediated Homocoupling : The catalytically active Pd(0) species is susceptible to oxidation by dissolved oxygen in the reaction mixture, converting it to Pd(II).[1][2][3] This newly formed Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled dimer and regenerate the Pd(0) catalyst.[1][4] This pathway can become a catalytic cycle in its own right if oxygen is continuously present.

  • Pd(II) Precatalyst-Mediated Homocoupling : When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, an initial reduction to the active Pd(0) is required for the main Suzuki cycle to begin.[5][6] This reduction can occur via the homocoupling of two boronic acid molecules, producing the dimer as a byproduct at the onset of the reaction.[2][3][5]

Homocoupling_Mechanisms Mechanisms of Boronic Acid Homocoupling cluster_oxygen Oxygen-Mediated Pathway cluster_precatalyst Pd(II) Precatalyst Pathway Pd0_O2 Pd(0)L₂ (Active Catalyst) PdII_O2 Pd(II)L₂ Pd0_O2->PdII_O2 Oxidation Dimer_O2 R-R (Homocoupling Product) PdII_O2->Dimer_O2 + 2 R-B(OH)₂ O2 O₂ (Dissolved Oxygen) Dimer_O2->Pd0_O2 Reductive Elimination (Regenerates Pd(0)) PdII_pre Pd(II) Precatalyst (e.g., Pd(OAc)₂) Dimer_pre R-R (Homocoupling Product) PdII_pre->Dimer_pre + 2 R-B(OH)₂ Pd0_pre Pd(0)L₂ (Enters Suzuki Cycle) Dimer_pre->Pd0_pre Reductive Elimination (Generates Active Catalyst)

Caption: Proposed mechanisms for boronic acid homocoupling.

Troubleshooting Guide: A Symptom-Based Approach

Use this guide to systematically diagnose and resolve issues with excessive homocoupling in your Suzuki reactions.

Troubleshooting_Workflow start High Homocoupling Observed q1 Is your deoxygenation protocol rigorous? start->q1 sol_deoxygenate ACTION: Implement robust deoxygenation. (e.g., Subsurface Sparging) q1->sol_deoxygenate No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes a1_yes Yes a1_no No end Homocoupling Minimized sol_deoxygenate->end sol_pd_source ACTION: 1. Switch to a Pd(0) source. 2. Use an air-stable G3/G4 precatalyst. 3. Add a mild reducing agent. q2->sol_pd_source Yes q3 Are your ligands/conditions optimal? q2->q3 No a2_yes Yes a2_no No sol_pd_source->q3 sol_ligand_base ACTION: 1. Use bulky, electron-rich ligands. 2. Screen bases to accelerate transmetalation. 3. Lower reaction temperature. q3->sol_ligand_base sol_ligand_base->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Q1: I'm observing a significant amount of homocoupling byproduct. What is the most common culprit and the first thing I should address?

A1: The most frequent cause of boronic acid homocoupling is the presence of dissolved oxygen.[1][2][4] Rigorous exclusion of oxygen is the single most critical action you can take to suppress this side reaction.[4] Standard freeze-pump-thaw cycles may not be sufficient for complete oxygen removal.

Expert Recommendation: Implement a subsurface sparging protocol. This method is highly effective at removing dissolved oxygen from the solvent and reaction headspace.[1][4]

Protocol: Nitrogen/Argon Subsurface Sparging

  • Apparatus Setup: Assemble your reaction flask containing the aryl halide, boronic acid, base, and a stir bar. Seal the flask with a septum. Insert a long needle connected to an inert gas (Nitrogen or Argon) line, ensuring the needle tip is submerged below the solvent surface. Insert a second, shorter needle to act as a vent.

  • Solvent Addition: Add your solvent(s) to the flask via syringe.

  • Sparging: Begin stirring and allow the inert gas to bubble vigorously through the solution for a minimum of 15-30 minutes. The exact time depends on the solvent volume and flask size. For larger volumes, extend the sparging time.

  • Catalyst Addition: After sparging, remove the long needle while maintaining a positive pressure of inert gas through the vent needle (now acting as the gas inlet). Add the palladium catalyst and ligand, either as solids quickly or as a solution in degassed solvent.

  • Reaction: Remove the gas inlet needle and heat the reaction under a static positive pressure of inert gas (e.g., connected to a balloon or bubbler).

Q2: My deoxygenation protocol is excellent, but homocoupling persists, especially at the start of the reaction. What should I investigate next?

A2: Your palladium source is the likely issue. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced to the catalytically active Pd(0) state. This reduction process can consume two equivalents of your boronic acid, forming one equivalent of the homocoupled byproduct.[2][5]

Expert Recommendations:

  • Switch to a Pd(0) Source: Using a catalyst already in the Pd(0) oxidation state, like Pd(PPh₃)₄ or Pd₂(dba)₃, bypasses the initial reduction step and can significantly reduce early-stage homocoupling.

  • Use Modern Precatalysts: Consider using highly active, air-stable palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts).[6][7] These are designed for rapid and efficient generation of the active Pd(0) species, minimizing the window for side reactions.

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate (HCO₂K), can help scavenge residual Pd(II) species without interfering with the main catalytic cycle.[4]

Table 1: Comparison of Common Palladium Sources

Palladium SourceOxidation StatePropensity for HomocouplingNotes
Pd(OAc)₂ / PdCl₂+2HighRequires in-situ reduction, often leading to initial homocoupling.[2][5]
PdCl₂(dppf)+2Moderate to HighCommon precatalyst, but still requires reduction.
Pd(PPh₃)₄0LowActive Pd(0) source, but can be air-sensitive and requires careful handling.
Pd₂(dba)₃0LowExcellent Pd(0) source, often used with added phosphine ligands.
Buchwald Precatalysts (G3/G4)+2Very LowDesigned for efficient in-situ reduction to Pd(0), minimizing side reactions.[7]
Q3: Can my choice of ligand, base, or solvent affect the rate of homocoupling?

A3: Absolutely. After addressing oxygen and the palladium source, optimizing the other reaction components is key. The goal is to accelerate the desired cross-coupling catalytic cycle so that it outcompetes the homocoupling pathway.

Expert Recommendations:

  • Ligands: The ligand stabilizes the palladium catalyst and modulates its reactivity.[8] For suppressing homocoupling, the use of bulky, electron-rich phosphine ligands is highly recommended.[2][7]

    • Causality: Sterically demanding ligands (e.g., SPhos, XPhos, RuPhos, or N-heterocyclic carbenes) create a crowded environment around the palladium center.[2] This steric hindrance can physically obstruct the approach of a second boronic acid molecule, inhibiting the transmetalation steps required for homocoupling. Furthermore, these ligands promote the final, desired reductive elimination step, accelerating catalyst turnover in the productive cycle.[9]

  • Base: The base is critical for activating the boronic acid to form a boronate species, which is necessary for the transmetalation step.[9][10] If the base is too weak or poorly soluble, transmetalation can become the rate-limiting step. This slowdown gives the palladium intermediates more time to participate in unwanted homocoupling pathways.

    • Action: Screen a few different bases. Often, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are effective.[10] Ensure the base is a fine, dry powder for anhydrous reactions to maximize its surface area and reactivity.[6]

  • Temperature: Higher temperatures can accelerate the rate of homocoupling.[2] Running the reaction at the lowest temperature that still allows for a reasonable rate of cross-coupling can be an effective strategy to suppress the side reaction.[2]

Frequently Asked Questions (FAQs)

Q: Are there other side reactions related to the boronic acid that I should be aware of? A: Yes, a very common side reaction is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[11] This is particularly problematic with electron-rich or certain heteroaromatic boronic acids and is often promoted by water and strong bases.[6][11] While mechanistically distinct from homocoupling, strategies to improve boronic acid stability, such as using boronic esters (e.g., pinacol esters) or organotrifluoroborates, can help minimize both decomposition pathways by maintaining a low concentration of the free boronic acid throughout the reaction.[11][12]

Q: Why do some procedures use an excess of the boronic acid? A: Using a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid is a common strategy to compensate for its potential decomposition via homocoupling or protodeboronation. This ensures that even with some degradation, there is sufficient boronic acid present to drive the cross-coupling reaction to completion with respect to the limiting aryl halide.

Q: Can the aryl halide also undergo homocoupling? A: While less common than boronic acid homocoupling in Suzuki reactions, the homocoupling of aryl halides (often called an Ullmann-type reaction) can occur, particularly at high temperatures or with very reactive aryl halides (e.g., iodides). This is another reason why using the most efficient catalyst system to keep reaction temperatures and times to a minimum is beneficial.

References

Technical Support Center: Enhancing the Stability of Boronic Acids in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing a critical challenge in Suzuki-Miyaura cross-coupling reactions: the inherent instability of boronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who seek to improve the efficiency, reproducibility, and overall success of their Suzuki reactions by mitigating boronic acid decomposition. Here, we move beyond simple protocols to explain the underlying chemical principles, offering a robust framework for troubleshooting and optimization.

The Challenge: Understanding Boronic Acid Instability

Boronic acids are cornerstones of modern organic synthesis due to their versatility in the Suzuki-Miyaura reaction.[1][2][3] However, their utility is often hampered by their limited stability.[4][5][6] Several decomposition pathways can compete with the desired cross-coupling, leading to reduced yields, complex purification, and inconsistent results.[5][7][8] Understanding these pathways is the first step toward effective troubleshooting.

The primary culprits behind boronic acid degradation are:

  • Protodeboronation: The undesired cleavage of the C–B bond and its replacement with a C–H bond.[4][9] This is a significant side reaction, particularly for electron-rich, heteroaromatic, and vinyl boronic acids, and is often accelerated by strong bases and aqueous conditions.[4][9][10]

  • Oxidation: The conversion of the boronic acid to a phenol or other oxygenated byproducts. This process is often facilitated by residual oxygen in the reaction mixture and can also lead to catalyst deactivation.[4][8]

  • Trimerization (Boroxine Formation): Boronic acids can dehydrate to form cyclic trimers known as boroxines.[11] While this is often a reversible process and boroxines can be active in the coupling reaction, the formation of these species can complicate stoichiometry and reaction kinetics.[11][12]

This guide will provide you with the knowledge and tools to diagnose and overcome these challenges.

Troubleshooting Guide: From Problem to Solution

This section is structured in a question-and-answer format to directly address common issues encountered during Suzuki reactions related to boronic acid stability.

Q1: My Suzuki reaction is giving a low yield or failing completely. I suspect my boronic acid is degrading. What should I investigate first?

A1: A low or zero yield is a common problem that can often be traced back to the quality of your reagents and the reaction setup. Here’s a systematic checklist:

  • Assess Boronic Acid Quality: Boronic acids can degrade upon storage, especially if exposed to air and moisture.[11][13] Visually inspect your boronic acid. If it appears oily or sticky, it may have partially converted to its boroxine form.[11] While often still usable, its purity is compromised. For sensitive substrates, always use a fresh, high-purity boronic acid.

  • Evaluate Catalyst and Ligand Integrity: The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[10][13][14] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere. Ligand oxidation can prevent coordination to the palladium center, halting the catalytic cycle.[13]

  • Scrutinize Reaction Conditions:

    • Inert Atmosphere: The rigorous exclusion of oxygen is critical.[10][14] Ensure your reaction vessel has been thoroughly purged with an inert gas (e.g., argon or nitrogen) and that your solvents are properly degassed.[10][13]

    • Base and Solvent Purity: Use high-purity, dry base, and anhydrous, degassed solvents, especially if you are trying to minimize protodeboronation.[10][14]

Q2: I'm observing a significant amount of protodeboronated side product. How can I minimize this?

A2: Protodeboronation is a major competing pathway, especially with electron-rich or heteroaryl boronic acids.[4][9][15] Here are several effective strategies to suppress it:

  • Switch to Milder Reaction Conditions:

    • Base Selection: Strong bases in aqueous media can accelerate protodeboronation.[9][10] Consider switching from strong bases like NaOH or K₃PO₄ to milder alternatives such as K₂CO₃ or KF.[10]

    • Temperature and Reaction Time: Lowering the reaction temperature and shortening the reaction time can reduce the extent of protodeboronation.[14]

  • Employ Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[10]

  • Use a More Stable Boron Reagent: This is often the most effective solution. Convert the problematic boronic acid into a more stable derivative like a pinacol ester, an N-methyliminodiacetic acid (MIDA) boronate, or an organotrifluoroborate.[5][9][14] These reagents often exhibit enhanced stability and participate in the reaction via a "slow-release" mechanism, keeping the concentration of the reactive boronic acid low at any given time, thus minimizing its decomposition.[7][9][16][17]

Q3: My reaction is producing a significant amount of homocoupled product (biaryl from the boronic acid). What causes this and how can I prevent it?

A3: Homocoupling of boronic acids is typically caused by the presence of Pd(II) species and oxygen.[4] The Pd(II) can arise from an incomplete reduction of a Pd(II) precatalyst or from the oxidation of the active Pd(0) catalyst by oxygen.[4]

To prevent homocoupling:

  • Ensure Complete Reduction of Pd(II) Precatalysts: If you are using a Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) is crucial. This is often achieved by the phosphine ligand or by consuming some of the boronic acid.[4] Using a Pd(0) source directly can circumvent this issue.

  • Maintain a Strictly Inert Atmosphere: As mentioned before, oxygen is a key culprit in both catalyst deactivation and homocoupling.[4] Rigorous degassing of solvents and maintaining a positive pressure of inert gas are essential.[10][13]

Visualization of Key Concepts

To better illustrate the chemical processes discussed, here are diagrams representing the key pathways for boronic acid instability.

Boroxine_Formation cluster_0 Boronic Acid Trimerization 3 R-B(OH)2 3 R-B(OH)₂ (Boronic Acid) Boroxine (RBO)₃ (Boroxine) 3 R-B(OH)2->Boroxine - 3 H₂O Boroxine->3 R-B(OH)2 + 3 H₂O 3 H2O 3 H₂O

Caption: Reversible formation of a cyclic boroxine from three boronic acid molecules.

Protodeboronation cluster_1 Protodeboronation Pathway R-B(OH)2 R-B(OH)₂ (Boronic Acid) RH R-H (Protodeboronated Product) R-B(OH)2->RH [H⁺] or [OH⁻] B(OH)3 B(OH)₃ H2O H₂O (Proton Source) H2O->R-B(OH)2

Caption: Protodeboronation: the undesired replacement of the boronic acid group with hydrogen.

Frequently Asked Questions (FAQs)

Q: Should I use a boronic acid or a boronate ester?

A: This depends on the specific substrate and the goals of your synthesis. The choice involves a trade-off between reactivity and stability.[5]

FeatureBoronic AcidsBoronate Esters (e.g., Pinacol Esters)
Reactivity Generally more reactive, often leading to faster reaction times.[5]Less reactive, may require more forcing conditions.[8]
Stability Less stable, prone to decomposition (protodeboronation, oxidation).[5][8]Significantly more stable, often crystalline solids with a long shelf-life.[5][8][15]
Handling Can be challenging to handle and purify; may require storage under an inert atmosphere at low temperatures.[5]Easy to handle and purify by standard techniques like chromatography.[5]
Use Case Ideal for robust, fast reactions where stability is not a major concern.Excellent for multi-step syntheses, unstable substrates (e.g., 2-pyridyl), and when high purity of the starting material is crucial.[5][8]

Q: What are MIDA boronates and when should I use them?

A: MIDA boronates are air-stable, crystalline derivatives of boronic acids.[16] They are particularly useful for stabilizing otherwise unstable boronic acids, such as 2-heterocyclic, vinyl, and cyclopropyl derivatives.[16] Under the basic conditions of the Suzuki reaction, the MIDA group is slowly hydrolyzed to release the free boronic acid, which then participates in the catalytic cycle.[16] This "slow-release" strategy minimizes the concentration of the unstable boronic acid in the reaction mixture, thereby suppressing decomposition pathways.[7][16]

Q: How can I easily prepare a more stable boronic acid derivative in the lab?

A: A simple and effective method is to form a diethanolamine adduct. These are often crystalline, air-stable solids that can be easily prepared and stored.[18]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Enhanced Boronic Acid Stability

This protocol incorporates best practices to minimize the degradation of the boronic acid.

  • Reagent Preparation:

    • Place the aryl halide (1.0 equiv), the boronic acid or its stable derivative (1.1–1.5 equiv), and a finely powdered, dry base (e.g., K₂CO₃, 2.0–3.0 equiv) into an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Inert Atmosphere:

    • Seal the vessel with a septum and purge with a gentle stream of argon or nitrogen for 10–15 minutes. Alternatively, use three cycles of evacuation and backfilling with the inert gas.[13][14]

  • Solvent and Catalyst Addition:

    • Add the degassed solvent(s) (e.g., dioxane/water, toluene, or DMF) via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[13][14]

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and any additional ligand.

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath or heating block and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[10][14]

Protocol 2: Preparation of a Diethanolamine Boronate Adduct

This protocol describes a straightforward method to stabilize a boronic acid.[10][18]

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.

  • Precipitation: A precipitate will form. The initial solid may completely dissolve before the adduct precipitates.

  • Isolation: Stir the resulting slurry for 10–15 minutes.

  • Drying: Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This stable adduct can be used directly in Suzuki coupling reactions, typically in protic solvents.[10][18]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 1,8-Naphthyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous compounds with a wide array of biological activities and applications in materials science.[1] Its journey from a synthetic curiosity to a cornerstone in drug discovery, exemplified by the antibacterial agent nalidixic acid, has spurred the development of diverse and sophisticated synthetic methodologies.[1] This guide offers a comparative analysis of the most prominent and effective methods for the synthesis of 1,8-naphthyridines, providing researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to navigate this critical area of synthetic chemistry. We will delve into the mechanistic underpinnings of classical methods like the Friedländer annulation, explore the efficiency of modern multicomponent reactions, and touch upon other innovative strategies, offering a clear perspective on their respective advantages and limitations.

The Enduring Workhorse: The Friedländer Annulation

The Friedländer synthesis is a cornerstone for the formation of quinolines and their aza-analogs, including 1,8-naphthyridines.[2][3] In its most common adaptation for this scaffold, the reaction involves the condensation of a 2-aminonicotinaldehyde derivative with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[2]

Mechanistic Insights: A Tale of Condensation and Cyclization

The reaction is typically catalyzed by either an acid or a base and proceeds through an initial aldol-type condensation between the enolate of the active methylene compound and the aldehyde group of the 2-aminonicotinaldehyde.[2] This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl, and subsequent dehydration to furnish the aromatic 1,8-naphthyridine ring system.[2] The choice of catalyst is crucial; bases facilitate the formation of the enolate from the active methylene compound, while acids activate the carbonyl group of the aldehyde for nucleophilic attack.

// Connections R2 -> I1 [label="Base/Acid"]; R1 -> I2 [label="Condensation"]; I1 -> I2; I2 -> I3 [label="Intramolecular\nCyclization"]; I3 -> P [label="Dehydration"];

// Styling R1 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; R2 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; I1 [fillcolor="#FBBC05", fontcolor="#202124"]; I2 [fillcolor="#FBBC05", fontcolor="#202124"]; I3 [fillcolor="#FBBC05", fontcolor="#202124"]; } endom Caption: General mechanism of the Friedländer synthesis of 1,8-naphthyridines.

Comparative Performance of Friedländer Methodologies

Recent advancements have focused on improving the environmental footprint and efficiency of the Friedländer reaction. These "green" approaches often lead to higher yields, shorter reaction times, and simpler work-up procedures.

MethodCatalyst/MediumTemperature (°C)Time (h)Yield (%)AdvantagesDisadvantagesReference
Conventional Acid/Base (e.g., KOH, p-TsOH) in organic solvent (e.g., EtOH, DMF)Reflux6-2460-85Well-established, versatileHarsh conditions, organic solvents, long reaction times[3]
Microwave-Assisted (Solvent-Free) DABCOMW Irradiation (600W)0.05-0.1 (3-6 min)82-94Extremely rapid, high yields, solvent-freeRequires specialized equipment[4]
Aqueous Synthesis Choline Hydroxide (ChOH) in Water506-12>90Environmentally benign, high yields, gram-scale possibleLonger reaction time compared to microwave[5][6][7][8]
Ionic Liquid-Catalyzed Basic Ionic Liquids (e.g., [Bmmim][Im])50-8024~95Green solvent, catalyst can be recycledHigher cost of ionic liquids, long reaction times[3][9]
Experimental Protocol: Aqueous Synthesis of 2-Methyl-1,8-naphthyridine

This protocol is adapted from a highly efficient and environmentally friendly method utilizing water as the solvent and choline hydroxide as a biocompatible catalyst.[5][6][7][8]

Materials:

  • 2-Aminonicotinaldehyde (0.5 mmol, 61.6 mg)

  • Acetone (1.5 mmol, 111 µL)

  • Choline hydroxide (1 mol%, 3 µL)

  • Deionized Water (1 mL)

  • Nitrogen gas supply

  • Round-bottom flask with magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (61.6 mg) and acetone (111 µL) in 1 mL of water.

  • Begin stirring the mixture.

  • Add choline hydroxide (3 µL) to the reaction mixture.[5][6][7][8]

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 6 hours.[1]

  • Upon completion, allow the mixture to cool to room temperature.

  • The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by drying of the organic layer and removal of the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.[2]

The Modern Approach: Multicomponent and Domino Reactions

In the quest for synthetic efficiency and molecular diversity, multicomponent reactions (MCRs) and domino reactions have emerged as powerful tools.[10] These strategies allow for the construction of complex molecules like 1,8-naphthyridines in a single pot by combining three or more starting materials, thereby minimizing waste, saving time, and simplifying purification procedures.[10][11]

The Logic of Efficiency: A Cascade of Bond Formation

A notable example is the three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides.[11][12] This reaction proceeds under catalyst-free conditions in ethanol, a benign solvent. The mechanism involves a cascade of reactions, likely initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclizations and aromatization to build the densely functionalized 1,8-naphthyridine core. The high regio- and stereoselectivity observed is a hallmark of these well-orchestrated reaction cascades.[11][12]

// Connections {R1, R2, R3} -> I1; I1 -> P [label="Domino Cascade"];

// Styling R1 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; R2 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; R3 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } endom Caption: Conceptual flow of a three-component domino reaction for 1,8-naphthyridine synthesis.

Performance of Multicomponent Reactions

The primary advantage of MCRs is their operational simplicity and high atom economy. They often provide access to complex structures that would require lengthy multi-step sequences using traditional methods.

ReactantsConditionsTime (min)Yield (%)Key AdvantagesReference
Glutaraldehyde, Malononitrile, β-KetoamidesEtOH, 100°C, Microwave2075-92Catalyst-free, short reaction time, high yields, benign solventRequires microwave reactor for optimal speed
2-Aminopyridines, Aldehydes, Malononitrile/CyanoacetateN-Bromosulfonamide, Room Temp10-6080-96Mild conditions, rapid, good to high yieldsUse of a brominated reagent
2-Chloroquinoline-3-carbaldehydes, 1-Tetralone, Ammonium AcetateNaH in DMF, Microwave10-1270-82Rapid synthesis of fused benzo[13][14]naphthyridinesUse of strong base and polar aprotic solvent
Experimental Protocol: Catalyst-Free Three-Component Synthesis

This protocol is based on a green chemistry approach for synthesizing functionalized[13][14]naphthyridine derivatives.[15]

Materials:

  • Glutaraldehyde (1 mmol)

  • Malononitrile (2 mmol)

  • β-Ketoamide (e.g., N-(p-tolyl)acetoacetamide) (1 mmol)

  • Ethanol (5 mL)

  • Microwave reactor vial (10 mL)

Procedure:

  • Place glutaraldehyde (1 mmol), malononitrile (2 mmol), and the β-ketoamide (1 mmol) into a 10 mL microwave reactor vial.

  • Add ethanol (5 mL) to the vial.

  • Seal the reaction vial and pre-stir for 10 seconds.

  • Irradiate the mixture in a microwave reactor for 20 minutes at 100°C.

  • Monitor the reaction for the consumption of starting materials using TLC (e.g., 4:1 petroleum ether/acetone).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with cold water (20 mL) to induce precipitation.

  • Collect the precipitate by filtration.

  • Purify the solid product by recrystallization from 95% ethanol.[15]

Other Notable Synthetic Strategies

While the Friedländer and multicomponent reactions are highly prevalent, other methods offer unique advantages for accessing specific 1,8-naphthyridine derivatives.

  • Doebner-von Miller Reaction: An adaptation of the classic quinoline synthesis, this reaction can be used to synthesize 1,8-naphthyridines from aminopyridines and α,β-unsaturated carbonyl compounds.[16][17][18] However, regioselectivity can be an issue, with the possibility of cyclization occurring through the ring nitrogen rather than the C-3 position of the pyridine ring.[17] The electronic nature of substituents on the aminopyridine ring plays a critical role in directing the cyclization.[17]

  • Combes Reaction: This acid-catalyzed condensation of an aminopyridine with a β-diketone can also be employed.[19][20][21] Similar to the Doebner-von Miller reaction, careful control of reaction conditions is necessary to achieve the desired 1,8-naphthyridine isomer.

  • Transition-Metal Catalysis: Modern cross-coupling reactions provide powerful tools for functionalizing pre-formed naphthyridine cores. For instance, cobalt-catalyzed cross-couplings of halogenated naphthyridines with organomagnesium and organozinc reagents allow for the efficient introduction of alkyl and aryl substituents.[22] Additionally, methods for the direct α-methylation of 1,8-naphthyridines using DMSO as a methyl source have been developed, avoiding the need for transition metals.[23] These methods are invaluable for late-stage functionalization in drug discovery programs.

Comparative Summary and Outlook

Choosing a synthetic method for a 1,8-naphthyridine target depends on factors such as the desired substitution pattern, scale of the reaction, and available resources.

MethodComplexityVersatilityGreennessKey Feature
Friedländer Annulation LowHighModerate (improving with new protocols)Reliable and widely applicable
Multicomponent Reactions LowModerate-HighHighHigh efficiency and atom economy
Doebner/Combes Type ModerateModerateLow-ModerateClassical approach, potential regioselectivity issues
Transition-Metal Catalysis HighHighModerateExcellent for late-stage functionalization

The field of 1,8-naphthyridine synthesis continues to evolve, with a strong emphasis on developing more sustainable, efficient, and atom-economical processes.[13] The rise of green chemistry principles has led to the adoption of aqueous media, microwave assistance, and catalyst-free conditions, significantly improving upon traditional methods.[4][24] For researchers and drug development professionals, the expanding synthetic toolkit offers unprecedented access to a vast chemical space of novel 1,8-naphthyridine derivatives, paving the way for the discovery of new therapeutic agents and advanced materials.

// Connections S1 -> S2; S2 -> S3; S3 -> P1; P1 -> P2; P2 -> A1; A1 -> A2; A1 -> A3;

// Styling S1 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; S2 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; S3 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; P1 [fillcolor="#FBBC05", fontcolor="#202124"]; P2 [fillcolor="#FBBC05", fontcolor="#202124"]; A1 [fillcolor="#34A853", fontcolor="#FFFFFF"]; A2 [fillcolor="#EA4335", fontcolor="#FFFFFF"]; A3 [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } endom Caption: General workflow for the synthesis and analysis of 1,8-naphthyridine derivatives.

References

A Researcher's Guide to the Validation of Novel PKMYT1 Inhibitors: A Comparative Analysis Using 3-Chloro-1,8-naphthyridine as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of novel chemical entities as inhibitors of Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), a compelling therapeutic target in oncology. We will use the hypothetical candidate, 3-Chloro-1,8-naphthyridine, as a case study to illustrate the rigorous, multi-faceted experimental workflow required to characterize its potential as a selective and potent PKMYT1 inhibitor. For comparative purposes, we will benchmark its performance against RP-6306 (Lunresertib), a first-in-class, clinically evaluated PKMYT1 inhibitor.[1][2]

The Rationale for Targeting PKMYT1 in Cancer Therapy

PKMYT1 is a crucial regulator of the cell cycle, specifically at the G2/M transition.[3][4] It functions as a negative regulator of Cyclin-Dependent Kinase 1 (CDK1) by phosphorylating it at the Thr14 and Tyr15 residues.[5][6] This phosphorylation keeps the CDK1/Cyclin B complex inactive, preventing premature entry into mitosis and allowing time for DNA repair.[7][8]

In many cancer cells, particularly those with high replication stress due to genetic alterations like Cyclin E1 (CCNE1) amplification, reliance on the G2/M checkpoint is heightened.[7] This creates a dependency on PKMYT1. Inhibiting PKMYT1 in such contexts forces these cancer cells to enter mitosis with damaged DNA, leading to a form of cell death known as mitotic catastrophe. This concept, termed "synthetic lethality," provides a therapeutic window to selectively kill cancer cells while sparing normal, healthy cells that have intact regulatory mechanisms.[3][9] The discovery of the synthetic lethal relationship between CCNE1 amplification and PKMYT1 inhibition has established PKMYT1 as a high-value target for precision oncology.[5][6][10]

The Validation Workflow: From Biochemical Potency to Cellular Efficacy

Validating a novel compound like this compound requires a systematic, evidence-based approach. The goal is to ascertain its potency, selectivity, and cellular mechanism of action. The following diagram illustrates the logical flow of experiments.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: Anti-Proliferative & Therapeutic Potential biochem_potency Biochemical Potency Assay (e.g., LanthaScreen™, ADP-Glo™) Determine IC50 selectivity Kinase Selectivity Profiling (Kinome Scan) Assess off-target effects, especially WEE1 biochem_potency->selectivity Confirm on-target activity target_engagement Cellular Target Engagement (e.g., NanoBRET™) Confirm binding in live cells (EC50) selectivity->target_engagement Advance potent & selective compounds biomarker Pharmacodynamic Biomarker Analysis (Western Blot) Assess pCDK1(Tyr15) levels target_engagement->biomarker Validate intracellular activity cell_cycle Cell Cycle Analysis (Flow Cytometry) Observe G2/M arrest override biomarker->cell_cycle Confirm functional consequence proliferation Cell Viability Assays (e.g., CCK-8, CellTiter-Glo®) Determine GI50 in cancer cell lines cell_cycle->proliferation Link mechanism to cellular outcome synthetic_lethality Synthetic Lethality Validation Compare CCNE1-amplified vs. normal cell lines proliferation->synthetic_lethality Establish selective anti-cancer activity combo Combination Studies (e.g., with DNA damaging agents) Assess synergistic effects synthetic_lethality->combo Explore therapeutic strategies

Caption: A multi-phase workflow for validating a novel PKMYT1 inhibitor.

Comparative Data Analysis: this compound vs. RP-6306

The following tables present hypothetical data that a researcher would aim to generate during the validation process. This allows for a direct, quantitative comparison of our candidate compound against the established benchmark, RP-6306.

Table 1: Biochemical Potency and Selectivity

CompoundPKMYT1 IC₅₀ (nM)WEE1 IC₅₀ (nM)Selectivity (WEE1/PKMYT1)
This compound 25.5>10,000>392-fold
RP-6306 (Reference) 3.1[11]>5,000>1,600-fold[11]
  • Interpretation: The primary goal is to identify a compound with potent, single-digit nanomolar IC₅₀ against PKMYT1. Crucially, the compound must exhibit high selectivity over the closely related kinase WEE1 to avoid off-target effects.[7][8] While our hypothetical data shows this compound is less potent than RP-6306, its high selectivity for PKMYT1 over WEE1 would still make it a viable candidate for further investigation.

Table 2: Cellular Activity in CCNE1-Amplified Cancer Cell Lines

CompoundCellular Target Engagement EC₅₀ (nM, OVCAR3)Anti-proliferative GI₅₀ (nM, OVCAR3)Anti-proliferative GI₅₀ (nM, HCC1569)
This compound 50.2150.8210.4
RP-6306 (Reference) 2.5[11]8.015.0
  • Interpretation: Strong correlation between biochemical potency (IC₅₀) and cellular target engagement (EC₅₀) is desired, indicating good cell permeability and binding to the target in a complex cellular environment. The anti-proliferative Growth Inhibition 50 (GI₅₀) should be potent in cancer cell lines known to be dependent on PKMYT1, such as the CCNE1-amplified ovarian (OVCAR3) and breast (HCC1569) cancer cell lines.[11]

Mechanism of Action: Visualizing PKMYT1's Role in Cell Cycle Control

Inhibition of PKMYT1 is expected to reduce the inhibitory phosphorylation of CDK1, leading to its premature activation and forcing cells through the G2/M checkpoint.

G cluster_0 Normal G2/M Checkpoint cluster_1 Effect of PKMYT1 Inhibition PKMYT1_active Active PKMYT1 pCDK1 p-Thr14 p-Tyr15 PKMYT1_active->pCDK1 CDK1_inactive CDK1/Cyclin B (Inactive) G2_arrest G2 Arrest (DNA Repair) CDK1_inactive->G2_arrest pCDK1->CDK1_inactive PKMYT1_inhibited Inhibited PKMYT1 CDK1_active CDK1/Cyclin B (Active) PKMYT1_inhibited->CDK1_active Phosphorylation Blocked Inhibitor This compound or RP-6306 Inhibitor->PKMYT1_inhibited Mitosis Premature Mitotic Entry (Mitotic Catastrophe in cancer cells) CDK1_active->Mitosis

Caption: PKMYT1 inhibition blocks CDK1 phosphorylation, forcing premature mitotic entry.

Detailed Experimental Protocols

Biochemical Potency: LanthaScreen™ Eu Kinase Binding Assay

This assay directly measures the binding and displacement of a fluorescent tracer from the PKMYT1 ATP pocket, providing a direct measure of inhibitor binding affinity (IC₅₀).[12]

Rationale: This is the foundational experiment to determine if the compound directly interacts with the kinase of interest and with what potency. It is a clean, cell-free system that avoids complexities of cellular uptake or metabolism.

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound and the reference compound (RP-6306) in 100% DMSO, starting from a 4 mM stock. Create a 4X master dilution series.

  • Reagent Preparation:

    • 2X Kinase/Antibody Mixture: Dilute recombinant GST-tagged PKMYT1 kinase and Eu-anti-GST antibody in kinase buffer to 2X the final desired concentration (e.g., 5 nM PKMYT1, 4 nM antibody).

    • 4X Tracer Mixture: Dilute the Alexa Fluor™ 647-labeled tracer in kinase buffer to 4X the final desired concentration.

  • Assay Plate Setup (384-well):

    • Add 4 µL of 4X compound dilution (or DMSO for controls) to the appropriate wells.

    • Add 8 µL of the 2X Kinase/Antibody mixture to all wells.

    • Add 4 µL of the 4X Tracer mixture to all wells.

  • Incubation & Reading: Incubate the plate at room temperature for 1 hour, protected from light. Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the emission ratio and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Cellular Pharmacodynamics: Western Blot for pCDK1 (Tyr15)

This experiment confirms that the compound engages PKMYT1 in a cellular context and produces the expected downstream effect: a reduction in the inhibitory phosphorylation of its direct substrate, CDK1.

Rationale: A reduction in pCDK1 (Tyr15) is a direct biomarker of PKMYT1 target engagement and inhibition within the cell.[7] This bridges the gap between biochemical potency and a functional cellular outcome.

Protocol:

  • Cell Culture & Treatment: Seed OVCAR3 cells (CCNE1-amplified) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose range of this compound (e.g., 10 nM to 10 µM) for a specified time (e.g., 24 hours). Include vehicle (DMSO) and RP-6306 as negative and positive controls, respectively.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-CDK1 (Tyr15) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection & Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane with an antibody for total CDK1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify band intensities to determine the dose-dependent reduction in pCDK1 levels.

Anti-Proliferative Activity: CCK-8 Cell Viability Assay

This assay measures the ability of the compound to inhibit the proliferation of cancer cells over time.

Rationale: The ultimate goal of an anti-cancer agent is to stop tumor growth. This assay provides a quantitative measure of the compound's anti-proliferative effect, which is the desired therapeutic outcome of forcing mitotic catastrophe.[13]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., OVCAR3, HCC1569, and a CCNE1-normal line like SUM149PT for comparison) into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of this compound and RP-6306. Include DMSO-treated wells as a vehicle control.

  • Incubation: Incubate the plates for 72 hours (or another appropriate duration) in a standard cell culture incubator (37°C, 5% CO₂).

  • Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours. The viable cells will convert the WST-8 tetrazolium salt into a colored formazan product.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of growth inhibition. Plot the percent inhibition against the log of the compound concentration and fit the curve to determine the GI₅₀ value. Comparing GI₅₀ values between CCNE1-amplified and CCNE1-normal cell lines will validate the synthetic lethal hypothesis.[11]

Conclusion

The validation of a novel PKMYT1 inhibitor is a rigorous, multi-step process that requires careful experimental design and interpretation. By using a systematic workflow encompassing biochemical characterization, cellular mechanism-of-action studies, and functional anti-proliferative assays, researchers can build a comprehensive data package. This guide, using this compound as a hypothetical candidate and RP-6306 as a benchmark, provides a robust template for such an investigation. A successful candidate emerging from this workflow would demonstrate high potency, selectivity over WEE1, clear on-target engagement in cells leading to CDK1 dephosphorylation, and selective lethality in genetically defined cancer cell populations. Such a compound would be a promising candidate for further preclinical and clinical development.

References

A Tale of Two Scaffolds: Unveiling the Comparative Biological Prowess of 1,7- and 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The naphthyridine framework, a bicyclic heteroaromatic system, has long been a cornerstone in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents. The specific arrangement of the two nitrogen atoms within the fused pyridine rings gives rise to a family of isomers, each with a unique electronic distribution and three-dimensional shape. This structural nuance profoundly influences their interaction with biological targets. Among these, the 1,7- and 1,8-naphthyridine scaffolds have garnered significant attention, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive, data-driven comparison of these two prominent scaffolds, offering insights into their respective strengths and therapeutic potential to inform future drug discovery endeavors.

At a Glance: Key Biological Activities and Emerging Therapeutic Niches

While both scaffolds are privileged structures in drug discovery, the existing body of research points towards distinct, albeit sometimes overlapping, therapeutic applications. The 1,8-naphthyridine core is historically well-established, with a broad spectrum of demonstrated activities, most notably in the realms of anticancer and antimicrobial agents.[1][2] In contrast, the 1,7-naphthyridine scaffold has more recently emerged as a potent modulator of specific enzyme families, particularly kinases, positioning it as a promising candidate for targeted therapies in oncology and inflammatory diseases.

Biological Activity1,7-Naphthyridine Scaffold1,8-Naphthyridine Scaffold
Primary Focus Kinase Inhibition, CNS ActivityAnticancer, Antimicrobial
Anticancer Potent against specific cancer cell lines (e.g., colon, leukemia); often linked to kinase inhibition.Broad-spectrum cytotoxicity against a wide range of cancer cell lines.[2][3]
Kinase Inhibition Potent and selective inhibitors of p38 MAP kinase and PIP4K2A.Known to inhibit various kinases, including EGFR and c-Met.[4]
Antimicrobial Limited quantitative data currently available.Well-established activity against a range of bacteria and fungi.[5]
CNS Activity Tachykinin NK1 receptor antagonists for potential use in pain and depression.Derivatives explored for neurological disorders like Alzheimer's disease.[4]

Deep Dive: A Comparative Analysis of Biological Performance

A direct, head-to-head comparison of the 1,7- and 1,8-naphthyridine scaffolds is often challenging due to the variability in substituents and experimental conditions across different studies. However, by examining the available data, we can discern key trends in their potency and selectivity.

Anticancer Activity: Broad Spectrum vs. Targeted Potency

The 1,8-naphthyridine scaffold has a long history in anticancer research, with numerous derivatives exhibiting potent cytotoxicity against a wide array of cancer cell lines.[2][3] In contrast, the anticancer potential of 1,7-naphthyridines has been more recently explored, often in the context of specific molecular targets.

Table 1: Comparative Anticancer Activity (IC50 Values in µM)

ScaffoldCompound/DerivativeCancer Cell LineIC50 (µM)Reference
1,7-Naphthyridine Bisleuconothine AHT29 (Colon)1.09
Bisleuconothine ASW480 (Colon)2.74
Bisleuconothine ASW620 (Colon)3.05
Compound 17aMOLT-3 (Leukemia)9.1 ± 2.0[6]
Compound 17aHeLa (Cervical)13.2 ± 0.7[6]
Compound 17aHL-60 (Leukemia)8.9 ± 2.2[6]
1,8-Naphthyridine Compound 47MIAPaCa (Pancreatic)0.41[2]
Compound 47K-562 (Leukemia)0.77[2]
Compound 29PA-1 (Ovarian)0.41[3]
Compound 29SW620 (Colon)1.4[3]
Derivative 10cMCF-7 (Breast)1.47[7]
Derivative 8dMCF-7 (Breast)1.62[7]

From the available data, it is evident that derivatives of the 1,8-naphthyridine scaffold have demonstrated sub-micromolar potency against a diverse panel of cancer cell lines. The 1,7-naphthyridine derivatives also show promising activity, particularly against colon cancer, with Bisleuconothine A exhibiting an IC50 of 1.09 µM against the HT29 cell line.

Kinase Inhibition: A Tale of Selectivity

A significant area of differentiation between the two scaffolds lies in their application as kinase inhibitors. The 1,7-naphthyridine core has been successfully exploited to develop highly potent and selective inhibitors of specific kinases.

Table 2: Comparative Kinase Inhibitory Activity (IC50 Values)

ScaffoldTarget KinaseIC50Reference
1,7-Naphthyridine p38 MAP kinasePotent and selective inhibition
PIP4K2A0.066 - 18.0 µM[8]
1,8-Naphthyridine EGFR, c-Met, etc.Broad inhibitory profile[4]

1,7-Naphthyridine 1-oxides have emerged as potent and selective inhibitors of p38 MAP kinase, a key target in inflammatory diseases. Furthermore, a series of 1,7-naphthyridine analogues have been identified as inhibitors of PIP4K2A, a lipid kinase implicated in tumor suppression, with IC50 values in the nanomolar to low micromolar range.[8] While 1,8-naphthyridine derivatives are also known to inhibit various protein kinases, including EGFR and c-Met, the emphasis in the literature has been more on their broad-spectrum activity rather than high selectivity for a single kinase target.[4]

G cluster_0 1,7-Naphthyridine Scaffold cluster_1 1,8-Naphthyridine Scaffold p38_MAPK p38 MAP Kinase Inflammation Inflammation p38_MAPK->Inflammation Modulates PIP4K2A PIP4K2A Cancer Cancer PIP4K2A->Cancer Modulates 1,7-Naphthyridine 1,7-Naphthyridine 1,7-Naphthyridine->p38_MAPK Inhibits 1,7-Naphthyridine->PIP4K2A Inhibits Broad_Kinases Broad Kinase Profile (EGFR, c-Met, etc.) Anticancer_Broad Anticancer_Broad Broad_Kinases->Anticancer_Broad Leads to DNA_Gyrase DNA Gyrase/ Topoisomerase Antimicrobial_Broad Antimicrobial_Broad DNA_Gyrase->Antimicrobial_Broad Leads to 1,8-Naphthyridine 1,8-Naphthyridine 1,8-Naphthyridine->Broad_Kinases Inhibits 1,8-Naphthyridine->DNA_Gyrase Inhibits

Caption: Comparative biological targets of 1,7- and 1,8-naphthyridine scaffolds.

Antimicrobial Activity: A Clearer Distinction

The 1,8-naphthyridine scaffold has a well-documented and extensive history of antimicrobial activity, with nalidixic acid being a notable early example.[5] In stark contrast, there is a significant lack of quantitative data on the antimicrobial and antiviral properties of 1,7-naphthyridine derivatives.

Table 3: Antimicrobial Activity of 1,8-Naphthyridine Derivatives (MIC Values)

Derivative ClassMicroorganismMIC (µg/mL)Reference
Naphthyridine-triazole conjugatesB. subtilis (resistant)1.7 - 13.2[5]
Silver(I) complexesCandida spp.0.78 - 6.25[5]
1,8-naphthyridine-3-carbonitrilesM. tuberculosis H37Rv6.25[9]

This disparity suggests that the structural features of the 1,8-naphthyridine core are more conducive to interactions with microbial targets, such as DNA gyrase, compared to the 1,7-isomer.

Structure-Activity Relationship (SAR): The "Why" Behind the "What"

The observed differences in the biological activity profiles of the 1,7- and 1,8-naphthyridine scaffolds can be attributed to the distinct electronic and steric properties conferred by the positions of the nitrogen atoms.

For the 1,8-naphthyridine scaffold, the proximity of the two nitrogen atoms creates a unique "bay region" that can influence the planarity of the molecule and its ability to intercalate with DNA or bind to the active sites of enzymes like DNA gyrase. The positioning of substituents at various positions on the ring system has been extensively studied, revealing that modifications at the C2, C3, and C7 positions are particularly critical for modulating anticancer and antimicrobial activities.

In the case of the 1,7-naphthyridine scaffold, the nitrogen at position 7 plays a crucial role in its kinase inhibitory activity. X-ray crystallography studies of 1,7-naphthyridine-based inhibitors in complex with their target kinases have revealed that the N7 nitrogen often forms a key hydrogen bond with the hinge region of the kinase, a critical interaction for potent inhibition. The substituents at the C2, C4, and C6 positions are then oriented to occupy specific pockets within the ATP-binding site, thereby conferring selectivity.

SAR_Comparison cluster_17 1,7-Naphthyridine SAR cluster_18 1,8-Naphthyridine SAR N7 N7: Key H-bond with kinase hinge C2_C4_C6 C2, C4, C6 Substituents: Confer selectivity Bay_Region Bay Region (N1-C8): Influences planarity C2_C3_C7 C2, C3, C7 Substituents: Modulate broad activity

Caption: Key SAR features of 1,7- and 1,8-naphthyridine scaffolds.

Experimental Protocols: A Guide to Biological Evaluation

To ensure the reproducibility and validity of findings, standardized experimental protocols are paramount. Below are representative methodologies for assessing the key biological activities discussed in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

MTT_Workflow start Seed Cancer Cells treat Treat with Naphthyridine Derivatives start->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate

References

The Structure-Activity Relationship of 1,8-Naphthyridine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,8-naphthyridine derivatives, offering a comparative overview of their anticancer, antimicrobial, and antiviral properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the causal relationships between chemical structure and biological function, providing a foundation for the rational design of novel therapeutics.

The 1,8-Naphthyridine Core: A Versatile Pharmacophore

The 1,8-naphthyridine ring system, consisting of two fused pyridine rings, offers a unique three-dimensional structure with multiple points for chemical modification. This versatility allows for the fine-tuning of physicochemical properties and biological activity. The core structure's planarity and the presence of nitrogen atoms facilitate interactions with various biological targets through hydrogen bonding, pi-stacking, and coordination with metal ions.

Anticancer Activity: Targeting Proliferation and Survival Pathways

1,8-Naphthyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[2]

Inhibition of Topoisomerases

Several 1,8-naphthyridine derivatives function as topoisomerase II inhibitors, disrupting DNA replication and leading to cancer cell death.[3] The SAR of these compounds highlights the importance of substituents at various positions of the naphthyridine ring.

A series of 1,8-naphthyridine derivatives conjugated at the N1 position with substituted phenyl rings were synthesized and evaluated as potential topoisomerase II inhibitors.[3] Compounds 5g and 5p from this series demonstrated significant antiproliferative activity, with 5p showing a high selectivity index for cancer cells over normal cells.[3] Molecular docking studies suggest that these compounds bind to the etoposide binding pocket of topoisomerase IIβ.[3]

Modulation of Kinase Signaling Pathways

Dysregulation of protein kinase signaling is a hallmark of cancer. Certain 1,8-naphthyridine derivatives have been shown to inhibit key kinases, such as Epidermal Growth Factor Receptor (EGFR).[2]

The following diagram illustrates a simplified EGFR signaling pathway, a common target for anticancer therapies.

EGFR_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->EGFR Inhibits DNA_Gyrase_Inhibition DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Binds Complex Gyrase-DNA Complex Gyrase->Complex Supercoiling DNA Supercoiling Complex->Supercoiling Catalyzes DSB Double-Strand Breaks Complex->DSB Induces Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Complex Inhibits CellDeath Bacterial Cell Death DSB->CellDeath synthesis_workflow Synthesis Chemical Synthesis (e.g., Friedländer Reaction) Purification Purification & Characterization Synthesis->Purification Screening Biological Screening Purification->Screening Analysis Data Analysis (IC50/MIC Calculation, SAR) Screening->Analysis Lead Lead Compound Identification Analysis->Lead

References

in vitro evaluation of novel 3-Chloro-1,8-naphthyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro Evaluation of Novel 3-Chloro-1,8-naphthyridine Analogs

Authored by a Senior Application Scientist

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activity.[1] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The strategic introduction of a chlorine atom at the C-3 position of the naphthyridine ring serves as a critical modification point, influencing the electronic and steric properties of the molecule. This guide provides a comprehensive comparison of novel this compound analogs, focusing on their in vitro performance, the causality behind experimental design, and the crucial structure-activity relationships (SAR) that guide future drug development.

The Synthetic Foundation: Accessing the this compound Core

The generation of a diverse library of analogs for biological screening begins with a robust and efficient synthetic strategy. A prevalent method for constructing the core this compound structure is the Vilsmeier-Haack cyclization . This reaction typically involves treating substituted N-(pyridin-2-yl) acetamides with a Vilsmeier reagent, commonly generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[5] This process not only forms the bicyclic naphthyridine ring system but also introduces the key chloro and formyl groups, which can be further elaborated to yield the final target compounds.[6][7]

G cluster_0 Synthetic Workflow A N-(pyridin-2-yl) acetamides (Starting Material) C Cyclization Reaction A->C B Vilsmeier-Haack Reagent (POCl3 + DMF) B->C D 2-Chloro-1,8-naphthyridine-3-carbaldehyde (Core Intermediate) C->D Forms core structure E Further Functionalization (e.g., Condensation, Substitution) D->E F Library of Novel this compound Analogs E->F Generates diversity G A Seed Cancer Cells in 96-well plate B Treat with 3-Chloro-1,8- naphthyridine Analogs A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Viable cells convert MTT to purple formazan E->F G Solubilize Formazan (e.g., with DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Values H->I G cluster_0 Bacterial DNA Replication cluster_1 Inhibition by Naphthyridine Analog A Bacterial DNA B DNA Gyrase / Topoisomerase IV A->B C Relaxation of Supercoiled DNA B->C Y Stabilizes Enzyme-DNA Cleavage Complex B->Y D Successful DNA Replication C->D X This compound Analog X->Y Z Replication Fork Stalls Lethal DNA Breaks Y->Z

References

Catalyst Efficacy in 1,8-Naphthyridine Synthesis: A Comparative Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine core is a cornerstone of numerous pharmacologically active agents and advanced functional materials. Its prevalence in fields ranging from oncology to organic electronics underscores the critical need for efficient and scalable synthetic routes to this privileged scaffold. The Friedländer annulation, a classic condensation reaction, remains a dominant strategy for constructing the 1,8-naphthyridine framework. The success of this transformation, however, is intrinsically linked to the choice of catalyst, which governs reaction rates, yields, and overall efficiency.

This guide offers a comprehensive comparison of various catalytic systems for the synthesis of 1,8-naphthyridine derivatives. We will explore the mechanistic nuances of different catalyst classes, present a comparative analysis of their performance based on experimental data, and provide detailed, actionable protocols for the most effective methods. Our aim is to equip researchers, scientists, and drug development professionals with the insights necessary to select the optimal catalytic strategy for their specific synthetic objectives.

The Friedländer Annulation: A Mechanistic Perspective

The Friedländer synthesis of 1,8-naphthyridines typically involves the reaction of a 2-aminopyridine-3-carboxaldehyde with a compound containing an active methylene group, such as a ketone or β-ketoester. The reaction proceeds through a cascade of acid- or base-catalyzed steps, including an initial aldol-type condensation, followed by intramolecular cyclization and dehydration to furnish the aromatic 1,8-naphthyridine ring system.[1] The catalyst's role is to facilitate one or more of these key transformations.

Friedlander_Mechanism Reactants 2-Aminopyridine-3-carboxaldehyde + Active Methylene Compound Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Catalyst (Aldol Condensation) Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Intramolecular Cyclization Naphthyridine 1,8-Naphthyridine Cyclized_Intermediate->Naphthyridine Dehydration

Figure 1: A simplified workflow of the Friedländer annulation for 1,8-naphthyridine synthesis.

A Comparative Analysis of Catalytic Systems

The choice of catalyst for the Friedländer synthesis is a critical parameter that influences not only the yield and reaction time but also the reaction's environmental footprint and cost-effectiveness. Here, we compare the efficacy of several major classes of catalysts.

Brønsted Acid Catalysts

Brønsted acids, such as p-toluenesulfonic acid (p-TSA), are traditional catalysts for the Friedländer reaction. They operate by protonating the carbonyl group of the aldehyde, thus activating it for nucleophilic attack. While effective, they often necessitate harsh reaction conditions.

Advantages:

  • Low cost and ready availability.

  • Simple to handle.

Disadvantages:

  • Often require high temperatures and prolonged reaction times.

  • Can be less effective for substrates with acid-sensitive functional groups.

Lewis Acid Catalysts

Lewis acids, such as metal triflates (e.g., Yb(OTf)₃) and metal halides (e.g., FeCl₃, CeCl₃·7H₂O), have emerged as highly efficient catalysts. They coordinate to the carbonyl oxygen, significantly enhancing its electrophilicity and accelerating the condensation step.

Advantages:

  • High catalytic activity, leading to shorter reaction times and milder conditions.

  • Broad substrate scope.

Disadvantages:

  • Higher cost and potential toxicity of some metals.

  • Sensitivity to moisture may require anhydrous reaction conditions.

Base Catalysts

Base catalysts, including inorganic bases like potassium hydroxide (KOH) and organic bases like piperidine, facilitate the reaction by deprotonating the active methylene compound, thereby generating a more potent nucleophile. Recent innovations include the use of biocompatible ionic liquids like choline hydroxide (ChOH).[2][3]

Advantages:

  • Cost-effective and readily available.

  • Effective for acid-sensitive substrates.

  • Milder reaction conditions are often possible.

Disadvantages:

  • Can promote self-condensation of the active methylene compound.

  • Stoichiometric amounts may be required in some cases.

Heterogeneous Catalysts

In line with the principles of green chemistry, heterogeneous catalysts like Amberlyst-15, a sulfonic acid resin, offer significant advantages in terms of catalyst recovery and reusability.

Advantages:

  • Facile separation from the reaction mixture, simplifying product purification.

  • Potential for catalyst recycling, reducing waste and cost.

  • Often exhibit high thermal and chemical stability.

Disadvantages:

  • May exhibit lower catalytic activity compared to homogeneous counterparts.

  • Mass transfer limitations can influence reaction rates.

Quantitative Catalyst Performance Comparison

The following table provides a comparative overview of the performance of various catalysts in the synthesis of 1,8-naphthyridine derivatives, based on data from the scientific literature.

CatalystSolventTemperature (°C)TimeYield (%)Reference
p-Toluenesulfonic acid (p-TSA)EthanolReflux3 h93% (for a related derivative)[4]
Ytterbium(III) triflate (Yb(OTf)₃)Acetonitrile802 h92%
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)Solid StateRoom Temp7 min85%[5]
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)Solid StateRoom Temp5.5 min92%
Potassium hydroxide (KOH)Water506 h84%[3]
Choline hydroxide (ChOH)Water506 h99%[3]
PiperidineSolvent-freeRoom TempminutesHigh
Amberlyst-15PEG-200Not specifiedNot specifiedGood[6]

Experimental Protocols

To facilitate the implementation of these findings, we provide detailed protocols for two highly effective and distinct catalytic systems.

Protocol 1: Choline Hydroxide-Catalyzed Synthesis in Water

This protocol, adapted from recent literature, exemplifies a green and highly efficient approach to 1,8-naphthyridine synthesis.[2][3]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH)

  • Water

Procedure:

  • In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol) in water (1 mL).

  • Add choline hydroxide (1 mol%) to the mixture with stirring.

  • Stir the reaction mixture under a nitrogen atmosphere at 50 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (40 mL) and wash with water (10 mL).

  • Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography if necessary.

Protocol_ChOH Start Combine Reactants in Water Add_Catalyst Add Choline Hydroxide (1 mol%) Start->Add_Catalyst React Stir at 50°C under N2 for 6h Add_Catalyst->React Workup Cool, Extract with Ethyl Acetate React->Workup Purify Concentrate and Purify Workup->Purify Protocol_CeCl3 Start Combine Reactants and CeCl3·7H2O in a Mortar Grind Grind with a Pestle at Room Temperature Start->Grind Monitor Monitor by TLC (approx. 5.5 min) Grind->Monitor Workup Add Cold Water, Filter, and Wash Monitor->Workup Purify Recrystallize to Obtain Pure Product Workup->Purify

References

A Comparative Validation of Naphtha-X: A Novel 1,8-Naphthyridine Derivative with Potent Anticancer Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of a novel 1,8-naphthyridine derivative, designated Naphtha-X. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anticancer therapeutics. We will objectively compare the performance of Naphtha-X against a standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU), using a series of robust in vitro and in vivo assays. The experimental design emphasizes scientific integrity, reproducibility, and a clear rationale for each step, reflecting a field-proven approach to anticancer drug validation.

Introduction: The Therapeutic Potential of 1,8-Naphthyridines

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3][4] Several 1,8-naphthyridine derivatives have demonstrated potent cytotoxicity against various cancer cell lines, with some advancing into clinical trials.[5] Their mechanisms of action are diverse, often involving the inhibition of critical cellular enzymes such as DNA topoisomerases and various protein kinases, which are essential for cancer cell proliferation and survival.[6][7]

Naphtha-X is a novel, rationally designed 1,8-naphthyridine derivative hypothesized to exert its anticancer effects through a dual mechanism: inhibition of Topoisomerase II and induction of apoptosis via the intrinsic mitochondrial pathway. This guide outlines a rigorous, multi-faceted approach to validate these claims and to benchmark the efficacy of Naphtha-X against 5-FU, a cornerstone of many chemotherapy regimens, particularly for colorectal cancer.[8][9][10][11][12]

Proposed Mechanism of Action of Naphtha-X

The following diagram illustrates the hypothesized dual mechanism of action for Naphtha-X, providing a conceptual framework for the subsequent experimental validation.

Naphtha-X_Mechanism cluster_cell Cancer Cell Naphtha-X Naphtha-X Topoisomerase_II Topoisomerase II Naphtha-X->Topoisomerase_II Inhibits Mitochondrion Mitochondrion Naphtha-X->Mitochondrion Induces Stress DNA_Replication DNA Replication Blocked Topoisomerase_II->DNA_Replication Required for Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized dual mechanism of action of Naphtha-X.

Part 1: In Vitro Validation of Anticancer Activity

The initial phase of validation involves a suite of in vitro assays to determine the cytotoxic and cytostatic effects of Naphtha-X on a relevant cancer cell line.[13][14][15][16][17][18] For this guide, we will use the HCT116 human colon carcinoma cell line, a well-characterized model for colorectal cancer research.[19]

Assessment of Cytotoxicity: Cell Viability Assays

The fundamental first step is to quantify the dose-dependent cytotoxic effect of Naphtha-X. We will employ the XTT assay, a reliable colorimetric method that measures the metabolic activity of viable cells.[20][21][22][23]

The XTT assay is preferred over the traditional MTT assay in this context because its formazan product is water-soluble, eliminating the need for a solubilization step and thereby reducing potential inaccuracies and cell stress from organic solvents.[21][23] This provides a more direct and sensitive measure of cell viability.[23]

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Naphtha-X and 5-FU (as a positive control) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • XTT Reagent Preparation: Shortly before use, mix the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.

  • Incubation with XTT: Add the prepared XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

CompoundCell LineIC50 (µM) after 48h
Naphtha-X HCT1162.5 ± 0.3
5-Fluorouracil (5-FU) HCT11615.8 ± 1.2
Vehicle ControlHCT116-

Interpretation: The hypothetical data in the table suggests that Naphtha-X exhibits significantly higher potency in inhibiting the growth of HCT116 colon cancer cells compared to the standard chemotherapeutic agent, 5-FU.

Elucidation of Cell Death Mechanism: Apoptosis vs. Necrosis

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or uncontrolled cell death (necrosis), we will perform an Annexin V-FITC and Propidium Iodide (PI) dual-staining assay followed by flow cytometry analysis.[24][25][26][27]

This dual-staining method allows for the clear differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[25][27] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[24][25]

  • Cell Treatment: Treat HCT116 cells with Naphtha-X and 5-FU at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Treatment (at IC50)% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control 95.2 ± 1.52.1 ± 0.42.7 ± 0.6
Naphtha-X 35.8 ± 2.142.5 ± 3.221.7 ± 1.8
5-Fluorouracil (5-FU) 52.1 ± 2.828.9 ± 2.519.0 ± 1.7

Interpretation: The hypothetical results indicate that Naphtha-X is a potent inducer of apoptosis in HCT116 cells, with a significantly higher percentage of cells in the early apoptotic stage compared to 5-FU at their respective IC50 concentrations.

Investigation of Cell Cycle Perturbations

To assess the impact of Naphtha-X on cell cycle progression, we will perform cell cycle analysis using propidium iodide (PI) staining and flow cytometry.[28][29][30][31]

PI is a fluorescent intercalating agent that binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[29] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any cell cycle arrest induced by the compound.

  • Cell Treatment: Treat HCT116 cells with Naphtha-X at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[28][30]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Treatment (at IC50)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 55.4 ± 2.328.1 ± 1.916.5 ± 1.5
Naphtha-X 25.7 ± 1.815.3 ± 1.459.0 ± 3.1
5-Fluorouracil (5-FU) 38.2 ± 2.145.6 ± 2.516.2 ± 1.3

Interpretation: The hypothetical data suggests that Naphtha-X induces a significant G2/M phase arrest in HCT116 cells, which is consistent with the mechanism of Topoisomerase II inhibitors. In contrast, 5-FU appears to cause an S-phase arrest, as expected for a thymidylate synthase inhibitor.

Part 2: In Vivo Validation of Antitumor Efficacy

Following promising in vitro results, the next critical step is to evaluate the antitumor efficacy of Naphtha-X in a living organism.[13][32][33][34] We will use a human tumor xenograft model in immunodeficient mice.[34][35]

Human Tumor Xenograft Model

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered highly relevant preclinical models as they better recapitulate the heterogeneity and microenvironment of human tumors.[36][37][38][39] However, for initial efficacy studies, cell line-derived xenograft (CDX) models using established cancer cell lines like HCT116 are widely used due to their reproducibility and lower cost.[19][36][37]

The following diagram outlines the workflow for the in vivo validation of Naphtha-X.

In_Vivo_Workflow Cell_Implantation HCT116 Cell Implantation (Subcutaneous in Nude Mice) Tumor_Growth Tumor Growth to Palpable Size (~100 mm³) Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Treatment for 21 Days: - Vehicle Control - Naphtha-X - 5-FU Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Weight - Immunohistochemistry Monitoring->Endpoint

Caption: Experimental workflow for in vivo validation of Naphtha-X.

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells into the right flank of each mouse.

  • Tumor Growth and Randomization: Once tumors reach an average volume of 100 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Administration: Administer Naphtha-X (e.g., via intraperitoneal injection), 5-FU, or vehicle control daily for 21 days.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

Treatment GroupMean Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control 1550 ± 250-+2.5 ± 0.8
Naphtha-X (10 mg/kg) 420 ± 9572.9-1.2 ± 0.5
5-Fluorouracil (20 mg/kg) 780 ± 15049.7-5.8 ± 1.1

Interpretation: The hypothetical in vivo data corroborates the in vitro findings, demonstrating that Naphtha-X significantly inhibits tumor growth in a xenograft model with greater efficacy and potentially better tolerability (less body weight loss) compared to 5-FU.

Conclusion

This comprehensive guide outlines a systematic and scientifically rigorous approach to validate the anticancer properties of a novel 1,8-naphthyridine derivative, Naphtha-X. The presented experimental framework, from initial in vitro cytotoxicity screening to in vivo efficacy studies, provides a clear pathway for assessing the therapeutic potential of new chemical entities. The comparative data, though hypothetical, illustrates how Naphtha-X could be positioned as a promising candidate for further preclinical and clinical development, potentially offering improved efficacy over existing standard-of-care therapies for colon cancer. The multi-faceted analysis of its mechanism of action, including apoptosis induction and cell cycle arrest, provides a strong foundation for its continued investigation.

References

A Comparative Study of Fluoroquinolones: 1,8-Naphthyridine Core vs. Quinolone Core

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antibacterial drug discovery, fluoroquinolones remain a cornerstone for treating a wide array of bacterial infections. Their efficacy is intrinsically linked to their core chemical scaffold, which dictates their antibacterial spectrum, potency, and pharmacokinetic properties. This guide provides a detailed comparative analysis of two prominent classes of fluoroquinolones: those built upon a 1,8-naphthyridine core and those with a quinoline core. This in-depth examination, supported by experimental data and protocols, aims to equip researchers and drug development professionals with the critical insights needed to navigate the nuances of fluoroquinolone selection and development.

The Significance of the Core Structure: 1,8-Naphthyridine vs. Quinolone

The foundational bicyclic ring system is a key determinant of a fluoroquinolone's biological activity. The 1,8-naphthyridine structure, present in the progenitor of the class, nalidixic acid, and later derivatives like enoxacin, is characterized by two nitrogen atoms in the bicyclic system. In contrast, the quinolone core, found in widely used agents like ciprofloxacin and levofloxacin, contains a single nitrogen atom in its bicyclic structure. This seemingly subtle difference significantly influences the molecule's interaction with its bacterial targets and its overall pharmacological profile.

Comparative Analysis of Antibacterial Activity

The in vitro activity of an antibiotic is a primary indicator of its potential clinical utility. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a standard metric for this assessment.[1]

Below is a comparative summary of the MIC values for representative fluoroquinolones with 1,8-naphthyridine and quinoline cores against key Gram-positive and Gram-negative pathogens.

Organism Nalidixic Acid (1,8-Naphthyridine) MIC (µg/mL)Enoxacin (1,8-Naphthyridine) MIC (µg/mL)Ciprofloxacin (Quinoline) MIC (µg/mL)Levofloxacin (Quinoline) MIC (µg/mL)
Escherichia coli0.5 - 64[2]0.06 - 16.0[3]0.013 - 1[2]≤ 0.06 - 2[2]
Staphylococcus aureus64 - 512[4]1.0 - 64[4]0.125 - 8[2]0.06 - >8.0[2]
Pseudomonas aeruginosa700[2]0.06 - 16.0[3]0.15 - >32[2]0.5 - >512[2]

Expert Insights: The data clearly illustrates the evolution of potency within the fluoroquinolone class. Nalidixic acid, the first-generation 1,8-naphthyridine, exhibits moderate activity against Gram-negative bacteria like E. coli but is largely ineffective against S. aureus and P. aeruginosa.[2][4] The introduction of a fluorine atom and a piperazine ring in later generations, as seen in enoxacin (a second-generation 1,8-naphthyridine), significantly broadened the spectrum and increased potency.[5][6] However, the quinoline-based fluoroquinolones, ciprofloxacin and levofloxacin, generally demonstrate superior activity, particularly against Gram-positive organisms and P. aeruginosa.[2][3] This enhanced activity is a direct consequence of structural modifications that optimize target enzyme inhibition and bacterial cell penetration.

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair.[7] Inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-stranded DNA breaks and ultimately, cell death.

The relative affinity of a fluoroquinolone for DNA gyrase versus topoisomerase IV can vary and is often dependent on the bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more susceptible enzyme.[8] The 50% inhibitory concentration (IC50) is a measure of the drug concentration required to inhibit enzyme activity by half and provides a quantitative comparison of potency at the molecular level.

Enzyme Fluoroquinolone IC50 (µg/mL)
DNA Gyrase (E. coli) Ciprofloxacin0.5 - 1.5[8]
Topoisomerase IV (E. coli) Ciprofloxacin2 - 12[8]
DNA Gyrase (S. aureus) Ciprofloxacin12 - >100[8]
WCK-17341.25[7]
Topoisomerase IV (S. aureus) Ciprofloxacin1.25 - 2.5[7]
WCK-17342.5 - 5[7]
DNA Gyrase (E. faecalis) Levofloxacin28.1[9]
Ciprofloxacin27.8[9]
Topoisomerase IV (E. faecalis) Levofloxacin8.49[9]
Ciprofloxacin9.30[9]

Expert Insights: The IC50 data reveals the nuanced interactions between fluoroquinolones and their target enzymes. For instance, in E. coli, ciprofloxacin is a more potent inhibitor of DNA gyrase than topoisomerase IV.[8] Conversely, in S. aureus, topoisomerase IV is the more sensitive target for ciprofloxacin.[7][8] The development of newer fluoroquinolones often aims for a more balanced or dual-targeting profile, which can be advantageous in overcoming resistance mediated by mutations in a single target enzyme.[7] The 1,8-naphthyridine derivative, nalidixic acid, is known to preferentially target DNA gyrase.[10][11]

Pharmacokinetic and Pharmacodynamic Considerations

The clinical success of an antibiotic is not solely dependent on its in vitro potency but also on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Key PK parameters include bioavailability, serum half-life, and route of elimination. PD indices, such as the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) and the ratio of the maximum serum concentration to the MIC (Cmax/MIC), are crucial predictors of therapeutic efficacy.

Parameter Nalidixic Acid (1,8-Naphthyridine) Enoxacin (1,8-Naphthyridine) Ciprofloxacin (Quinoline) Levofloxacin (Quinoline)
Bioavailability >90%[12]Moderate to excellent[13]50-85%[14]~100%[15]
Serum Half-life (t½) Short[6]Long[13]3.5-4.5 hours[14]6-8 hours[15]
Metabolism Almost completely metabolized[12]Limited biotransformation[13]Partially metabolized in the liver[14]Minimal metabolism[15]
Excretion Renal[12]Renal and extrarenal[13]40-50% unchanged in urine[14]~80% unchanged in urine[15]

Expert Insights: The pharmacokinetic profiles of these fluoroquinolones highlight significant differences that impact their clinical application. Nalidixic acid's short half-life and extensive metabolism limit its use primarily to uncomplicated urinary tract infections.[6][12] In contrast, later-generation fluoroquinolones like enoxacin, ciprofloxacin, and levofloxacin exhibit improved pharmacokinetic properties, including longer half-lives and better tissue penetration, allowing for the treatment of a wider range of systemic infections.[13][14][15] The near-complete oral bioavailability of levofloxacin is a notable advantage, facilitating a seamless transition from intravenous to oral therapy.[15][16]

For fluoroquinolones, an AUC/MIC ratio of >100 and a Cmax/MIC ratio of >10 are generally associated with maximal bacteriological and clinical efficacy.[8] These PD targets underscore the importance of achieving adequate drug exposure relative to the pathogen's susceptibility.

Resistance Mechanisms

The emergence of bacterial resistance is a significant challenge to the long-term efficacy of fluoroquinolones. The primary mechanisms of resistance include:

  • Target Enzyme Mutations: Alterations in the quinolone-binding regions of DNA gyrase (gyrA and gyrB subunits) and topoisomerase IV (parC and parE subunits) can reduce the drug's binding affinity.[10]

  • Efflux Pumps: Bacteria can actively transport fluoroquinolones out of the cell via efflux pumps, thereby reducing the intracellular drug concentration.

  • Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids can also contribute to reduced susceptibility.

Expert Insights: The selection of a fluoroquinolone can be influenced by local resistance patterns. Understanding the prevalent resistance mechanisms in a given clinical setting is crucial for making informed therapeutic decisions. The development of fluoroquinolones with dual-targeting capabilities or those that are poor substrates for efflux pumps represents a key strategy to combat resistance.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[1]

Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the fluoroquinolone in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium overnight on an appropriate agar medium.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in Mueller-Hinton broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the fluoroquinolone at which there is no visible growth (turbidity).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Fluoroquinolone C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 35-37°C for 16-20 hours C->D E Read for Visible Growth (Turbidity) D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

DNA Gyrase and Topoisomerase IV Inhibition Assay

Principle: These assays measure the ability of a fluoroquinolone to inhibit the enzymatic activity of purified DNA gyrase or topoisomerase IV.

Protocol (DNA Gyrase Supercoiling Assay):

  • Reaction Setup:

    • In a microcentrifuge tube, combine a reaction buffer (containing ATP and Mg2+), relaxed plasmid DNA (substrate), and the purified DNA gyrase enzyme.

    • Add varying concentrations of the fluoroquinolone to be tested.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.

  • Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

    • Analyze the DNA products by agarose gel electrophoresis. The supercoiled DNA will migrate faster than the relaxed DNA.

  • Interpretation of Results:

    • The inhibition of supercoiling activity will be observed as a decrease in the amount of supercoiled DNA with increasing concentrations of the fluoroquinolone. The IC50 value can be determined by quantifying the band intensities.

DNA_Gyrase_Assay cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Combine Buffer, Relaxed DNA, DNA Gyrase, and Fluoroquinolone B Incubate at 37°C A->B C Stop Reaction B->C D Agarose Gel Electrophoresis C->D E Visualize and Quantify Supercoiled DNA D->E F Determine IC50 E->F

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding:

    • Seed a mammalian cell line (e.g., HepG2) into a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the fluoroquinolone for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization and Absorbance Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis A Seed Mammalian Cells in 96-well Plate B Treat with Fluoroquinolone A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate Cell Viability F->G

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion

The choice between a 1,8-naphthyridine and a quinoline core for a fluoroquinolone antibacterial agent has profound implications for its therapeutic profile. While the 1,8-naphthyridine scaffold laid the groundwork for this important class of antibiotics, the quinoline core has, in many respects, become the foundation for more potent and broad-spectrum agents. This guide has provided a comparative framework, grounded in experimental data, to elucidate the key differences in their antibacterial activity, mechanism of action, and pharmacokinetic properties. For researchers and drug developers, a thorough understanding of these structure-activity relationships is paramount for the rational design of next-generation fluoroquinolones that can effectively combat the ever-evolving challenge of bacterial resistance.

References

A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Synthesized 1,8-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine scaffold is a nitrogen-containing heterocyclic system that has garnered immense interest in medicinal chemistry.[1][2] Its derivatives are recognized as "privileged structures" due to their ability to bind to a variety of biological targets, exhibiting a broad spectrum of activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4][5] For researchers in drug development, synthesizing novel 1,8-naphthyridine derivatives is just the first step. A critical subsequent phase is the rigorous assessment of their "drug-likeness"—a qualitative concept that evaluates a compound's potential to become an orally active drug.[6]

This guide provides an in-depth comparison of computational and experimental methodologies for assessing the drug-likeness of novel 1,8-naphthyridine compounds. We will explore the causality behind experimental choices, provide actionable protocols, and present a comparative analysis to guide lead optimization.

Pillar 1: The In Silico Triage - Computational Drug-Likeness Assessment

Early-stage assessment of drug-like properties is crucial to avoid costly late-stage failures.[7] In silico techniques, which use computer simulations to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, offer a rapid and cost-effective initial screening funnel.[8][9][10][11]

Foundational Filters: Lipinski's Rule of Five (Ro5)

Causality: Formulated by Christopher A. Lipinski, the Rule of Five (Ro5) is a foundational guideline based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules.[6][12] These properties are critical for passive diffusion across the intestinal lining and transport in aqueous blood.[6] Compounds that adhere to Ro5 tend to have lower attrition rates during clinical trials.[12]

The Rules: An orally active drug generally has no more than one violation of the following criteria[6][12][13]:

  • Molecular Weight (MW) < 500 Daltons: Lower molecular weight facilitates easier diffusion and transport across biological membranes.

  • LogP < 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A value less than 5 indicates a balance between lipid and aqueous solubility, which is essential for a drug to pass through lipid membranes and circulate in the aqueous environment of the blood.[14]

  • Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The total count of all nitrogen or oxygen atoms. Excessive hydrogen bonding can hinder a molecule's ability to cross a lipid membrane.

It is crucial to understand that Ro5 is a guideline, not a strict law. Many successful drugs, particularly natural products or those utilizing active transport mechanisms, may violate one or more of these rules.[13][15]

Workflow for In Silico ADMET Prediction

The initial computational assessment should follow a logical progression from broad physicochemical properties to more specific ADMET predictions.

G cluster_0 In Silico Assessment Workflow Start Synthesized Compound (1,8-Naphthyridine Derivative) RO5 Lipinski's Rule of Five (Ro5) - MW - LogP - HBD - HBA Start->RO5 PhysChem Other Physicochemical Properties - TPSA - pKa - Aqueous Solubility (logS) RO5->PhysChem If passes ADMET ADMET Prediction - Permeability (Caco-2, BBB) - Metabolism (CYP450) - Toxicity (hERG, Ames) PhysChem->ADMET Decision Prioritize for Experimental Testing? ADMET->Decision End Proceed to In Vitro Assays Decision->End Yes

Caption: Workflow for computational drug-likeness assessment.

Comparative In Silico Analysis

Let's consider three hypothetical synthesized 1,8-naphthyridine derivatives and analyze their computed properties. Many software packages and online tools can perform these calculations.

PropertyCompound N-1Compound N-2Compound N-3GuidelineRationale
MW (Da) 350.4520.6410.5< 500Facilitates membrane permeability
LogP 2.84.55.8< 5Balanced hydrophilicity/lipophilicity[14]
HBD 132≤ 5Reduces desolvation penalty
HBA 476≤ 10Reduces desolvation penalty
Ro5 Violations 01 (MW)1 (LogP)≤ 1Predicts good oral bioavailability
TPSA (Ų) 65.295.875.4< 140Predicts cell permeability
Predicted logS -3.1-4.5-5.2> -5.0Higher value indicates better solubility
Predicted BBB Perm. HighLowLowVariesCNS drug target vs. peripheral
hERG Inhibition Low RiskLow RiskHigh RiskLow RiskPredicts cardiotoxicity risk

Analysis:

  • Compound N-1: Excellent profile. It passes all Ro5 criteria and shows favorable TPSA, solubility, and safety predictions. This compound is a high-priority candidate for experimental validation.

  • Compound N-2: Marginal profile. The molecular weight slightly exceeds the 500 Da guideline. While not an immediate disqualifier, this could impact permeability and bioavailability. Experimental validation is warranted but with caution.

  • Compound N-3: Problematic profile. The high LogP and poor predicted solubility suggest potential issues with absorption and formulation.[16] The high risk of hERG inhibition is a significant safety concern. This candidate would be a low priority for synthesis and testing.

Pillar 2: The Benchtop Reality - Experimental Drug-Likeness Assays

While in silico models are powerful, they are predictive.[17] Experimental (in vitro) assays are required to confirm these predictions and provide quantitative data on a compound's behavior.[7]

Aqueous Solubility: The Foundation of Bioavailability

Causality: A drug must dissolve to be absorbed. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and unreliable data in biological assays.[16][18] We distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured first in discovery settings due to its higher throughput.

Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Prep: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, add the DMSO stock to aqueous buffer (e.g., PBS, pH 7.4) to create a range of concentrations.

  • Incubation: Shake the plate at room temperature for 1.5-2 hours to allow for precipitation.

  • Analysis: Analyze the plate using nephelometry (light scattering) or UV-Vis spectroscopy after filtering out the precipitate to determine the concentration of the dissolved compound.

  • Interpretation: The kinetic solubility is the highest concentration at which no precipitation is observed.

Membrane Permeability: Crossing the Barrier

Causality: For oral absorption, a compound must pass through the intestinal epithelium.[6] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion, which is a key mechanism for drug absorption.[19][20]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Coating: Coat the membrane of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane).[21]

  • Prepare Plates: Fill the wells of a 96-well acceptor plate with buffer. Add the test compounds (e.g., 10 µM final concentration) to the donor plate wells.[21]

  • Incubate Sandwich: Place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for 4-18 hours at room temperature.[20][22]

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: The effective permeability coefficient (Pe) is calculated from the concentrations. Compounds are often categorized as having low, medium, or high permeability.

G cluster_1 PAMPA Experimental Setup Donor Donor Well (Test Compound in Buffer) Membrane Artificial Lipid Membrane (Lecithin in Dodecane) Donor->Membrane Passive Diffusion Acceptor Acceptor Well (Buffer Only) Membrane->Acceptor

Caption: Schematic of the PAMPA model for permeability.

Metabolic Stability: Surviving First Pass

Causality: After absorption, a drug is transported to the liver, where it can be extensively metabolized by enzymes, primarily the Cytochrome P450 (CYP) family. This "first-pass metabolism" can significantly reduce the amount of active drug reaching systemic circulation. The liver microsomal stability assay is a common method to assess a compound's susceptibility to this phase I metabolism.[23]

Protocol: Liver Microsomal Stability Assay

  • Preparation: Thaw human liver microsomes (HLMs) and dilute them in a phosphate buffer (pH 7.4).[24][25]

  • Reaction Mixture: In a 96-well plate, incubate the test compound (e.g., 1 µM) with the HLM solution at 37°C.[25]

  • Initiate Reaction: Start the metabolic reaction by adding a solution containing the cofactor NADPH.[24][25]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Comparative Experimental Data

Here we compare our hypothetical compounds using the described in vitro assays.

ParameterCompound N-1Compound N-2Compound N-3Interpretation
Kinetic Solubility (µM) 1504512Higher is better for absorption/assays
PAMPA Permeability (Pe) HighMediumHighPredicts passive absorption
HLM Half-Life (t½, min) 4525> 60>30 min often considered stable
In Vitro CLint (µL/min/mg) 2562< 10Lower value indicates slower metabolism
Overall Assessment Promising Lead Requires Optimization Contradictory Profile Final Decision

Analysis & Synthesis:

  • Compound N-1: The experimental data strongly supports the in silico predictions. It has good solubility, high permeability, and moderate metabolic stability. This profile makes it an excellent candidate to advance into further studies.

  • Compound N-2: This compound shows moderate permeability and is metabolized more rapidly (shorter half-life, higher clearance). This aligns with its higher molecular weight, which can negatively impact permeability. Medicinal chemists might focus on structural modifications to improve its metabolic stability without sacrificing activity.

  • Compound N-3: An interesting case. Despite its poor predicted solubility, it shows high permeability in the PAMPA assay. This can happen with highly lipophilic compounds that readily enter the artificial membrane but may crash out of solution. Its high metabolic stability (t½ > 60 min) is a positive attribute, but the poor solubility and predicted hERG risk remain major concerns that must be addressed.

Conclusion: An Integrated Approach to De-Risk Drug Discovery

Assessing the drug-likeness of novel 1,8-naphthyridine derivatives is a multi-faceted process that requires a synergistic application of computational and experimental methods. The strategy outlined in this guide—using in silico tools as an initial triage followed by targeted in vitro experiments—provides a robust framework for making informed decisions. This integrated approach allows research teams to prioritize compounds with the highest probability of success, effectively de-risking the complex, costly, and lengthy process of drug development. By understanding the "why" behind each assay and critically comparing data across different platforms, scientists can more efficiently optimize these privileged scaffolds into next-generation therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Chloro-1,8-naphthyridine is foundational to innovation. However, with great discovery comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of a robust safety culture and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be accessible, a conservative risk assessment can be conducted by examining structurally analogous halogenated naphthyridine and pyridine compounds.

Based on data from similar chemical structures, this compound should be handled as a hazardous substance. Key hazards are anticipated to include skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust or aerosol.[1][2][3] The precautionary principle dictates that we treat it with a high degree of care until comprehensive toxicological data is available.

Table 1: Anticipated Hazard Profile and Precautionary Statements

Statement TypeCodeDescription
Hazard H315Causes skin irritation.[3]
Hazard H319Causes serious eye irritation.[3]
Hazard H335May cause respiratory irritation.[1]
Precautionary P261Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
Precautionary P280Wear protective gloves, protective clothing, eye protection, and face protection.[3]
Precautionary P302+P352IF ON SKIN: Wash with plenty of soap and water.[3]
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Precautionary P501Dispose of contents/container to an approved waste disposal plant.[1][4]

Regulatory Framework: Adherence to National Standards

The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, two primary federal agencies set the standards:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste from its generation to its final disposal—a concept known as "cradle-to-grave" management.[5][6] Generators of hazardous waste are legally responsible for its proper identification, management, and ultimate fate.[5][7]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, are designed to protect workers who handle hazardous substances.[8][9] This includes mandating written safety plans, proper training, and the use of appropriate Personal Protective Equipment (PPE).[10][11]

All disposal procedures for this compound must comply with the regulations set forth by these agencies and any applicable state or local authorities.[6][12]

Core Disposal Protocol: A Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the previous one to guarantee safety and compliance.

Step 1: Waste Identification and Segregation

The foundational step in proper waste management is correct identification.[13]

  • Designate Waste Streams: Waste contaminated with this compound must be classified as Halogenated Organic Waste .

  • Prevent Commingling: Never mix this waste stream with other chemical waste categories (e.g., non-halogenated solvents, aqueous waste, strong acids/bases). Incompatible wastes can react violently or complicate the final disposal process.[14]

Step 2: Personal Protective Equipment (PPE) Selection

Based on the hazard assessment, the following PPE is mandatory when handling waste containing this compound.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Tightly fitting safety goggles or a face shield.Protects against splashes and airborne dust, preventing serious eye irritation.[1]
Hand Chemical-resistant gloves (e.g., Nitrile rubber, minimum thickness 0.11 mm).Prevents direct skin contact and subsequent irritation.[15]
Body Standard laboratory coat.Protects against incidental skin contact.[15]
Respiratory Required when handling the solid compound outside of a fume hood or when dust/aerosols may be generated. Use a NIOSH-approved particulate respirator.Prevents inhalation and potential respiratory tract irritation.[2]
Step 3: Containment and Labeling

Proper containment is crucial to prevent leaks and ensure clear communication of hazards.

  • Container Selection: Use a chemically compatible, sealable container designated for halogenated organic waste.[14] The container must be in good condition, with no cracks or leaks.

  • Labeling: Immediately label the waste container with an official hazardous waste tag. The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components.

    • The approximate concentration or percentage of each component.

    • The relevant hazard characteristics (e.g., Irritant).

    • The date accumulation started.[14]

  • Storage: Keep waste containers sealed except when adding waste. Store them in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[1]

Step 4: Final Disposal Route Determination

Due to its chemical structure, this compound requires a specific and robust disposal method.

  • Primary Method: High-Temperature Incineration: This is the preferred and most effective disposal method for chlorinated organic compounds.[16]

    • Causality: Incineration at high temperatures (typically >850°C) ensures the complete thermal destruction of the heterocyclic ring structure.[17][18] The chlorine atom is converted primarily to hydrogen chloride (HCl).[19]

    • Regulatory Requirement: Facilities that incinerate hazardous waste are stringently regulated under RCRA.[20] They must be equipped with specialized air pollution control devices, such as scrubbers, to neutralize the acidic gases (HCl) generated during combustion, preventing their release into the atmosphere.[18]

  • Engage a Licensed Contractor: All hazardous waste must be transported off-site by a certified hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[5][13] Maintain all manifest records as proof of proper disposal.

The following diagram illustrates the comprehensive workflow for this disposal process.

G cluster_0 A Waste Generation (e.g., reaction quench, contaminated labware) B Characterize Waste: Contains this compound? A->B C Segregate as 'Halogenated Organic Waste' B->C Yes J Non-Hazardous Waste Stream (Follow institutional guidelines) B->J No D Select & Don Appropriate PPE (Goggles, Gloves, Lab Coat) C->D E Containerize in a compatible, sealed, and leak-proof container D->E F Attach Hazardous Waste Label (List all constituents) E->F G Store in Designated Satellite Accumulation Area with Secondary Containment F->G H Arrange Pickup by Licensed Hazardous Waste Contractor G->H I Final Disposal Route: High-Temperature Incineration at a Permitted TSDF H->I caption Disposal Workflow for this compound

Disposal Workflow for this compound

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical to mitigate risk.

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated (e.g., by using a chemical fume hood).[15]

  • Don PPE: Before addressing the spill, equip yourself with the full range of PPE detailed in Table 2.

  • Containment:

    • For Solid Spills: Carefully sweep or vacuum the material to avoid generating dust. Place into a labeled hazardous waste container.[15]

    • For Liquid Spills (if dissolved in a solvent): Use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials, including contaminated wipes and absorbent pads, must be collected and disposed of as halogenated organic hazardous waste.[15]

By adhering to this comprehensive guide, laboratory personnel can ensure the safe handling and disposal of this compound, upholding the highest standards of laboratory safety, regulatory compliance, and environmental responsibility.

References

Safeguarding Your Research: A Guide to Handling 3-Chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 3-Chloro-1,8-naphthyridine, a key building block in many research applications. Our commitment is to empower your work by providing in-depth technical guidance that goes beyond the product, ensuring both the integrity of your research and the safety of your team.

Understanding the Hazard Profile of this compound

Before any laboratory work commences, a thorough understanding of the hazard profile of this compound is crucial. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, data from structurally analogous compounds, such as other chlorinated naphthyridines and pyridines, provide a strong basis for a conservative and proactive safety approach.

Key hazards associated with this class of compounds include:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation: The compound can cause serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][3]

  • Harmful if Swallowed: Ingestion of the compound can be harmful.[4]

Given these potential hazards, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Essential Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure.[5][6] The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale for Use
Eye and Face Protection Tightly fitting chemical splash goggles or a full-face shield.[5][7][8]To prevent contact with the eyes from splashes or airborne particles, which could cause serious irritation or damage.[5][7][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[9]To prevent direct skin contact, which can lead to irritation.[9] Always inspect gloves for tears or holes before use.[9]
Body Protection A laboratory coat worn over personal clothing.[7][10]To protect the skin on the arms and body from accidental splashes or spills.[7][10]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[11]To minimize the inhalation of dust or vapors, which can cause respiratory irritation.[11]

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling this compound will ensure a safe and efficient workflow.

Preparation and Weighing
  • Designated Area: All handling of solid this compound should occur within a designated area inside a chemical fume hood.[11]

  • Donning PPE: Before handling the compound, ensure all required PPE is worn correctly.

  • Weighing: If weighing the solid, use a balance inside the fume hood or in a contained, ventilated enclosure to prevent the dispersal of dust.

Dissolution and Reaction Setup
  • Inert Atmosphere: For reactions sensitive to air or moisture, use standard inert atmosphere techniques (e.g., nitrogen or argon).

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.

Post-Reaction Workup and Purification
  • Quenching: If necessary, quench the reaction mixture carefully, being mindful of any potential exothermic processes.

  • Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood to contain solvent vapors.

The following diagram illustrates the standard operational workflow for handling this compound.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_ppe Don Appropriate PPE prep_fumehood Work in Fume Hood prep_ppe->prep_fumehood prep_weigh Weigh Compound prep_fumehood->prep_weigh react_dissolve Dissolve in Solvent prep_weigh->react_dissolve Transfer react_setup Set up Reaction react_dissolve->react_setup react_monitor Monitor Reaction react_setup->react_monitor workup_quench Quench Reaction react_monitor->workup_quench Completion workup_extract Perform Extraction workup_quench->workup_extract workup_purify Purify Product workup_extract->workup_purify

Caption: Workflow for Handling this compound.

Disposal Plan: Managing Waste Safely and Responsibly

Proper waste management is a critical component of laboratory safety and environmental stewardship.

Waste Segregation and Collection
  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weighing paper, and contaminated paper towels, must be collected as hazardous waste.[12]

  • Liquid Waste: Unused solutions and waste from the reaction workup and purification steps should be collected in a designated, sealed, and clearly labeled hazardous waste container.[13][14] The container must be compatible with the waste being collected.[13]

  • Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[14] Subsequent rinses may also need to be collected depending on local regulations.

Storage and Disposal
  • Storage: Hazardous waste containers must be kept closed except when adding waste and stored in a designated, secure, and well-ventilated secondary containment area.[12][14]

  • Disposal: Arrange for the pickup and disposal of all hazardous waste through a licensed environmental contractor. Never dispose of this compound or its waste down the drain or in the regular trash.[14]

The following diagram outlines the decision-making process for the disposal of materials contaminated with this compound.

cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action start Material Contaminated with This compound is_solid Solid Waste (Gloves, Paper, etc.) start->is_solid is_liquid Liquid Waste (Solutions, Solvents) start->is_liquid is_container Empty Container start->is_container collect_solid Collect in Labeled Hazardous Waste Bag is_solid->collect_solid collect_liquid Collect in Sealed Hazardous Waste Container is_liquid->collect_liquid rinse_container Triple Rinse Container is_container->rinse_container end_disposal Store in Secondary Containment for Licensed Disposal collect_solid->end_disposal collect_liquid->end_disposal collect_rinse Collect First Rinseate as Hazardous Waste rinse_container->collect_rinse collect_rinse->end_disposal

Caption: Disposal Workflow for Contaminated Materials.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, contributing to a culture of safety and scientific excellence within your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.